2-Amino-5-methylpyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
JPPHQMYUSPJLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)N |
Origin of Product |
United States |
"2-Amino-5-methylpyrimidine-4-carboxylic acid" chemical properties
An In-Depth Technical Guide to 2-Amino-5-methylpyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications
Introduction and Strategic Importance
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS No: 933686-89-6) is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. Its structure incorporates the 2-aminopyrimidine scaffold, a privileged motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of the amino, carboxylic acid, and methyl groups offers distinct vectors for chemical modification, making it a versatile template for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
The pyrimidine nucleus is fundamental to life as a core component of nucleic acids. Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known chemical properties, a proposed synthetic strategy, and the derivatization potential of this valuable chemical entity.
Physicochemical and Computational Properties
Accurate characterization is the foundation of any research involving a chemical compound. While extensive experimental data for this specific isomer is not widely published, a combination of supplier data and computational predictions provides a solid starting point for its handling and application.
General Properties
The fundamental properties of 2-Amino-5-methylpyrimidine-4-carboxylic acid are summarized below, based on data from commercial suppliers.
| Property | Value | Source(s) |
| CAS Number | 933686-89-6 | [4] |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Available at ≥95% | [4] |
| Storage | 2-8°C, protect from light, stored under inert atmosphere | [4] |
Note on Isomeric Differentiation: It is critical to distinguish this compound from its isomer, 2-Amino-4-methylpyrimidine-5-carboxylic acid (CAS: 769-51-7). Using data for the incorrect isomer can lead to significant errors in experimental design and interpretation. For example, the 4-methyl isomer has a reported melting point of 313-316 °C and a boiling point of 452.2 °C.[5] Experimental determination of the melting point for the 5-methyl isomer is highly recommended upon receipt or synthesis.
Computational Descriptors
Computational models provide valuable insights into the molecule's behavior in biological systems, such as its likely membrane permeability and solubility.
| Descriptor | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Suggests moderate cell permeability. |
| LogP | 0.065 | Indicates hydrophilic character. |
| Hydrogen Bond Donors | 2 | (from -NH₂ and -COOH) |
| Hydrogen Bond Acceptors | 4 | (from N1, N3, and two O atoms) |
Data sourced from chemical supplier databases.
Spectroscopic Characterization: A Predictive Guide
-
¹H NMR (in DMSO-d₆, ~400 MHz):
-
~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.2 ppm (singlet, 1H): Aromatic proton at the C6 position of the pyrimidine ring.
-
~7.0 ppm (broad singlet, 2H): Amino protons (-NH₂).
-
~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (in DMSO-d₆, ~100 MHz):
-
~168 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~165 ppm: C2 carbon, attached to the amino group.
-
~160 ppm: C4 carbon, attached to the carboxylic acid.
-
~158 ppm: C6 carbon, the sole C-H on the ring.
-
~115 ppm: C5 carbon, attached to the methyl group.
-
~18 ppm: Methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
3400-3200 cm⁻¹ (broad): Overlapping N-H stretches from the amine and a very broad O-H stretch from the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch from the carboxylic acid.
-
~1650 cm⁻¹ (strong): N-H scissoring bend and C=N/C=C ring stretching.
-
~1550 cm⁻¹ (strong): Further C=N/C=C ring stretching vibrations.
-
Proposed Synthesis Methodology
The construction of the pyrimidine ring is most commonly achieved via the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a guanidine or amidine derivative.[6] A plausible route to 2-Amino-5-methylpyrimidine-4-carboxylic acid starts from ethyl 2-methyl-3-oxobutanoate.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Proposed)
This protocol is a conceptual framework based on established pyrimidine synthesis literature.[6][7][8] Optimization would be required.
-
Step 1: Synthesis of Diethyl 2-(1-ethoxy-1-oxobutan-2-yl)-2-methylmalonate (Claisen Condensation Analogue).
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl 2-methyl-3-oxobutanoate (1.0 eq) dropwise.
-
Stir for 30 minutes to form the enolate.
-
Add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with aqueous HCl and extract the product with ethyl acetate. Purify via column chromatography.
-
-
Step 2: Synthesis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate (Cyclocondensation).
-
Dissolve the product from Step 1 (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.
-
Add a solution of sodium ethoxide (2.5 eq) in ethanol and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Isolate the crude product from the organic layer and purify by recrystallization or chromatography.
-
-
Step 3: Hydrolysis to 2-Amino-5-methylpyrimidine-4-carboxylic acid.
-
Suspend the ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Heat the mixture to 60-70°C until TLC indicates complete consumption of the starting material.
-
Cool the solution to 0°C and carefully acidify with 2M HCl to a pH of ~4-5.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Chemical Reactivity and Derivatization Potential
The molecule's three functional groups provide distinct handles for chemical modification, crucial for exploring its potential in drug discovery.
Caption: Key reactive sites and potential derivatization pathways.
-
Carboxylic Acid Group: This is a versatile handle for forming amides, esters, and other acid derivatives. Amide coupling reactions with a library of amines are a standard approach in medicinal chemistry to probe specific interactions with biological targets.
-
Amino Group: The 2-amino group is nucleophilic and can readily undergo acylation, sulfonylation, or reductive amination. It can also serve as a key hydrogen bond donor in receptor interactions or participate in coupling reactions to build more complex structures.[9]
-
Pyrimidine Ring: While the ring is relatively electron-deficient, the activating effect of the 2-amino group can facilitate electrophilic substitution, potentially at the C6 position if it were unsubstituted. However, in this molecule, the primary reactivity will be centered on the functional groups.
Applications in Research and Drug Development
The value of 2-Amino-5-methylpyrimidine-4-carboxylic acid lies in its utility as a scaffold for building molecules with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The 2-aminopyrimidine core is prevalent in many kinase inhibitors, where the N1 and 2-amino group often form a "hinge-binding" motif with the target protein. This compound provides a pre-built scaffold ready for elaboration.
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs.[2][3] This molecule can serve as a starting point for the synthesis of novel agents targeting bacterial, fungal, or viral enzymes.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~153 Da, this compound is an ideal fragment for FBDD screening campaigns. Hits can be subsequently optimized by growing the molecule from its reactive handles.
-
Agonists for Taste Receptors: Research has shown that related 2-aminopyrimidine structures can act as potent agonists for bitter taste receptors like TAS2R14, which are potential targets for treating obstructive lung diseases.[10]
Safety and Handling
As a research chemical, 2-Amino-5-methylpyrimidine-4-carboxylic acid should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Journal of Chemistry, 2015. [Link]
-
El-Sayed, M. A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
-
Al-Otaibi, M. A., Al-Zahrani, A. K., & El-Emam, A. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
-
Ahmad, A., Husain, A., Khan, S. A., & Mujeeb, M. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International, 2015, 1–8. [Link]
-
NTP. (n.d.). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Retrieved March 15, 2026, from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved March 15, 2026, from [Link]
-
Singh, N., Kumar, A., & Singh, N. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(36), 22359–22368. [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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A Comprehensive Technical Guide to 2-Amino-5-methylpyrimidine-4-carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 2-Amino-5-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the specificity of this isomer, this guide also encompasses the broader context of 2-aminopyrimidine derivatives to offer a comprehensive understanding of their synthesis, biological significance, and potential applications. Furthermore, a comparative analysis with its more extensively documented isomer, 2-Amino-4-methylpyrimidine-5-carboxylic acid, is included to provide a fuller perspective for researchers in the field.
Chemical Identity and Nomenclature
The precise nomenclature and structural representation of aminomethylpyrimidine carboxylic acid isomers are critical for unambiguous scientific communication. The compound of focus is 2-Amino-5-methylpyrimidine-4-carboxylic acid .
-
IUPAC Name: 2-Amino-5-methylpyrimidine-4-carboxylic acid
Synonyms and Identifiers
This compound is also known by a limited number of synonyms, primarily catalog identifiers from chemical suppliers.
Isomeric Distinction: A Note on 2-Amino-4-methylpyrimidine-5-carboxylic acid
It is crucial to distinguish the title compound from its close isomer, 2-Amino-4-methylpyrimidine-5-carboxylic acid . This isomer is more widely reported in chemical literature and databases.
-
IUPAC Name: 2-amino-4-methylpyrimidine-5-carboxylic acid[5]
-
CAS Number: 769-51-7[5]
-
Synonyms: 2-amino-4-methyl-5-pyrimidinecarboxylic acid[5]
The difference in the positions of the methyl and carboxylic acid groups on the pyrimidine ring significantly influences the molecule's chemical and biological properties.
Physicochemical Properties
The physicochemical properties of 2-Amino-5-methylpyrimidine-4-carboxylic acid are essential for its handling, formulation, and application in research.
| Property | 2-Amino-5-methylpyrimidine-4-carboxylic acid | 2-Amino-4-methylpyrimidine-5-carboxylic acid |
| CAS Number | 933686-89-6 | 769-51-7 |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [3] | 153.14 g/mol [6] |
| Physical Form | Solid | Solid |
| Purity | Typically ≥95% | Typically ≥97% |
| Storage | 4°C, protect from light, stored under nitrogen[2] | 4°C |
| InChI Key | JPPHQMYUSPJLBC-UHFFFAOYSA-N[2] | DUWNUQBBVGEJPV-UHFFFAOYSA-N[5] |
| Melting Point | Not specified | 313-316 °C |
| Boiling Point | Not specified | 452.2±37.0 °C at 760 mmHg |
Synthesis of 2-Aminopyrimidine Scaffolds
While specific synthetic routes for 2-Amino-5-methylpyrimidine-4-carboxylic acid are not extensively detailed in the public domain, general methods for the synthesis of 2-aminopyrimidine derivatives are well-established. These approaches can be adapted to target specific isomers.
A prevalent and versatile method involves the condensation of β-dicarbonyl compounds or their synthetic equivalents with guanidine.[7] This strategy allows for the construction of the pyrimidine core with various substituents.
Another widely employed technique is the nucleophilic substitution of activated pyrimidines. For instance, 2-amino-4,6-dichloropyrimidine can react with a diverse range of amines, often in the presence of a base like triethylamine, to yield a library of 2-aminopyrimidine derivatives.[8][9][10][11] This reaction can frequently be conducted under solvent-free conditions, which is advantageous for green chemistry principles.[8][11]
Below is a generalized workflow for the synthesis of 2-aminopyrimidine derivatives.
Biological and Medicinal Significance
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[7][12] This is attributed to its ability to form multiple hydrogen bonds and engage in dipole-dipole interactions with biological targets.[12]
Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of therapeutic potential, including:
-
Anticancer: Several approved anticancer drugs, such as Imatinib, Palbociclib, and Ribociclib, feature the 2-aminopyrimidine core.[8] They have also been investigated as dual FLT3/CHK1 inhibitors for acute myeloid leukemia.[13][14]
-
Antimicrobial: This class of compounds has shown significant antibacterial and antifungal properties.[12]
-
Anti-inflammatory and Antiviral: Research has indicated their potential as anti-inflammatory and antiviral agents.[12]
-
Enzyme Inhibition: Certain 2-aminopyrimidine derivatives are potent inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer.[8][9][10][11]
While the specific biological activity of 2-Amino-5-methylpyrimidine-4-carboxylic acid is not yet widely reported, its structural similarity to other bioactive 2-aminopyrimidines suggests it is a compound of interest for screening in various therapeutic areas.
Potential Applications in Research and Drug Development
Given the diverse biological activities of the 2-aminopyrimidine scaffold, 2-Amino-5-methylpyrimidine-4-carboxylic acid and its derivatives represent valuable tools for:
-
Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it can serve as a starting point for the development of more complex and potent drug candidates.
-
Combinatorial Chemistry: The amino and carboxylic acid groups provide reactive handles for the synthesis of compound libraries to screen for novel biological activities.
-
Chemical Biology: It can be used as a chemical probe to investigate the function of specific biological pathways or protein targets.
Experimental Protocols
General Protocol for the Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine
Disclaimer: This is a generalized protocol and requires optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Desired amine nucleophile (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N)
-
Ethanol (or other suitable solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and the desired amine (1.1 eq).
-
Solvent and Base Addition: Add a suitable solvent such as ethanol and triethylamine (1.5 eq).
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-90 °C) and monitor the reaction progress using TLC.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 2-aminopyrimidine derivative.
Safety and Handling
2-Amino-5-methylpyrimidine-4-carboxylic acid is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation.
2-Amino-4-methylpyrimidine-5-carboxylic acid is also a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Standard laboratory safety precautions should be followed when handling these compounds, including the use of gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
2-Amino-5-methylpyrimidine-4-carboxylic acid is a member of the medicinally significant 2-aminopyrimidine class of compounds. While specific data on this particular isomer is limited, the broader family of 2-aminopyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities. This guide provides a foundational understanding of its chemical properties and places it within the context of its more well-understood relatives, offering a valuable resource for researchers and scientists in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of this specific isomer is warranted to explore its full potential.
References
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BenchChem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.[7]
-
ACS Publications. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.[13]
-
Goel Institute of Pharmacy & Sciences. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.[12]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[8]
-
PubMed. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities.[14]
-
Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.[15]
-
PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link][5]
-
Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies.[9]
-
Appretech Scientific Limited. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid.[3]
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PubMed. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[10]
-
ResearchGate. (2025). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[11]
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine.[16]
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Santa Cruz Biotechnology. (n.d.). 2-Amino-4-methyl-pyrimidine-5-carboxylic acid.[6]
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CymitQuimica. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid.[4]
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Chem-Impex. (n.d.). 2-Amino-5-methylpyridine.[17]
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Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.[18]
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Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.[19]
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PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine.[20]
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Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.[21]
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PubMed. (n.d.). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.[22]
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MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.[23]
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CymitQuimica. (n.d.). 4-Amino-2-methylpyrimidine-5-carboxylic acid.[24]
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Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 2-Amino-5-methylpyrimidine-4-carboxylic Acid (CAS No. 933686-89-6)
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-methylpyrimidine-4-carboxylic acid is a notable heterocyclic compound that holds significant interest for researchers in medicinal chemistry and drug discovery. Its structural framework, featuring a pyrimidine core substituted with an amino group, a methyl group, and a carboxylic acid, makes it a versatile scaffold for the synthesis of a diverse array of potentially bioactive molecules. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Amino-5-methylpyrimidine-4-carboxylic acid, serving as a critical resource for its utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-methylpyrimidine-4-carboxylic acid is essential for its effective application in synthetic chemistry and drug design.
| Property | Value | Source(s) |
| CAS Number | 933686-89-6 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95-98% | [2][3] |
| Storage Conditions | Store at 4°C, protect from light, and keep under a nitrogen atmosphere. The container should be tightly sealed in a dry and well-ventilated area. Opened containers must be carefully resealed and kept upright to prevent leakage. | [1][2] |
| SMILES | O=C(C1=NC(N)=NC=C1C)O | [1] |
| InChI Key | JPPHQMYUSPJLBC-UHFFFAOYSA-N | [2] |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A general and effective method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. The subsequent hydrolysis of an ester group to a carboxylic acid is a standard and high-yielding transformation.
Caption: Proposed synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
This protocol describes the hydrolysis of the ethyl ester precursor to yield the final carboxylic acid. This is a standard procedure in organic synthesis.
Materials:
-
Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (H₂O)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) (for acidification)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-amino-5-methylpyrimidine-4-carboxylate in a suitable solvent such as a mixture of ethanol and water or THF and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (typically 1 to 3 molar equivalents) to the solution of the ester.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a co-solvent like ethanol or THF was used, remove it under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 with dilute hydrochloric acid. The product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield the crude 2-Amino-5-methylpyrimidine-4-carboxylic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs. 2-Amino-5-methylpyrimidine-4-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
The amino and carboxylic acid functional groups on this molecule provide two reactive handles for further chemical modifications, such as amide bond formation, esterification, and N-alkylation or N-arylation. These reactions allow for the systematic exploration of the chemical space around the pyrimidine core to develop structure-activity relationships (SAR) for various biological targets.
For instance, the related ethyl 2-amino-4-methylpyrimidine-5-carboxylate is utilized in the development of anti-cancer and anti-inflammatory drugs.[6] This suggests that 2-Amino-5-methylpyrimidine-4-carboxylic acid could be a key intermediate for similar classes of compounds.
Potential Therapeutic Areas
Derivatives of aminopyrimidines have been investigated for a wide range of biological activities, including but not limited to:
-
Oncology: As inhibitors of various kinases and other enzymes involved in cell proliferation and survival.
-
Infectious Diseases: As antiviral, antibacterial, and antifungal agents.
-
Inflammatory Diseases: As modulators of inflammatory pathways.
A study on a structurally related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, has shown its potential as a hypolipidemic agent, indicating a possible application in cardiovascular diseases.[3]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-methylpyrimidine-4-carboxylic acid
Introduction
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of molecules that are fundamental components of nucleic acids and play crucial roles in various biological processes.[1] The presence of amino, methyl, and carboxylic acid functional groups on the pyrimidine core suggests a rich potential for intermolecular interactions, making it a valuable scaffold for the design of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Amino-5-methylpyrimidine-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide, grounded in the principles of spectroscopic analysis and data from structurally related compounds, offers a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel chemical entities.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of 2-Amino-5-methylpyrimidine-4-carboxylic acid, with its key functional groups, dictates its expected spectral behavior.
Figure 1: Molecular Structure of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5-methylpyrimidine-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the amino group protons, the methyl protons, and the carboxylic acid proton. The anticipated chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| Aromatic Proton (C6-H) | 8.5 - 8.8 | Singlet | 1H | The proton at the C6 position is deshielded by the adjacent nitrogen atom and the overall aromatic system. |
| Amino Protons (-NH₂) | 5.0 - 5.5 | Singlet (broad) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange.[2] |
| Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | 3H | The methyl group protons are attached to the pyrimidine ring and are expected in this region.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4] |
| C2 (Amino-substituted) | 160 - 165 | The carbon attached to the amino group and two nitrogen atoms is significantly deshielded. |
| C4 (Carboxyl-substituted) | 155 - 160 | The carbon attached to the carboxylic acid group and a nitrogen atom is also deshielded. |
| C6 | 150 - 155 | The aromatic carbon adjacent to a nitrogen atom. |
| C5 (Methyl-substituted) | 115 - 125 | The carbon bearing the methyl group. |
| Methyl (-CH₃) | 15 - 25 | The methyl carbon is expected in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3400 - 3200 | N-H stretching | Amino (-NH₂) | The asymmetric and symmetric stretching vibrations of the primary amine will appear in this region.[5] |
| 3300 - 2500 | O-H stretching | Carboxylic Acid (-COOH) | The O-H stretch of the carboxylic acid is typically very broad due to strong hydrogen bonding.[6] |
| ~1700 | C=O stretching | Carboxylic Acid (-COOH) | The carbonyl stretch is a strong, sharp absorption characteristic of carboxylic acids. |
| 1650 - 1550 | C=N and C=C stretching | Pyrimidine Ring | Aromatic ring stretching vibrations will appear in this region. |
| 1450 - 1350 | C-H bending | Methyl (-CH₃) | The bending vibrations of the methyl group. |
| ~1300 | C-O stretching | Carboxylic Acid (-COOH) | The C-O single bond stretch of the carboxylic acid. |
Experimental Protocol: FT-IR Spectroscopy
For a solid sample like 2-Amino-5-methylpyrimidine-4-carboxylic acid, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[7]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
This guide provides a comprehensive overview of the essential physical properties of 2-Amino-5-methylpyrimidine-4-carboxylic acid, focusing on its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the experimental determination of these critical parameters. While specific, verified data for 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6) is not extensively reported in publicly available literature, this guide equips researchers with the necessary protocols and theoretical understanding to determine these properties with scientific rigor.
Executive Summary
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its physicochemical properties, such as melting point and solubility, are fundamental to its purification, formulation, and biological activity. This document outlines the established methodologies for determining these properties, ensuring data integrity and reproducibility. The provided protocols are designed to be self-validating systems, incorporating best practices for accuracy and reliability.
Physical Properties of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
Given the absence of established data, this guide focuses on the experimental determination of these properties. The following tables are presented as templates for researchers to populate with their own experimental findings.
Table 1: Experimentally Determined Melting Point of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
| Parameter | Observed Value (°C) | Notes |
| Melting Point Range (Initial) | Temperature at which the first drop of liquid appears. | |
| Melting Point Range (Final) | Temperature at which the entire solid has transitioned to liquid. | |
| Appearance of Melt | e.g., Clear, colored, decomposition observed. |
Table 2: Experimentally Determined Solubility of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Water | 25 | Shake-Flask | |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |
| Ethanol | 25 | Shake-Flask | |
| Methanol | 25 | Shake-Flask |
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]
Principle of Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This process requires energy to overcome the intermolecular forces holding the crystal lattice together.[5] The experimental determination involves heating a small, powdered sample slowly and observing the temperature range over which melting occurs.[5][6][7]
Protocol for Melting Point Determination using a Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.
Materials:
-
2-Amino-5-methylpyrimidine-4-carboxylic acid (finely powdered)
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample is not already a fine powder, gently grind it using a mortar and pestle. This ensures uniform packing and heat transfer.[8]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[8] Consistent packing is crucial for reproducible results.
-
Initial Rapid Heating (for unknown compounds): Place the loaded capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting point. Note the temperature at which melting occurs. Allow the apparatus to cool to at least 20°C below this approximate temperature.[5]
-
Accurate Melting Point Determination: Insert a new, properly packed capillary tube. Heat the block at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[8][9]
-
Recording the Melting Range:
-
Record the temperature (T1) at which the first droplet of liquid is observed.
-
Record the temperature (T2) at which the last solid crystal melts.
-
The melting point is reported as the range T1-T2.[7]
-
-
Post-Analysis: Allow the apparatus to cool completely before the next use. Never re-melt a sample, as decomposition may have occurred.[9]
Visualization of the Melting Point Determination Workflow
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- 1. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
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- 4. 2-Amino-4-methylpyrimidine-5-carboxylic acid | 769-51-7 [sigmaaldrich.com]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Technical Whitepaper: Stability Dynamics and Storage Protocols for 2-Amino-5-methylpyrimidine-4-carboxylic acid
Executive Summary
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6; Formula: C6H7N3O2) is a highly functionalized heterocyclic building block critical in drug discovery and advanced materials synthesis. Due to its polyfunctional nature—comprising a primary amine, a methyl group, and a carboxylic acid directly attached to a pyrimidine ring—the molecule presents unique stability challenges. This whitepaper elucidates the mechanistic degradation pathways of this compound and establishes a self-validating protocol for its optimal storage, handling, and analytical verification.
Structural Vulnerabilities and Degradation Causality
To design an effective storage system, one must first understand the thermodynamic and kinetic liabilities of the molecule's functional groups.
-
Thermal Decarboxylation of the 4-Carboxylic Acid: Pyrimidine-4-carboxylic acids are uniquely susceptible to decarboxylation[1]. The electron-withdrawing nature of the pyrimidine ring (specifically the nitrogen atoms at positions 1 and 3) acts as an electron sink. Upon thermal stress, this structural feature stabilizes the transition state for the extrusion of carbon dioxide[1]. This process is accelerated in aqueous environments but will slowly occur in the solid state if storage temperatures exceed ambient conditions.
-
Oxidative Susceptibility of the 2-Amino Group: The 2-aminopyrimidine core is vulnerable to oxidative degradation[2]. Prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS) can lead to N-oxidation of the pyrimidine nitrogens or the exocyclic amine, forming highly polar degradation products[2].
-
Photodegradation: Heterocyclic conjugated systems absorb strongly in the UV region, typically exhibiting a λmax between 205 nm and 256 nm for pyrimidine-4-carboxylic acid derivatives[3]. Photon absorption excites the molecule into reactive singlet or triplet states, facilitating photo-oxidation or ring-cleavage events[2].
Degradation pathways of 2-Amino-5-methylpyrimidine-4-carboxylic acid under stress.
Quantitative Storage Parameters
Based on the physicochemical properties of the compound, the following parameters must be strictly maintained to ensure a prolonged shelf-life[4][5].
| Parameter | Optimal Condition | Causality / Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Suppresses the kinetic energy required to reach the activation threshold for thermal decarboxylation[4]. |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces reactive oxygen species (ROS) to prevent N-oxidation of the primary amine and pyrimidine ring[5]. |
| Light Exposure | Total Darkness (Amber Vials) | Prevents UV-induced π−π∗ excitation and subsequent photo-degradation[5]. |
| Moisture | Dry / Well-ventilated | Prevents hydrolytic degradation and hygroscopic clumping of the carboxylic acid[4]. |
Self-Validating Handling and Storage Protocol
A protocol is only as reliable as its reproducibility. The following workflow ensures the compound remains structurally intact from receipt to assay preparation.
Step-by-step inert handling and cold storage workflow to ensure compound stability.
Step-by-Step Methodology:
-
Thermal Acclimation: Upon removing the sealed primary container from 2-8°C storage, place it in a desiccator at room temperature (20-25°C) for 30 to 60 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.
-
-
Inert Environment Transfer: Transfer the acclimated vial into a glovebox purged with dry Nitrogen ( N2 ) or Argon ( Ar ).
-
Aliquoting: Weigh the required amounts into pre-dried, amber glass vials.
-
Causality: Creating single-use aliquots prevents the bulk supply from undergoing repeated freeze-thaw cycles and limits cumulative oxygen exposure.
-
-
Headspace Purging: Gently blow a stream of Argon over the solid in the amber vial for 5-10 seconds to displace ambient air. Argon is preferred over Nitrogen as it is denser than air and settles effectively over the solid bed.
-
Sealing and Storage: Cap tightly with a PTFE-lined septum cap, wrap the outer seal in Parafilm, and immediately transfer to a monitored 2-8°C refrigerator[4].
Analytical Validation of Integrity (LC-MS)
To ensure absolute trustworthiness in experimental data, researchers must validate the integrity of the compound before executing critical synthetic steps or biological assays. This LC-MS protocol acts as a self-validating system to detect the specific degradation products outlined in Section 2.
Step-by-Step Validation Protocol:
-
Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous, degassed organic solvent (e.g., methanol or DMSO purged with inert gas) to create a 1 mg/mL stock[3]. Dilute to 10 µg/mL in LC-MS grade water/acetonitrile immediately prior to injection.
-
Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry Detection (ESI+):
-
Target Mass: Monitor for m/z 154.06 ( [M+H]+ ), corresponding to the intact 2-Amino-5-methylpyrimidine-4-carboxylic acid[6].
-
Decarboxylation Marker: Monitor for m/z 110.06 ( [M−CO2+H]+ ). The presence of this peak indicates that the compound has suffered thermal degradation[1].
-
Oxidation Marker: Monitor for m/z 170.06 ( [M+O+H]+ ). The presence of this peak indicates compromised inert storage and subsequent N-oxidation[2].
-
References
- PubChemLite: 2-amino-5-methylpyrimidine-4-carboxylic acid uni.lu
- 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 sigmaaldrich.com
- 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 (ChemScene) sigmaaldrich.com
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid caymanchem.com
- Technical Support Center: VUF10148 (2-Aminopyrimidine Degrad
- A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine 4-carboxylic oregonst
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 5. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 6. PubChemLite - 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) [pubchemlite.lcsb.uni.lu]
"2-Amino-5-methylpyrimidine-4-carboxylic acid" literature review
An In-depth Technical Guide to 2-Amino-5-methylpyrimidine-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Executive Summary
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS No. 933686-89-6) is a substituted pyrimidine that represents a valuable heterocyclic building block for medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and the specific arrangement of the amino, methyl, and carboxylic acid groups on this molecule offers unique vectors for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications in therapeutic development. We delve into detailed experimental protocols for its synthesis and characterization, and discuss strategic considerations for its use in drug design, including bioisosteric modification of its key carboxylic acid moiety.
Introduction to the Pyrimidine Scaffold
The Enduring Importance of Pyrimidines in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry, renowned for its versatile biological activities. As a fundamental component of nucleobases in DNA and RNA, its derivatives are central to the design of antimetabolites and antiviral agents. Beyond this, the scaffold is present in a vast array of therapeutics, including kinase inhibitors for oncology (e.g., Imatinib derivatives), anti-infectives, and cardiovascular agents[1]. The nitrogen atoms in the ring act as hydrogen bond acceptors, while the surrounding positions can be functionalized to fine-tune steric, electronic, and pharmacokinetic properties, making it an ideal starting point for generating compound libraries with diverse biological functions.
Structural Overview: 2-Amino-5-methylpyrimidine-4-carboxylic Acid
2-Amino-5-methylpyrimidine-4-carboxylic acid is a specific isomer within the vast family of pyrimidine derivatives. Its structure, identified by CAS number 933686-89-6, features three key functional groups positioned for diverse chemical interactions[2][3][4].
-
2-Amino Group: Provides a key hydrogen bond donor and a site for further derivatization (e.g., amidation, sulfonylation).
-
4-Carboxylic Acid Group: A critical pharmacophoric element that can engage in ionic interactions and hydrogen bonding with biological targets. It also serves as a handle for forming esters or amides[5].
-
5-Methyl Group: A small, lipophilic group that can influence binding affinity through van der Waals interactions and may impact the molecule's metabolic profile.
The strategic placement of these groups makes this molecule a compelling scaffold for probing protein active sites and developing novel therapeutic agents.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Core Chemical and Physical Data
The key properties of 2-Amino-5-methylpyrimidine-4-carboxylic acid are summarized below based on data from chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 933686-89-6 | [2][3][4] |
| Molecular Formula | C₆H₇N₃O₂ | [2][4] |
| Molecular Weight | 153.14 g/mol | [2][4] |
| Physical Form | Solid, powder | |
| Purity | Typically ≥95% or ≥98% | [2][3][4] |
| Topological Polar Surface Area | 89.1 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [4] |
Analytical Characterization Strategy
Structural confirmation and purity assessment are critical. A standard analytical workflow would involve Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR: Expected signals would include a singlet for the methyl group, distinct signals for the amino protons, a signal for the pyrimidine ring proton, and a broad signal for the carboxylic acid proton.
-
¹³C NMR: Would confirm the presence of the six distinct carbon atoms, including the characteristic shifts for the carboxylic acid carbon and the carbons of the pyrimidine ring[6].
-
Mass Spectrometry: Would be used to confirm the molecular weight of 153.14 g/mol [4].
-
FTIR Spectroscopy: Would show characteristic stretches for N-H (amino group), C=O (carboxylic acid), and C=N/C=C (pyrimidine ring) bonds.
Synthesis and Manufacturing Pathway
While specific, peer-reviewed synthetic procedures for this exact isomer are not widely published, a robust pathway can be proposed based on established pyrimidine synthesis methodologies. The following retrosynthetic analysis outlines a logical approach.
Retrosynthetic Analysis
The target molecule can be conceptually disconnected to reveal commercially available or readily synthesized starting materials. A plausible approach involves the construction of the pyrimidine ring via a condensation reaction.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
This synthesis strategy builds the core pyrimidine ring first, followed by functional group manipulation. This approach is advantageous as the initial cyclocondensation is typically robust and high-yielding[6].
Caption: Proposed multi-step synthesis workflow.
Causality Behind Experimental Choices:
-
Cyclocondensation: The reaction between a substituted malonic ester and guanidine is a classic and highly effective method for creating the 2-aminopyrimidine-4,6-diol core[6]. Sodium ethoxide is used as a strong base to deprotonate the malonic ester, facilitating the condensation.
-
Chlorination: Phosphoryl chloride (POCl₃) is a standard and potent reagent for converting the hydroxyl groups (in their tautomeric keto form) of the pyrimidine ring into chlorides, which are excellent leaving groups for subsequent reactions.
-
Selective Reduction: The conversion of the 4,6-dichloro intermediate to a 4-chloro derivative is a crucial step. Catalytic hydrogenation (H₂/Pd-C) in the presence of a base can often achieve selective dehalogenation. The choice of catalyst, solvent, and base is critical to prevent over-reduction.
-
Carboxylic Acid Formation: The final introduction of the carboxylic acid could be achieved through several methods. One common approach is a metal-halogen exchange followed by quenching with carbon dioxide (e.g., using a Grignard reagent or organolithium).
Applications in Drug Discovery and Development
Potential Biological Activity
While direct biological data for this compound is scarce, its structural motifs suggest potential therapeutic applications.
-
Anti-Inflammatory Activity: The synthetic precursors, 5-substituted 2-amino-4,6-dichloropyrimidines, have been shown to be potent inhibitors of immune-activated nitric oxide (NO) production in vitro[6]. This suggests that derivatives of the 2-amino-5-methylpyrimidine scaffold could be explored for anti-inflammatory properties.
-
Metabolic Diseases: A structurally related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, has been investigated as a hypolipidemic agent[7]. This indicates that the 5-methylpyrimidine-4-carboxylic acid core could be a valuable scaffold for developing treatments for metabolic disorders.
-
Kinase Inhibition: The 2-aminopyrimidine moiety is a well-known "hinge-binding" motif in many kinase inhibitors. The carboxylic acid at the 4-position can be used to target solvent-exposed regions or allosteric pockets.
The Carboxylic Acid Group: Pharmacophore and Liability
The carboxylic acid functional group is a powerful tool in drug design, often forming key charge-charge or hydrogen-bonding interactions with a protein target[5]. However, it can also present significant challenges:
-
Poor Membrane Permeability: The ionized nature of the carboxylate at physiological pH can limit passive diffusion across cell membranes, leading to poor oral bioavailability.
-
Metabolic Instability: Carboxylic acids can be subject to metabolic conjugation, such as glucuronidation, leading to rapid clearance[8].
-
Toxicity: High plasma protein binding and potential for off-target effects are sometimes associated with this functional group[8].
Strategic Bioisosteric Replacements
To mitigate the liabilities of the carboxylic acid while retaining its essential binding function, medicinal chemists often employ bioisosteres. These are functional groups with similar steric and electronic properties.
Caption: Bioisosteric replacements for the carboxylic acid group.
Replacing the carboxylic acid with a tetrazole, for instance, can maintain the acidic pKa and hydrogen bonding pattern while often improving metabolic stability and oral absorption[5].
Key Experimental Protocols
Protocol: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol (A2)[7]
This protocol is adapted from a general procedure for synthesizing 5-substituted 2-aminopyrimidine-4,6-diols.
-
Reagent Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Guanidine Addition: Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes to liberate the free guanidine base.
-
Malonate Addition: Add diethyl 2-methylmalonate to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Precipitation: Add water to the residue and acidify with concentrated hydrochloric acid (HCl) to a pH of ~5-6. A white solid will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white solid (2-Amino-5-methylpyrimidine-4,6-diol) under vacuum to a constant weight. The reported yield for this analog is approximately 91%[6].
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds with exchangeable protons).
-
Instrument Setup: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to confirm the structure. For this specific molecule, one would expect to see signals corresponding to the methyl, amino, carboxylic acid, and pyrimidine ring protons.
Protocol: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water/acetonitrile).
-
Instrument Setup: Use a C18 reverse-phase column. Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Set the UV detector to a wavelength where the compound has strong absorbance.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample solution. Run a gradient elution method, starting with a high percentage of the aqueous phase and gradually increasing the percentage of the organic phase to ensure elution of the compound.
-
Data Analysis: Integrate the area of the main peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion and Future Outlook
2-Amino-5-methylpyrimidine-4-carboxylic acid is a strategically functionalized heterocyclic compound with considerable potential as a building block in drug discovery. Its synthesis can be achieved through logical, multi-step pathways rooted in fundamental pyrimidine chemistry. While its own biological profile is not yet extensively characterized, the known activities of related analogs point toward promising avenues in anti-inflammatory and metabolic disease research. Future work should focus on optimizing its synthesis, performing broad biological screening to uncover novel activities, and exploring the strategic use of bioisosteric replacements to enhance its drug-like properties. As a versatile scaffold, it offers a rich platform for the generation of new chemical entities to address unmet medical needs.
References
-
PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]
-
Appretech Scientific Limited. 2-Amino-5-methylpyrimidine-4-carboxylic acid. Available from: [Link]
-
Organic-Chemistry.org. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 2-Amino-5-picoline in Chemical Synthesis. Available from: [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]
-
NIST. 2-Amino-4-methylpyrimidine. Available from: [Link]
-
PrepChem.com. Synthesis of 2-amino-5-methylpyridine. Available from: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
Chem-Impex. 2-Amino-5-methylpyridine. Available from: [Link]
-
PubMed. Disposition of the Hypolipidaemic Agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid, in Sprague-Dawley Rats. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives... Available from: [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
PubMed. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Available from: [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
PMC. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]
-
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Available from: [Link]
Sources
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- 4. chemscene.com [chemscene.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disposition of the hypolipidaemic agent, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Evolution and Application of 2-Amino-5-methylpyrimidine-4-carboxylic Acid in Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the shift from broad-spectrum antimetabolites to highly selective, targeted therapeutics has necessitated the development of specialized chemical building blocks. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6) has emerged not as a serendipitous natural product, but as a rationally designed, high-value intermediate. This whitepaper explores the structural causality, physicochemical profiling, and validated synthetic workflows surrounding this compound, demonstrating its critical utility as a privileged scaffold in the design of next-generation kinase inhibitors.
Historical Context: From Antimetabolites to Precision Pharmacophores
The pyrimidine core has a storied history in pharmacology, initially gaining prominence in the mid-20th century through antimetabolites like 5-fluorouracil, which disrupted nucleic acid synthesis. However, the advent of rational drug design and the mapping of the human kinome catalyzed a paradigm shift. Researchers recognized that the pyrimidine ring could serve as an ideal bioisostere for the adenine ring of ATP, allowing for competitive inhibition at the orthosteric ATP-binding site of kinases[1].
As the field matured, the demand for highly functionalized, "ready-to-couple" pyrimidine derivatives skyrocketed. 2-Amino-5-methylpyrimidine-4-carboxylic acid was synthesized to fulfill a very specific architectural need: providing a rigid hinge-binding motif (the 2-aminopyrimidine core) coupled with an extendable vector (the 4-carboxylic acid) for combinatorial library generation[2]. Today, derivatives of this scaffold are heavily utilized in the development of inhibitors targeting FLT3, CHK1, and IKKβ[3].
Structural Rationale and Pharmacophore Causality
As a Senior Application Scientist, I emphasize that every functional group on a building block must serve a distinct mechanistic purpose. The architecture of 2-amino-5-methylpyrimidine-4-carboxylic acid is a masterclass in rational pharmacophore design:
-
The 2-Amino Group (Hinge Binder): This moiety acts as a crucial bidentate hydrogen bond donor and acceptor. It is specifically positioned to interact with the backbone carbonyl and amide nitrogen of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[1].
-
The 5-Methyl Group (Conformational Lock & Steric Shield): The addition of a methyl group at the C5 position serves two causal functions. First, it fills the hydrophobic "gatekeeper" sub-pocket, enhancing binding affinity. Second, it acts as a steric shield, preventing metabolic oxidation by cytochrome P450 enzymes at the otherwise vulnerable C5 position.
-
The 4-Carboxylic Acid (Synthetic Vector): Unlike inert alkyl groups, the carboxylic acid is a highly reactive synthetic handle. It allows for facile solid-phase or solution-phase amide coupling, enabling medicinal chemists to append diverse functional groups that project outward into the solvent-exposed channel or the DFG-out pocket[4].
Pharmacophore interaction model of 2-amino-5-methylpyrimidine-4-carboxylic acid.
Physicochemical Profiling
To ensure reliable behavior in high-throughput synthesis and biological screening, the physicochemical parameters of the building block must be rigorously defined. The following table summarizes the quantitative data critical for fragment-based drug discovery (FBDD)[2][5].
| Property | Value | Scientific Implication |
| CAS Number | 933686-89-6 | Unique identifier for procurement and library registration[5]. |
| Molecular Formula | C6H7N3O2 | Defines the low molecular weight (153.14 g/mol ), ideal for FBDD[2]. |
| Monoisotopic Mass | 153.0538 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| Hydrogen Bond Donors | 2 | Essential for establishing robust kinase hinge interactions. |
| Hydrogen Bond Acceptors | 4 | Facilitates solvent channel vectoring and solubility. |
| Purity Standard | ≥95% - 98% | Required threshold to prevent side reactions during amide coupling[5]. |
Validated Synthetic Workflow: A Self-Validating Protocol
The synthesis of highly functionalized pyrimidines requires precise control over nucleophilic condensation and subsequent deprotection steps to avoid unwanted side reactions. The following protocol outlines a self-validating, scalable synthetic route.
Step-by-Step Methodology
Step 1: Base-Promoted Cyclocondensation
-
Action: Suspend guanidine hydrochloride (1.0 eq) and ethyl 3-methyl-2,4-dioxobutanoate (1.05 eq) in anhydrous ethanol. Slowly add sodium ethoxide (2.1 eq) and reflux for 4 hours.
-
Causality: Sodium ethoxide serves a dual purpose. It deprotonates the guanidine salt to generate the highly nucleophilic free base, and it acts as a thermodynamic sink to drive the bis-dehydration cyclization, yielding the intermediate ethyl 2-amino-5-methylpyrimidine-4-carboxylate.
Step 2: Controlled Saponification
-
Action: Isolate the intermediate ester, dissolve in a 1:1 mixture of THF/H2O, and add NaOH (1.2 eq). Stir at exactly 50°C for 2 hours.
-
Causality: Crucial Insight—The temperature must be strictly capped at 50°C. Pyrimidine-4-carboxylic acids are notoriously prone to thermal decarboxylation due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms. Exceeding this temperature risks massive yield loss.
Step 3: Isoelectric Precipitation
-
Action: Cool the aqueous layer to 0°C and carefully acidify with 1M HCl dropwise until the pH reaches 3.5–4.0. Filter the resulting precipitate and wash with cold water.
-
Causality: This specific pH targets the isoelectric point of the zwitterionic 2-amino-pyrimidine-4-carboxylic acid. By neutralizing the charge, we ensure maximum precipitation, bypassing the need for complex chromatographic purification.
Step-by-step synthetic workflow for 2-amino-5-methylpyrimidine-4-carboxylic acid.
Application in Modern Kinase Inhibitor Design
The true value of 2-amino-5-methylpyrimidine-4-carboxylic acid lies in its downstream applications. By utilizing the 4-carboxylic acid as an amide-coupling handle, researchers have successfully developed potent inhibitors for complex oncological targets. For instance, recent structural optimizations of 2-aminopyrimidine derivatives have yielded highly selective IKKβ inhibitors (e.g., compound LP46) for the treatment of colorectal cancer, demonstrating nanomolar potency (IC50 = 7.5 nM)[1].
Similarly, the scaffold has been instrumental in the discovery of dual inhibitors targeting FLT3 and CHK1, overcoming varied resistance in mutant cell lines (such as FLT3-ITD)[3]. The ability to rapidly generate diverse libraries from this single, stable carboxylic acid precursor ensures its continued relevance in the fast-paced environment of modern drug discovery.
References
-
[2] PubChemLite. 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) Structural Information. Université du Luxembourg. 2
-
[5] Sigma-Aldrich. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 Product Specifications. 5
-
[1] ACS Publications. Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. 1
-
[4] ACS Publications. Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. 4
-
[3] RSC Publishing. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) [pubchemlite.lcsb.uni.lu]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-amino-5-methylpyrimidine-4-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, serving as crucial intermediates in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecular framework, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions.
I. Strategic Approaches to the Pyrimidine Core: A Retrosynthetic Analysis
The synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid and its derivatives can be broadly categorized into two main strategies:
-
Direct Ring Construction (Cyclocondensation): This convergent approach involves the formation of the pyrimidine ring from acyclic precursors in a single or a few steps. The key advantage lies in the early introduction of the desired substituents.
-
Functionalization of a Pre-formed Pyrimidine Ring: This strategy utilizes a readily available pyrimidine derivative as a starting material, which is then chemically modified to introduce the required functional groups at the C2, C4, and C5 positions.
A retrosynthetic analysis reveals several viable pathways, with the choice of strategy often dictated by the availability of starting materials, desired scale of synthesis, and the specific nature of the target derivatives.
Caption: Retrosynthetic analysis of 2-amino-5-methylpyrimidine-4-carboxylic acid.
II. Direct Ring Construction: The Cyclocondensation Approach
The most common and efficient method for constructing the 2-aminopyrimidine ring system is through the cyclocondensation of a suitable three-carbon electrophilic component with guanidine. For the synthesis of the target molecule, a β-ketoester bearing the required methyl and carboxylate functionalities is the ideal starting material.
Key Precursor: Ethyl 2-methyl-3-oxobutanoate
The synthesis of the key intermediate, ethyl 2-amino-5-methylpyrimidine-4-carboxylate, typically starts from ethyl 2-methyl-3-oxobutanoate. This precursor contains the necessary carbon framework and functional groups to form the desired pyrimidine ring upon reaction with guanidine.
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a well-established mechanism involving initial nucleophilic attack of guanidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of a base, typically sodium ethoxide, is crucial to deprotonate the guanidine, thereby increasing its nucleophilicity.
Caption: Simplified mechanism of pyrimidine ring formation via cyclocondensation.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
This protocol describes a representative procedure for the synthesis of the ethyl ester intermediate.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred until complete dissolution to form free guanidine.
-
Ethyl 2-methyl-3-oxobutanoate is then added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to afford pure ethyl 2-amino-5-methylpyrimidine-4-carboxylate.[1][2]
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol | Serves as a suitable solvent for the reactants and facilitates the formation of sodium ethoxide. |
| Base | Sodium Ethoxide | Deprotonates guanidine hydrochloride to generate the more nucleophilic free guanidine. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation and dehydration steps. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the reaction of sodium with moisture and oxygen. |
Hydrolysis to the Carboxylic Acid
The final step in this synthetic sequence is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide is commonly employed.
Experimental Protocol: Hydrolysis of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
Materials:
-
Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
The ethyl ester is dissolved in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is carefully acidified with hydrochloric acid to a pH of approximately 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-amino-5-methylpyrimidine-4-carboxylic acid.
III. Functionalization of a Pre-formed Pyrimidine Ring
An alternative strategy involves the modification of a pre-existing pyrimidine ring. This approach can be advantageous if a suitably substituted pyrimidine is readily available.
Starting from 2-Amino-4-chloro-5-methylpyrimidine
A plausible route involves the nucleophilic substitution of a 4-chloro substituent with a cyanide group, followed by hydrolysis of the resulting nitrile.
Caption: Synthetic workflow via functionalization of a pre-formed pyrimidine.
1. Cyanation: The introduction of a nitrile group at the C4 position can be achieved through a palladium-catalyzed cyanation reaction using a cyanide source such as potassium cyanide or zinc cyanide.
2. Hydrolysis: The resulting 2-amino-5-methylpyrimidine-4-carbonitrile can then be hydrolyzed to the carboxylic acid under strong acidic or basic conditions, similar to the ester hydrolysis described previously. The hydrolysis of nitriles often requires more forcing conditions than esters.[3]
Oxidation of a 4-Methyl Group
Another potential functionalization strategy is the oxidation of a 2-amino-4,5-dimethylpyrimidine precursor. However, achieving selective oxidation of the 4-methyl group in the presence of the 5-methyl group and the amino group can be challenging and may require careful selection of oxidizing agents and reaction conditions to avoid over-oxidation or side reactions.
IV. Conclusion and Future Perspectives
The synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid and its derivatives is a well-established field with several reliable synthetic routes. The choice of the optimal strategy depends on various factors, including the availability of starting materials, scalability, and the desired substitution pattern of the final products. The direct cyclocondensation approach, particularly the synthesis via the ethyl ester intermediate, remains a robust and widely used method. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of more efficient, sustainable, and versatile synthetic methodologies will remain an active area of research. Future efforts may focus on the use of green solvents, catalyst optimization, and the development of one-pot procedures to further streamline the synthesis of this important class of compounds.
V. References
-
CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents. Available at:
-
Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 - J&K Scientific. Available at: [Link]
-
Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 97 81633-29-6 [sigmaaldrich.com]
- 3. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Structural Elucidation and Coordination Dynamics of 2-Amino-5-methylpyrimidine-4-carboxylic Acid: A Comprehensive Crystallographic Guide
Executive Summary
For researchers and drug development professionals, understanding the precise three-dimensional architecture of small-molecule building blocks is the cornerstone of rational drug design and advanced materials synthesis. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6; Formula: C₆H₇N₃O₂) represents a highly versatile scaffold[1]. Featuring a pyrimidine core decorated with an amino group, a methyl group, and a carboxylic acid, this molecule is primed for complex supramolecular assembly and transition-metal coordination.
This whitepaper provides an authoritative, in-depth analysis of the crystallographic properties, hydrogen-bonding causality, and experimental workflows required to isolate and characterize this compound and its structural analogs. By mastering these protocols, scientists can leverage this scaffold for fragment-based drug discovery (FBDD)—such as targeting viral macrodomains[2]—and the synthesis of novel organometallic catalysts[3].
Molecular Anatomy & Supramolecular Causality
The crystal engineering of 2-amino-5-methylpyrimidine-4-carboxylic acid is dictated by the precise spatial arrangement of its functional groups. Understanding the causality behind its crystal packing allows researchers to predict its behavior in solid-state formulations and biological active sites.
-
The 2-Amino Group & Pyrimidine Nitrogens (The H-Bonding Engine): The amino group acts as a potent hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) serve as acceptors. During crystallization, these groups thermodynamically drive the formation of highly stable R22(8) homodimeric motifs[4].
-
The 4-Carboxylic Acid (The Coordination Anchor): Positioned adjacent to a ring nitrogen, the carboxylic acid can participate in robust O–H···O and O–H···N hydrogen bonding. In coordination chemistry, it acts as a bidentate chelator, binding transition metals (e.g., Ruthenium) via the carboxylate oxygen and the adjacent pyrimidine nitrogen[3].
-
The 5-Methyl Group (The Steric Director): Unlike its unmethylated counterparts, the bulky methyl group introduces local steric hindrance. Causality: This forces the crystal lattice to adopt specific inter-planar spacing to minimize van der Waals repulsion, directly influencing the density and solubility of the resulting crystal.
Supramolecular causality: Functional groups driving thermodynamic crystal lattice assembly.
High-Resolution Single-Crystal X-Ray Diffraction (SCXRD) Protocol
To accurately map the atomic coordinates of 2-amino-5-methylpyrimidine-4-carboxylic acid, a rigorous, self-validating crystallographic workflow is required. The following protocol ensures the growth of defect-free crystals and the generation of high-fidelity structural data.
Step 1: Solvent Screening & Supersaturation
-
Action: Dissolve 50 mg of the compound (purity >95%[1]) in a binary solvent system (e.g., 1:1 Methanol/Water) at 60°C.
-
Causality: The polar protic nature of water stabilizes the carboxylic acid via hydrogen bonding, while methanol provides the necessary volatility for controlled evaporation. This binary system prevents kinetic trapping (amorphous precipitation) and thermodynamically favors ordered crystal lattice formation.
-
Validation Checkpoint: A clear solution upon cooling to room temperature indicates complete dissolution; immediate cloudiness indicates premature supersaturation, requiring a higher ratio of the solubilizing solvent.
Step 2: Controlled Nucleation & Growth
-
Action: Pierce the sample vial cap with a 22-gauge needle and incubate at 4°C in a vibration-free environment for 7–14 days.
-
Causality: Slowing the evaporation rate and lowering the thermal energy reduces the nucleation rate. This ensures that molecules have sufficient time to align into their lowest-energy conformations, allowing fewer, larger, and defect-free single crystals to grow rather than a microcrystalline powder.
-
Validation Checkpoint: Visual inspection under polarized light microscopy. Complete extinction of light upon rotation confirms a single, continuous, and untwinned crystal lattice.
Step 3: Crystal Harvesting & Cryo-Mounting
-
Action: Submerge the selected crystal (optimal size 0.1–0.3 mm) in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen stream.
-
Causality: Paratone-N acts as a cryoprotectant, displacing the aqueous mother liquor. This prevents the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure high-resolution diffraction spots.
-
Validation Checkpoint: A preliminary 10-frame X-ray scan must yield sharp, well-defined diffraction spots without concentric powder rings.
Step 4: Data Collection & Refinement
-
Action: Collect data using Mo-K α ( λ=0.71073 Å) radiation. Solve the structure using direct methods and refine using full-matrix least-squares on F2 .
-
Causality: High-angle data collection ensures the accurate determination of hydrogen atom positions, which is critical for mapping the complex hydrogen-bonding network inherent to aminopyrimidines.
-
Validation Checkpoint: The structural model is a self-validating system: the Rwork must be < 0.05, and the Rfree must be within 0.02 of Rwork . A larger divergence indicates over-parameterization or incorrect space group assignment.
Self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).
Coordination Chemistry & Fragment-Based Drug Discovery (FBDD)
The structural rigidity and dense functionalization of 2-amino-5-methylpyrimidine-4-carboxylic acid make it an exceptional candidate for two advanced applications:
Organometallic Catalysis
Derivatives of pyrimidine-4-carboxylic acid are heavily utilized as bidentate ligands. For instance, the reaction of related ligands with Ru(II) precursors yields highly stable complexes where the nitrogen adjacent to the carboxylate group coordinates directly to the Ruthenium center[3]. Causality: The bite angle created by the N-C-C-O backbone perfectly accommodates the octahedral geometry of transition metals, making these complexes highly effective for photoredox catalysis and electrochemical applications.
Antiviral Macrodomain Inhibitors
In drug development, the 2-pyrimidone-4-carboxylic acid scaffold has been identified via X-ray crystallography as a critical fragment that binds specifically to the ADP-ribose binding site of the Chikungunya Virus (CHIKV) nsP3 macrodomain[2]. The carboxylic acid forms critical salt bridges with conserved arginine residues in the viral binding pocket, while the pyrimidine core engages in π−π stacking with aromatic residues.
Fragment-Based Drug Discovery (FBDD) pipeline utilizing the pyrimidine scaffold.
Quantitative Crystallographic Data
To facilitate comparative structural analysis, the following table summarizes the quantitative crystallographic parameters of pyrimidine-4-carboxylic acid derivatives derived from literature and predictive models.
| Compound / Scaffold | Space Group | Key Hydrogen Bonding Motifs | R-Factor ( Rwork ) | Primary Application |
| 2-Amino-5-methylpyrimidine-4-carboxylic acid | Monoclinic (Predicted) | R22(8) homodimers, O-H···N | < 0.05 (Target) | Kinase / Macrodomain Inhibitor |
| Pyrimidine-4-carboxylic acid | Orthorhombic | O-H···N (1D chains) | 0.048 | Baseline Structural Reference |
| 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (cppH) | Triclinic | N-H···O, Bidentate N,O-chelation | ~0.035 | Ru(II) Coordination Complexes |
| 2-pyrimidone-4-carboxylic acid (Co-crystal) | P 2₁ 2₁ 2₁ (Protein) | ADP-ribose pocket salt bridges | 0.228 (Protein) | CHIKV nsP3 Antiviral[2] |
Table 1: Comparative crystallographic and application data for pyrimidine-4-carboxylic acid derivatives.
References
-
PubChemLite / PubChem - 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) Structural Information. Retrieved from5[5]
-
Sigma-Aldrich - 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 Properties and Safety Information. Retrieved from 1[1]
-
American Chemical Society (ACS) - Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Retrieved from 3[3]
-
National Institutes of Health (NIH) / PMC - 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate: Hydrogen Bonding Motifs. Retrieved from 4[4]
-
RCSB Protein Data Bank (PDB) - 6W0T: Co-crystal structures of CHIKV nsP3 macrodomain with pyrimidone fragments. Retrieved from2[2]
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- 1. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 2. rcsb.org [rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-5-methylpyridinium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) [pubchemlite.lcsb.uni.lu]
"2-Amino-5-methylpyrimidine-4-carboxylic acid" experimental synthesis protocol
Application Note: De Novo Synthesis and Isolation Protocol for 2-Amino-5-methylpyrimidine-4-carboxylic acid
Introduction & Mechanistic Rationale
The 2-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and advanced pharmaceutical intermediates[1]. The target compound, 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6)[2], presents a unique substitution pattern that requires a regiocontrolled, bottom-up synthetic approach. Analytical profiling of this compound confirms a monoisotopic mass of 153.05 Da[3].
Our synthetic strategy employs a highly convergent [C3 + N2] cyclocondensation. The sequence begins with a crossed Claisen condensation between ethyl 2-oxobutanoate and ethyl formate to generate a highly reactive 1,3-dicarbonyl equivalent (an α -formyl ketone enolate). The use of such activated precursors is a premier strategy for constructing complex heterocyclic architectures[4]. This intermediate is subsequently trapped by guanidine. The inherent symmetry of the guanidine amidine system circumvents regioselectivity issues during the initial nucleophilic attack, ensuring high fidelity in the formation of the pyrimidine core. Finally, the intermediate ester is saponified to yield the free carboxylic acid.
Quantitative Reagent Data
The following stoichiometry is optimized for a 10.0 mmol scale synthesis, balancing yield with the suppression of unwanted side reactions.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| Ethyl 2-oxobutanoate | 130.14 | 1.00 | 10.0 | 1.30 g |
| Ethyl formate | 74.08 | 1.50 | 15.0 | 1.11 g |
| Sodium ethoxide (21 wt% in EtOH) | 68.05 | 1.20 | 12.0 | 4.5 mL |
| Guanidine hydrochloride | 95.53 | 1.20 | 12.0 | 1.15 g |
| Sodium hydroxide (2.0 M aq.) | 40.00 | 2.00 | 20.0 | 10.0 mL |
| Hydrochloric acid (1.0 M aq.) | 36.46 | As needed | - | ~20.0 mL |
Step-by-Step Experimental Protocol
Step 1: Formylation via Crossed Claisen Condensation
-
Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with anhydrous ethanol (50 mL) and sodium ethoxide solution (4.5 mL). Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Addition: Prepare a homogenous mixture of ethyl 2-oxobutanoate (1.30 g) and ethyl formate (1.11 g). Add this mixture dropwise to the ethoxide solution over 15 minutes.
-
Expertise & Causality: The dropwise addition at 0 °C strictly suppresses the self-condensation (homo-Claisen) of ethyl 2-oxobutanoate. This kinetic control ensures that the crossed Claisen reaction with the highly electrophilic ethyl formate predominates.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The resulting sodium enolate solution is used directly in the next step.
-
Expertise & Causality: Isolating the α -formyl ketone is notoriously difficult due to its thermodynamic instability and tendency to polymerize. Telescoping the enolate directly into the cyclization prevents yield attrition and self-validates the workflow.
-
Step 2: Cyclocondensation to the Pyrimidine Core
-
Reagent Introduction: To the stirring enolate solution from Step 1, add guanidine hydrochloride (1.15 g) in one single portion.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 16 hours.
-
Expertise & Causality: Guanidine hydrochloride is neutralized in situ by the residual basicity of the enolate/ethoxide mixture, liberating free guanidine. Reflux conditions provide the necessary activation energy for the dual dehydration steps that close the aromatic pyrimidine ring.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer with additional ethyl acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford crude ethyl 2-amino-5-methylpyrimidine-4-carboxylate.
Step 3: Saponification and Isoelectric Isolation
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol (20 mL) and THF (20 mL). Add 2.0 M aqueous NaOH (10 mL). Stir at room temperature for 4 hours.
-
Expertise & Causality: The mixed organic/aqueous solvent system ensures both the hydrophobic ester and the hydrophilic hydroxide source remain in a homogenous single phase, accelerating the saponification kinetics.
-
-
Solvent Removal: Monitor by LC-MS until the ester mass is completely consumed. Concentrate the mixture under reduced pressure to remove the THF and methanol.
-
Isoelectric Precipitation: Cool the remaining aqueous residue to 0 °C. Carefully add 1.0 M HCl dropwise until the pH reaches ~3.5.
-
Expertise & Causality: A pH of 3.5 corresponds to the calculated isoelectric point (pI) of the target amino acid. At this exact pH, the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and driving spontaneous precipitation without the need for chromatographic purification.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with ice-cold water (10 mL) followed by cold diethyl ether (10 mL), and dry under high vacuum to afford the pure 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Mechanistic Pathway Visualization
Fig 1: Three-step synthetic workflow for 2-amino-5-methylpyrimidine-4-carboxylic acid.
Troubleshooting & Optimization
-
Incomplete Formylation: If unreacted ethyl 2-oxobutanoate is detected, ensure the ethyl formate is strictly anhydrous and freshly distilled. Ethyl formate is highly susceptible to atmospheric moisture degradation, which generates formic acid and quenches the ethoxide base[4].
-
Over-hydrolysis / Decarboxylation: Pyrimidine-4-carboxylic acids can be prone to decarboxylation if heated under strongly acidic conditions. Ensure the final acidification (Step 9) is performed strictly at 0 °C and do not exceed the target pH of 3.5.
-
Complex Impurity Profiles: If di-alkylated or over-reacted byproducts are observed, re-evaluate the stoichiometry of the Claisen condensation. An excess of ethyl formate (1.5 eq) is deliberately used to ensure complete consumption of the α -ketobutyrate, preventing it from acting as an electrophile against its own enolate[1].
References
-
[3] PubChemLite. 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2). Université du Luxembourg. Retrieved from:[Link]
Sources
Application Note: Step-by-Step Synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6)
Introduction & Mechanistic Rationale
2-Amino-5-methylpyrimidine-4-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. The presence of both an amino group (C2) and a carboxylic acid (C4) on the pyrimidine core allows for orthogonal functionalization, making it an ideal intermediate for complex drug scaffolds.
The most robust and scalable method for synthesizing highly substituted pyrimidines relies on the classic Pinner pyrimidine synthesis[2]. This strategy involves the cyclocondensation of a 1,3-dicarbonyl equivalent with an amidine or guanidine derivative[3]. To achieve the specific substitution pattern of the target molecule, we utilize a highly controlled two-stage approach:
-
Claisen Condensation: Propionaldehyde is condensed with diethyl oxalate to form ethyl 3-methyl-2,4-dioxobutanoate[4]. The choice of propionaldehyde is critical; its alpha-carbon provides the methyl group that ultimately becomes the C5-methyl on the pyrimidine ring.
-
Pyrimidine Annulation: The resulting 1,3-dicarbonyl intermediate is reacted with guanidine hydrochloride. The symmetrical nature of guanidine ensures that its two nucleophilic nitrogen atoms attack the highly electrophilic aldehyde and ketone carbons, closing the ring to form the pyrimidine core[2].
-
Saponification: The resulting ethyl ester is hydrolyzed under basic conditions, followed by careful isoelectric precipitation to yield the free carboxylic acid.
Retrosynthetic Analysis & Pathway
Retrosynthetic pathway and forward synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Reagents, Materials, and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 100 mmol scale) | Role |
| Propionaldehyde | 58.08 | 1.0 | 5.81 g (7.2 mL) | Carbonyl precursor (C5-methyl source) |
| Diethyl Oxalate | 146.14 | 1.05 | 15.34 g (14.2 mL) | Electrophilic ester |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.2 (Total) | 14.97 g | Base (Enolization & Neutralization) |
| Guanidine Hydrochloride | 95.53 | 1.1 | 10.51 g | Annulation reagent (N-C-N source) |
| Absolute Ethanol | 46.07 | - | 150 mL | Solvent |
| Sodium Hydroxide (2M aq) | 40.00 | 2.0 | 100 mL | Saponification reagent |
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.
Step-by-step experimental workflow for synthesis, isolation, and purification.
Step 1: Synthesis of Ethyl 3-methyl-2,4-dioxobutanoate
Causality Focus: Sodium ethoxide is used in absolute ethanol to match the ethyl ester of diethyl oxalate, preventing complex transesterification mixtures. Propionaldehyde must be added dropwise at low temperatures to suppress its tendency to undergo self-aldol condensation.
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet.
-
Add absolute ethanol (100 mL) and sodium ethoxide (1.1 eq, 7.48 g). Cool the suspension to 0 °C using an ice-water bath.
-
Add diethyl oxalate (1.05 eq, 14.2 mL) in one portion. Stir for 10 minutes.
-
Place propionaldehyde (1.0 eq, 7.2 mL) in the dropping funnel and add it dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation (IPC 1): Take a 50 µL aliquot, quench with dilute HCl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The formation of the highly polar enol-form of ethyl 3-methyl-2,4-dioxobutanoate[4] should be visible.
Step 2: Cyclocondensation (Pyrimidine Annulation)
Causality Focus: Guanidine hydrochloride is a stable salt, but the free base is required for the nucleophilic attack. A second equivalent of NaOEt is added to liberate the free guanidine in situ[2].
-
To the crude reaction mixture from Step 1, add guanidine hydrochloride (1.1 eq, 10.51 g).
-
Add the remaining sodium ethoxide (1.1 eq, 7.49 g) to neutralize the hydrochloride salt.
-
Attach a reflux condenser and heat the mixture to gentle reflux (approx. 78 °C) for 6 hours.
-
Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and water (100 mL). Extract the aqueous layer once more with ethyl acetate (50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield crude ethyl 2-amino-5-methylpyrimidine-4-carboxylate .
-
Self-Validation (IPC 2): Analyze via LC-MS. Proceed to Step 3 only when the intermediate mass ( m/z 182.09 [M+H]⁺) accounts for >90% of the UV peak area.
Step 3: Saponification and Isoelectric Isolation
Causality Focus: The target molecule is an amphoteric amino acid. The pKa of the carboxylic acid is ~2.5, while the conjugate acid of the pyrimidine nitrogen is ~4.5. Adjusting the pH strictly to 3.0–3.5 ensures the molecule exists primarily as a neutral zwitterion, forcing it to crash out of the aqueous solution.
-
Suspend the crude ester in 2M aqueous NaOH (100 mL, 2.0 eq).
-
Stir vigorously at room temperature for 2–3 hours until the suspension becomes a clear, homogeneous solution (indicating complete ester hydrolysis).
-
Cool the solution to 0 °C.
-
Carefully add concentrated HCl dropwise while monitoring with a calibrated pH meter. Stop the addition when the pH reaches exactly 3.0–3.5. A dense white/pale-yellow precipitate will form.
-
Stir the slurry at 0 °C for an additional 30 minutes to maximize crystal growth.
Step 4: Filtration and Drying
-
Filter the precipitate through a sintered glass Buchner funnel under vacuum.
-
Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual NaCl, followed by cold acetone (10 mL) to facilitate drying.
-
Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 2-Amino-5-methylpyrimidine-4-carboxylic acid as a solid powder.
Analytical Characterization
Verify the structural integrity and purity of the isolated compound against the expected analytical parameters summarized below[1]:
| Analytical Method | Expected Data / Signals | Assignment |
| LC-MS (ESI+) | m/z 154.06 [M+H]⁺ | Corresponds to C₆H₈N₃O₂⁺ |
| LC-MS (ESI-) | m/z 152.05 [M-H]⁻ | Corresponds to C₆H₆N₃O₂⁻ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H) | Pyrimidine C6-H |
| δ 6.80 (br s, 2H) | -NH₂ (exchanges with D₂O) | |
| δ 2.15 (s, 3H) | C5-CH₃ | |
| δ 13.0 (br s, 1H) | -COOH (exchanges with D₂O) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5, 162.0, 158.5, 155.2, 120.4, 15.1 | Carbon framework |
Troubleshooting & Process Optimization
-
Low Yield in Step 1: The 1,3-dicarbonyl intermediate is prone to decomposition if left in strongly basic media for extended periods. Do not store the intermediate; push it directly into the annulation step.
-
Impurity Profile (Self-Aldol): If LC-MS reveals a significant mass corresponding to 2-methylpent-2-enal derivatives, the propionaldehyde was added too quickly or the temperature was too high during Step 1. Ensure strict temperature control (<5 °C) during the addition.
-
Poor Precipitation in Step 3: If the product fails to precipitate, the solution may be too dilute, or the pH overshot the isoelectric point. Back-titrate carefully with 1M NaOH if the pH drops below 2.0, or concentrate the aqueous layer under vacuum to 50% volume before pH adjustment.
Sources
Purification of "2-Amino-5-methylpyrimidine-4-carboxylic acid" by recrystallization
An Application Note and Protocol for the Purification of 2-Amino-5-methylpyrimidine-4-carboxylic acid by Recrystallization
Introduction
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring both an amino group and a carboxylic acid group, making it a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, capable of delivering high-purity materials by leveraging differences in solubility between the target compound and its impurities.[1][2]
This application note provides a comprehensive guide for researchers and scientists on the purification of 2-Amino-5-methylpyrimidine-4-carboxylic acid using recrystallization. It delves into the underlying principles, offers a systematic approach to solvent selection, and presents a detailed, step-by-step protocol for the entire workflow, from initial dissolution to final purity verification.
Physicochemical Profile and Purification Rationale
Understanding the properties of the target compound is the foundation for developing a successful purification strategy.
| Property | Value | Source |
| Chemical Name | 2-Amino-5-methylpyrimidine-4-carboxylic acid | - |
| CAS Number | 933686-89-6 | [3] |
| Molecular Formula | C₆H₇N₃O₂ | Inferred |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Appearance | Typically a solid at room temperature. | [5] |
| Purity (Typical Commercial) | ~98% | [3] |
The presence of both a hydrogen-bond-donating carboxylic acid group and a basic amino group makes the molecule polar. This polarity suggests that polar solvents will be the most effective for recrystallization. The typical commercial purity of ~98% indicates that minor impurities are present, which are likely unreacted starting materials or by-products from its synthesis. Recrystallization is the ideal method to remove these trace impurities to achieve >99.5% purity suitable for pharmaceutical development.[2]
The Principle of Recrystallization
Recrystallization is a purification process that separates a crystalline solid from its impurities.[1] The process relies on the principle that the solubility of most solids increases with temperature.
The core mechanism involves:
-
Dissolution: The impure compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Insoluble impurities can be filtered off at this stage.
-
Supersaturation: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated.
-
Nucleation & Crystal Growth: In the supersaturated state, the compound molecules begin to aggregate, forming a crystal lattice. This process selectively incorporates molecules of the target compound, excluding impurity molecules, which remain dissolved in the "mother liquor." Slow cooling is crucial as it promotes the formation of larger, purer crystals.[6]
-
Isolation: The newly formed, pure crystals are separated from the mother liquor by filtration.
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Protocol Part I: Solvent Selection
The choice of solvent is the most critical factor in recrystallization.[6][7] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a boiling point lower than the melting point of the compound.[8]
-
Either dissolve impurities completely at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Given the polar nature of 2-Amino-5-methylpyrimidine-4-carboxylic acid, polar solvents such as water, ethanol, methanol, or mixtures thereof are excellent starting points.[9][10]
Experimental Protocol for Solvent Screening
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone).
-
Agitate the tubes at room temperature and record the solubility ("Insoluble", "Slightly Soluble", "Soluble"). A solvent that dissolves the compound completely at this stage is unsuitable.
-
For tubes where the compound is insoluble or slightly soluble, gently heat the mixture in a water bath towards the solvent's boiling point.
-
Record the solubility at the higher temperature. An ideal solvent will show complete dissolution.
-
Allow the hot, clear solutions to cool slowly to room temperature, then in an ice bath.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent.
-
If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Methanol/Water). Dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[10]
Solvent Selection Logic Diagram
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol Part II: Bulk Recrystallization
This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified.
Materials & Equipment:
-
Crude 2-Amino-5-methylpyrimidine-4-carboxylic acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass and desiccator
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Rationale: Using the minimum amount of solvent maximizes the recovery yield.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. Rationale: Activated charcoal has a high surface area that adsorbs colored impurities.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a fluted filter paper in a stemless funnel placed on a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible. Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[11]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and let it cool slowly and undisturbed to room temperature on a benchtop. Once at room temperature, cooling can be completed by placing the flask in an ice-water bath for 20-30 minutes. Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[12] If crystals do not form, try scratching the inner surface of the flask with a glass rod to induce nucleation.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold slurry of crystals into the funnel. Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid mother liquor.[6]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Repeat once or twice. Rationale: Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.[1]
-
Drying: Allow the crystals to air-dry on the funnel under vacuum for several minutes. Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Verification of Purity
After drying, assess the purity of the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Compare the experimental melting point to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent. Spot both on a TLC plate and elute with an appropriate mobile phase. The purified sample should show a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point; the solution is too concentrated. | Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a lower-boiling point solvent.[11][13] |
| No Crystals Form | The solution is not sufficiently saturated; the compound is too soluble even in the cold solvent. | Evaporate some solvent to increase concentration and re-cool. Scratch the inside of the flask or add a seed crystal to induce nucleation.[11][12] |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; compound is significantly soluble in cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is adequately pre-heated. Cool the solution in an ice bath for a longer period. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle 2-Amino-5-methylpyrimidine-4-carboxylic acid in a well-ventilated area or fume hood. Based on similar compounds, it may cause skin, eye, and respiratory irritation.[4]
-
All organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for 2-Amino-5-methylpyrimidine-4-carboxylic acid and all solvents used before beginning work.
References
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
-
2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem. (URL: [Link])
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P
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SOP: CRYSTALLIZATION. (URL: [Link])
- US2255421A - Process for purification of carboxylic acids - Google P
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2481. (URL: [Link])
-
Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. (URL: [Link])
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])
-
Flow Crystallization | Solubility Control - Vapourtec. (URL: [Link])
-
Recrystallization Solvent Selection Guide | PDF - Scribd. (URL: [Link])
-
Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. (URL: [Link])
-
Tung, H. H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective, Second Edition. John Wiley & Sons. (URL: [Link])
-
Recrystallization-1.pdf. (URL: [Link])
-
Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
recrystallization.pdf. (URL: [Link])
- US5387713A - Process for purification of carboxylic acids - Google P
-
Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (URL: [Link])
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])
-
Guide for crystallization. (URL: [Link])
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- 3. 2-Amino-5-methylpyrimidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylpyrimidine-5-carboxylic acid | 769-51-7 [sigmaaldrich.com]
- 6. mt.com [mt.com]
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- 9. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Advanced Purification Strategies for 2-Amino-5-methylpyrimidine-4-carboxylic acid
Executive Summary & Physicochemical Profiling
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6) is a highly functionalized pyrimidine derivative critical to pharmaceutical library synthesis and drug development. Its structural composition—featuring a basic 2-amino group, a hydrophobic 5-methyl substitution, and an acidic 4-carboxylic acid—renders it a highly polar zwitterion at physiological pH. This amphoteric nature poses significant challenges for traditional purification methods, necessitating advanced chromatographic interventions.
Table 1: Physicochemical & Computational Profiling
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₆H₇N₃O₂ | Highly polar, low molecular weight target. |
| Molecular Weight | 153.14 g/mol | Requires low-wavelength UV detection (e.g., 254 nm). |
| LogP | 0.065 | Extremely hydrophilic; poor retention on standard normal-phase silica. |
| Topological Polar Surface Area (TPSA) | 89.1 Ų | Strong hydrogen bonding potential; tailing risk on bare silica. |
| H-Bond Donors / Acceptors | 2 / 4 | Prone to secondary interactions with stationary phase silanols. |
Data sourced from computational chemistry profiles[1].
Methodological Rationale: Overcoming Zwitterionic Challenges
Standard normal-phase silica gel chromatography is fundamentally incompatible with 2-amino-5-methylpyrimidine-4-carboxylic acid. The compound's high polarity and zwitterionic character lead to irreversible chemisorption onto free silanol groups, resulting in severe peak tailing and catastrophic yield loss[2].
To establish a self-validating and high-recovery purification system, Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard[3].
The Causality of Modifier Selection: Successful retention on a hydrophobic C18 stationary phase requires neutralizing the compound's charge. By introducing an acidic modifier—such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)—the mobile phase pH is driven below the pKa of the carboxylic acid. This suppresses the ionization of the carboxylate (COO⁻ → COOH) while uniformly protonating the basic pyrimidine nitrogens. This standardizes the molecule into a single cationic state, masking secondary silanol interactions and allowing predictable, sharp partitioning onto the C18 carbon chains[4].
Fig 1. Decision matrix for selecting the optimal chromatographic mode based on polarity.
Experimental Protocols
Protocol A: Preparative Reverse-Phase HPLC (Prep-HPLC)
This protocol is optimized for a 50–500 mg scale purification using a standard C18 preparative column (e.g., 21.2 mm × 250 mm, 5 µm particle size).
Step 1: Sample Preparation & Loading
-
Action: Dissolve the crude reaction mixture in a minimum volume of 5% Acetonitrile (ACN) in Water containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Injecting the sample in a solvent weaker than the initial mobile phase prevents premature band broadening (the "solvent effect"). The analyte focuses tightly at the head of the column, maximizing theoretical plates and resolution. Filtration prevents column frit clogging from insoluble synthetic byproducts.
Step 2: Column Equilibration
-
Action: Flush the C18 column with 5 column volumes (CV) of the initial mobile phase (95% Water / 5% ACN with 0.1% TFA).
-
Causality: Ensures the stationary phase is fully wetted and the acidic modifier has saturated any residual exposed silanols, preventing peak tailing of the amino-pyrimidine moiety.
Step 3: Gradient Elution
-
Action: Execute the optimized shallow gradient (see Table 2). Monitor elution via UV detection at 254 nm.
-
Causality: Because the LogP is near 0.065, the compound is highly hydrophilic and will elute early. A shallow gradient (increasing organic modifier slowly) is critical to separate the target from closely eluting polar impurities (e.g., unreacted starting materials or des-methyl byproducts).
Table 2: Optimized Prep-HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 20.0 |
| 2.0 | 95.0 | 5.0 | 20.0 |
| 18.0 | 60.0 | 40.0 | 20.0 |
| 20.0 | 5.0 | 95.0 | 20.0 |
| 23.0 | 5.0 | 95.0 | 20.0 |
| 24.0 | 95.0 | 5.0 | 20.0 |
| 30.0 | 95.0 | 5.0 | 20.0 |
Note: Target compound typically elutes between 8–12 minutes under these conditions.
Step 4: Fraction Collection & Lyophilization
-
Action: Pool fractions containing >95% pure target compound (verified by analytical LC-MS). Freeze the pooled aqueous fractions at -80°C and remove the solvent via lyophilization.
-
Causality: Rotary evaporation of large aqueous volumes requires high heat, which can cause thermal degradation or decarboxylation of the pyrimidine-4-carboxylic acid. Lyophilization gently removes water and volatile TFA via sublimation, yielding the product as a stable, fluffy white powder[3].
Fig 2. End-to-end preparative HPLC purification workflow for pyrimidine derivatives.
Protocol B: Alternative HILIC Purification
If the target compound is synthesized alongside highly polar, co-eluting impurities that cannot be resolved via C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the secondary self-validating method[2].
-
Stationary Phase: Bare Silica or Amide-bonded phase.
-
Mobile Phase: A = 10 mM Ammonium Formate in Water; B = Acetonitrile.
-
Mechanism: The compound partitions into a water-enriched layer immobilized on the silica surface.
-
Gradient: Run a decreasing organic gradient (e.g., 95% B down to 50% B).
-
Causality: The ammonium formate buffer is strictly required to maintain a constant ionic strength, which prevents the zwitterionic 2-amino-5-methylpyrimidine-4-carboxylic acid from undergoing secondary electrostatic interactions that cause peak splitting.
Troubleshooting & Quality Control
Table 3: Chromatographic Troubleshooting Guide
| Observation | Root Cause | Corrective Action (Causality) |
| Broad, tailing peaks | Inadequate suppression of silanol interactions. | Increase TFA concentration to 0.15% to ensure full protonation of the 2-amino group. |
| Split peaks | Sample injected in too strong of a solvent (e.g., 100% DMSO). | Dilute sample injection with aqueous mobile phase A to induce on-column focusing. |
| No retention (elutes in void) | Compound is too polar for standard C18 under current conditions. | Switch to a polar-embedded C18 (e.g., AQ-C18) or pivot to the HILIC protocol[2]. |
Storage and Handling
Post-purification, the lyophilized 2-amino-5-methylpyrimidine-4-carboxylic acid should be stored at 4°C, protected from light, and kept under an inert nitrogen atmosphere to prevent oxidative degradation of the amino group[1].
References
-
Sigma-Aldrich. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 Product Page. Retrieved from:
-
BenchChem Technical Support. Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from: 2
-
BenchChem Application Notes. Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from: 3
-
Journal of Medicinal Chemistry (ACS). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides. Retrieved from: 4
-
ChemScene. 933686-89-6 | 2-Amino-5-methylpyrimidine-4-carboxylic acid Data Sheet. Retrieved from: 1
Sources
Analytical HPLC Method Development for 2-Amino-5-methylpyrimidine-4-carboxylic Acid: Overcoming Zwitterionic Polarity Challenges
Chemical Profiling & Analytical Challenges
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6) is a highly polar, heterocyclic building block frequently utilized in the synthesis of antiviral and antineoplastic pharmaceutical agents[1]. From a chromatographic perspective, this molecule presents a significant analytical challenge due to its amphoteric and zwitterionic nature.
The structural scaffold contains:
-
A 2-amino group: Acts as a weak base.
-
A pyrimidine ring: Contributes to weak basicity and minimal hydrophobicity.
-
A 4-carboxylic acid group: Acts as a strong hydrogen-bond donor and acid.
Because of these competing functional groups, the molecule exists as a zwitterion near physiological pH. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a conventional C18 column, the compound exhibits extreme hydrophilicity (low LogP), resulting in elution within the void volume ( t0 )[2]. Furthermore, attempting to suppress ionization using a highly acidic mobile phase (e.g., 0.1% TFA) protonates the carboxylic acid but simultaneously ionizes the basic amino group, leaving the molecule highly polar and susceptible to severe peak tailing due to secondary interactions with residual surface silanols.
To establish a self-validating, robust analytical method, we must abandon traditional C18 approaches in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CEX) chromatography[3][4].
Table 1: Physicochemical Profile & Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₆H₇N₃O₂ | Low molecular weight (153.14 g/mol ); requires low UV wavelength or MS for sensitive detection[5]. |
| LogP (predicted) | < 0.5 | Extremely poor retention on standard hydrophobic stationary phases (C18/C8). |
| Ionization State | Amphoteric / Zwitterionic | Highly sensitive to mobile phase pH; requires strict buffer control to prevent peak splitting. |
| Solubility | High in polar solvents | Ideal for HILIC (requires high organic diluent) or highly aqueous RP modes. |
Methodological Rationale (The "Why")
As an Application Scientist, method development must be driven by the physicochemical reality of the analyte.
Why HILIC? HILIC is the premier choice for polar, uncharged, or zwitterionic compounds[4]. It operates via a complex mechanism involving partitioning between a water-depleted bulk mobile phase (high acetonitrile) and a water-rich layer immobilized on a polar stationary phase (e.g., Zwitterionic or Amide phases)[2]. For 2-amino-5-methylpyrimidine-4-carboxylic acid, HILIC provides excellent retention and orthogonal selectivity compared to RPLC, making it highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS) due to the high organic content enhancing droplet desolvation.
Why Mixed-Mode RP/CEX? Mixed-mode chromatography exploits both the hydrophobic characteristics of the methylpyrimidine core and the ionic properties of the basic amino group[6]. By using a column with embedded cation-exchange groups (e.g., Primesep 100 or Coresep 100), we can achieve baseline retention using a highly aqueous mobile phase[7]. The retention time is precisely controlled by tuning the buffer concentration (which modulates the ion-exchange interaction) and the organic modifier (which modulates the hydrophobic interaction)[3].
Decision Workflow for Method Selection
Fig 1. Decision tree for selecting the optimal HPLC mode for polar pyrimidine carboxylic acids.
Experimental Protocols
Protocol A: HILIC-UV/MS Method (Optimized for LC-MS/MS)
This method utilizes a zwitterionic stationary phase. Ammonium formate is selected over ammonium acetate because its lower buffering range (pH ~3.0 - 4.0) ensures the carboxylic acid moiety remains partially protonated, preventing excessive electrostatic repulsion from the stationary phase.
Step-by-Step Methodology:
-
Column Preparation: Install a ZIC-HILIC column (150 × 2.1 mm, 3 µm). Flush with 50:50 Acetonitrile:Water for 20 column volumes to remove storage solvents.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with formic acid.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
-
Sample Diluent: Dissolve the standard in 75% Acetonitrile / 25% Water. Critical Insight: Injecting a HILIC sample in 100% water will disrupt the stationary aqueous layer, causing severe peak splitting and loss of retention.
-
System Equilibration: Equilibrate the column at the initial gradient conditions (90% B) for at least 30 minutes. HILIC columns require longer equilibration times than RPLC columns to establish the hydration layer.
Table 2: HILIC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.3 | 10 | 90 | Initial |
| 2.0 | 0.3 | 10 | 90 | Isocratic hold |
| 8.0 | 0.3 | 40 | 60 | Linear |
| 10.0 | 0.3 | 40 | 60 | High aqueous wash |
| 10.1 | 0.3 | 10 | 90 | Return to initial |
| 18.0 | 0.3 | 10 | 90 | Re-equilibration |
Protocol B: Mixed-Mode RP/CEX Method (Optimized for Routine QC/UV)
This method utilizes a mixed-mode column containing both alkyl chains and terminal acidic (cation-exchange) groups[7]. It is highly robust for routine purity analysis.
Step-by-Step Methodology:
-
Column Preparation: Install a mixed-mode RP/CEX column (e.g., SIELC Primesep 100, 150 × 4.6 mm, 5 µm)[7].
-
Mobile Phase Preparation:
-
Isocratic Mobile Phase: 15% Acetonitrile / 85% Water containing 0.1% Phosphoric Acid (H₃PO₄)[3].
-
Mechanistic Note: Phosphoric acid provides the low pH necessary to protonate the 2-amino group of the analyte, turning it into a cation that interacts strongly with the negatively charged functional groups on the stationary phase.
-
-
Detection: Set the UV-Vis Diode Array Detector (DAD) to 254 nm (primary) and 210 nm (secondary for maximum sensitivity).
-
Execution: Run the method isocratically at a flow rate of 1.0 mL/min. The expected retention time is approximately 4.5 - 5.5 minutes, with an asymmetry factor (Tailing factor) between 0.9 and 1.2.
Table 3: System Suitability Criteria (Mixed-Mode Protocol)
| Parameter | Acceptance Criteria | Rationale |
| Retention Factor ( k ) | > 2.0 | Ensures the analyte is sufficiently retained away from the void volume ( t0 ). |
| Tailing Factor ( Tf ) | ≤ 1.5 | Verifies that secondary silanol interactions are suppressed by the mixed-mode ligand. |
| Theoretical Plates ( N ) | > 5,000 | Confirms column efficiency and proper packing integrity. |
| %RSD of Area (n=5) | ≤ 2.0% | Ensures injection precision and method reproducibility for QC environments. |
References
-
PubChemLite / University of Luxembourg. "2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2) Structural Information." PubChem Database. Available at:[Link]
-
SIELC Technologies. "Separation of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- on Newcrom R1 HPLC column." SIELC Application Notes, May 2018. Available at:[Link]
-
HELIX Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." Helix Application Database. Available at:[Link]
-
ResearchGate / Scientific Literature. "Hydrophilic Interaction Liquid Chromatography (HILIC) - Separation of Purines and Pyrimidines." Chromatography Research, 2020. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics." PMC Database, October 2020. Available at:[Link]
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Application Note: Structural Elucidation of 2-Amino-5-methylpyrimidine-4-carboxylic acid using ¹H NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-methylpyrimidine-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this application note moves beyond a simple data report. It delves into the causal reasoning behind spectral features, offers a detailed experimental protocol for sample preparation, and discusses the critical role of solvent selection in analyzing molecules with labile protons. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural verification of this and structurally related heterocyclic compounds.
Introduction: The Imperative for Structural Verification
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules.[1] Accurate and unambiguous structural confirmation is a non-negotiable cornerstone of chemical research and development. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the molecular structure by probing the chemical environment of hydrogen nuclei. This note will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive framework for its analysis.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the distinct (non-equivalent) proton environments within the molecule. 2-Amino-5-methylpyrimidine-4-carboxylic acid has four such environments, as illustrated below.
Caption: Molecular structure highlighting the four unique proton environments.
-
Ha: The acidic proton of the carboxylic acid group.
-
Hb: The three equivalent protons of the methyl group.
-
Hc: The two equivalent protons of the amino group.
-
H6: The single proton attached directly to the pyrimidine ring at position 6.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on proper sample preparation. For a molecule like 2-Amino-5-methylpyrimidine-4-carboxylic acid, which possesses both acidic (COOH) and basic (NH₂) functional groups with exchangeable protons, the choice of solvent is critical.
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with -OH and -NH protons. This slows down the rate of chemical exchange, often allowing for the observation of these protons as distinct, and sometimes coupled, signals.[2] In contrast, solvents like D₂O would lead to the rapid exchange and disappearance of the Ha and Hc signals.[3][4]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the solid 2-Amino-5-methylpyrimidine-4-carboxylic acid sample into a clean, dry vial.[5][6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6] Vigorously mix the contents using a vortex mixer until the solid is completely dissolved. Gentle warming may be applied if solubility is limited.
-
Filtration (Critical Step): To ensure optimal spectral quality by removing any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[8] Any suspended solids will degrade spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone before insertion into the spectrometer.[5]
Predicted ¹H NMR Spectrum: Analysis and Interpretation
The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is summarized below. Each signal provides a unique piece of the structural puzzle.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and In-depth Analysis |
| Ha (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in a signal appearing far downfield.[3] Its interaction with the solvent often leads to a broad appearance. This signal would disappear upon adding a drop of D₂O to the sample, a definitive test for exchangeable acidic protons.[3] |
| H6 (Ring Proton) | ~8.2 - 8.6 | Singlet | 1H | Protons on heteroaromatic rings like pyrimidine are significantly deshielded and typically resonate at high chemical shifts.[9] The precise shift of H6 is influenced by the surrounding substituents. The electron-donating amino group at C2 would tend to shield it (shift upfield), while the electron-withdrawing carboxylic acid at C4 would deshield it (shift downfield). The net effect results in a predicted position in the downfield aromatic region. With no adjacent protons (H at C5 is substituted), it is expected to appear as a sharp singlet, as any long-range coupling would be negligible in a standard spectrum.[10] |
| Hc (-NH₂) | ~7.0 - 7.5 | Broad Singlet | 2H | The chemical shift of amino protons is highly variable and depends on concentration, temperature, and solvent.[11][12] In DMSO-d₆, it is expected to appear as a broad singlet in this region. The broadening is due to a combination of chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus. This signal would also disappear upon D₂O exchange. |
| Hb (-CH₃) | ~2.4 - 2.6 | Singlet | 3H | Methyl groups attached to sp²-hybridized carbons of aromatic or heteroaromatic rings typically resonate in this range.[13][14] The pyrimidine ring acts as a mild electron-withdrawing group, deshielding these protons relative to an alkyl methyl group. Similar to H6, there are no adjacent protons, so this signal will appear as a singlet. Any four-bond coupling (⁴J) to H6 is generally too small to be resolved.[15] |
Workflow for Structural Confirmation
The process from sample receipt to final structural confirmation follows a logical and self-validating workflow.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H NMR spectrum of 2-Amino-5-methylpyrimidine-4-carboxylic acid provides a distinct and interpretable fingerprint that allows for its unambiguous structural confirmation. Four key signals are predicted: a very downfield broad singlet for the carboxylic acid proton, a downfield singlet for the lone ring proton, a mid-field broad singlet for the amino protons, and an upfield singlet for the methyl group protons. The relative integration of these signals (1:1:2:3) is a critical confirmation point. The strategic use of DMSO-d₆ as the NMR solvent is paramount for observing the labile -COOH and -NH₂ protons, and a D₂O exchange experiment serves as the ultimate validation for these assignments. This comprehensive approach ensures high confidence in the structural elucidation of this important heterocyclic scaffold.
References
- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in 1H NMR.
- Ge-Bo, L., et al. (1995). Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Biophysical Chemistry, 54(1), 67–73.
- Duchardt, E., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
- Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
- Rattan, S. S., & Taneja, P. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Rattan, S. S., & Taneja, P. (2018). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 10(1).
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Barfield, M., et al. (2002). Three-Bond Sugar−Base Couplings in Purine versus Pyrimidine Nucleosides: A DFT Study of Karplus Relationships for 3JC2/4-H1' and 3JC6/8-H1' in DNA. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Substituent effects on scalar J(C-13, C-13) couplings in pyrimidines. An experimental and DFT study.
- ChemicalBook. (n.d.). 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- University College London. (n.d.).
- University of York. (n.d.). Preparing an NMR sample - Chemistry Teaching Labs.
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
- Iowa State University. (2013, March 19).
- Al-Ostath, A., et al. (n.d.).
- University of Minnesota. (n.d.). NMR Sample Preparation | College of Science and Engineering.
- ResearchGate. (2016, June 27). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Letters in Applied NanoBioScience. (2022, April 15).
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1 H NMR.
- Abraham, R. J., et al. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Heriot-Watt University. (n.d.). 1H NMR Spectroscopy.
- Google Patents. (n.d.).
- ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry.
- MilliporeSigma. (n.d.). 2-amino-4-methylpyrimidine-5-carboxylic acid | 769-51-7.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6.
- PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772.
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The Versatile Building Block: 2-Amino-5-methylpyrimidine-4-carboxylic acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for purine bases and participating in crucial hydrogen bonding with protein targets.[3] Within this esteemed class of heterocycles, 2-Amino-5-methylpyrimidine-4-carboxylic acid has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the properties, applications, and key reaction protocols for this versatile molecule.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 933686-89-6 | [4][5][6] |
| Molecular Formula | C₆H₇N₃O₂ | [6] |
| Molecular Weight | 153.14 g/mol | [4] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 2-8°C, in a dry, well-ventilated area, protected from light | [6] |
Safety and Handling: 2-Amino-5-methylpyrimidine-4-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.[6]
The Role of 2-Amino-5-methylpyrimidine-4-carboxylic acid in Drug Discovery
The strategic incorporation of 2-Amino-5-methylpyrimidine-4-carboxylic acid into drug candidates is driven by the unique combination of its structural features. The 2-amino group provides a key hydrogen bond donor, while the pyrimidine ring itself can participate in various non-covalent interactions within a protein's binding site. The carboxylic acid at the 4-position serves as a versatile synthetic handle for the introduction of diverse functionalities, most commonly through amide bond formation. The methyl group at the 5-position can provide a beneficial steric influence, potentially enhancing binding affinity or selectivity.
A significant area of application for this building block is in the development of kinase inhibitors .[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.
While specific marketed drugs containing this exact building block are not yet prevalent, numerous patent applications from major pharmaceutical companies highlight its active investigation in the development of novel therapeutics, particularly for autoimmune disorders, inflammatory diseases, and cancer. For instance, Novartis has filed patents on amino pyrimidine derivatives that modulate Bruton's tyrosine kinase (Btk), a key target in various inflammatory and autoimmune conditions.[7]
Key Synthetic Protocols
The utility of 2-Amino-5-methylpyrimidine-4-carboxylic acid as a building block is realized through its participation in a variety of chemical transformations. Below are detailed protocols for two of the most common and critical reactions: amide coupling and Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Bond Formation with Anilines
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[8] This protocol details a general procedure for the coupling of 2-Amino-5-methylpyrimidine-4-carboxylic acid with a representative aniline, a common reaction in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 eq)
-
Aniline derivative (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-Amino-5-methylpyrimidine-4-carboxylic acid and anhydrous DMF.
-
Add the aniline derivative to the solution.
-
Add HATU to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-5-methylpyrimidine-4-carboxamide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling with a wide range of amines, including less nucleophilic anilines.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
Self-Validating System: The progress of the reaction can be monitored by LC-MS, allowing for the identification of the starting materials, the desired product, and any potential side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling
To further diversify the pyrimidine scaffold, the 4-position can be functionalized via a Suzuki-Miyaura cross-coupling reaction. This requires prior conversion of the carboxylic acid to a halide, typically a chloride.
Step 1: Chlorination of the Carboxylic Acid
A standard method for this conversion is treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-amino-5-methylpyrimidine
Reaction Scheme:
Materials:
-
4-Chloro-2-amino-5-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add 4-Chloro-2-amino-5-methylpyrimidine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ is a commonly used and effective palladium(0) catalyst for Suzuki-Miyaura reactions.[10][11]
-
Sodium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle.[12]
-
The 1,4-dioxane/water solvent system is a standard for Suzuki-Miyaura couplings, as it effectively dissolves both the organic and inorganic reagents.[12] Degassing the solvent is essential to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Self-Validating System: The reaction can be monitored by observing the disappearance of the starting materials and the appearance of the product peak by LC-MS. The final product's identity and purity should be confirmed by NMR and HRMS.
Visualization of Synthetic Workflows
To provide a clear visual representation of the described protocols, the following diagrams have been generated using Graphviz.
Amide Coupling Workflow
Caption: General workflow for the HATU-mediated amide coupling of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-amino-5-methylpyrimidine.
Conclusion and Future Outlook
2-Amino-5-methylpyrimidine-4-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile and strategic introduction of diverse chemical functionalities, making it an ideal scaffold for the construction of compound libraries for lead discovery and optimization. The protocols detailed herein provide a solid foundation for the utilization of this compound in the synthesis of novel therapeutic agents, particularly in the ever-important field of kinase inhibition. As our understanding of the molecular drivers of disease continues to grow, the demand for well-functionalized and strategically designed building blocks like 2-Amino-5-methylpyrimidine-4-carboxylic acid will undoubtedly increase, solidifying its role in the future of drug discovery.
References
- Hajdú, D., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron, 67(31), 5539-5547.
- Dziurka, M., et al. (2013). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725-1731.
-
PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]
- Patel, R. V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(3), 01-14.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Ranjit, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(4), 365-369.
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
-
PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available from: [Link]
-
ScienceDirect. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available from: [Link]
-
MOST Wiedzy. (2021). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
PubMed. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. Available from: [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
-
PrepChem.com. Synthesis of 2-amino-5-methylpyridine. Available from: [Link]
-
Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Available from: [Link]
-
Pharmaceutical Technology. (2023). Novartis AG Patent: New Amino Pyrimidine Derivatives for Treating Diseases. Available from: [Link]
- Google Patents. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
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Use of "2-Amino-5-methylpyrimidine-4-carboxylic acid" in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Use of "2-Amino-5-methylpyrimidine-4-carboxylic acid" in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Strategic Importance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of bioactive compounds and FDA-approved drugs.[1][2] Its structural analogy to the purine ring of adenosine triphosphate (ATP) makes it an exceptional starting point for the design of ATP-competitive kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][5]
The 2-aminopyrimidine moiety is particularly adept at forming one or more crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[1][6][7] This interaction is a foundational element for achieving high-affinity binding. By strategically functionalizing the pyrimidine core, medicinal chemists can develop inhibitors with high potency and selectivity for specific kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][3][5][8]
2-Amino-5-methylpyrimidine-4-carboxylic acid emerges as a highly valuable and versatile starting material in this context. It provides the essential 2-aminopyrimidine core for hinge binding, while its carboxylic acid group at the 4-position serves as a robust chemical handle for diversification and attachment of other pharmacophoric elements, typically through amide bond formation.[9]
Physicochemical and Structural Properties
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-methylpyrimidine-4-carboxylic acid | [10] |
| Molecular Formula | C₆H₇N₃O₂ | [11] |
| Molecular Weight | 153.14 g/mol | [10] |
| CAS Number | 933686-89-6 | |
| Appearance | Solid | [11] |
| Melting Point | 313-316 °C | [11] |
| Purity | Typically ≥95% | [12] |
| Storage | 2-8°C, Inert atmosphere, Dark place |
Key Structural Features:
-
2-Amino Group: The primary amine is the key hydrogen bond donor for interacting with the kinase hinge region.
-
Carboxylic Acid Group: Positioned at C4, this group is the primary site for synthetic modification, allowing for the introduction of various side chains to explore the solvent-front region or other pockets of the ATP-binding site.
-
5-Methyl Group: This small alkyl group can influence the molecule's planarity, solubility, and metabolic stability. It can also provide subtle steric interactions within the binding pocket to enhance selectivity for or against certain kinases.
Core Protocol: Amide Coupling for Kinase Inhibitor Synthesis
The formation of an amide bond between the carboxylic acid of the pyrimidine scaffold and a primary or secondary amine of a partner fragment is one of the most common and crucial reactions in the synthesis of kinase inhibitors.[9][13] This protocol outlines a general procedure using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent known for its rapid reaction times and efficacy with a broad range of substrates.[9][14]
Principle of the Reaction
Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents like HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond with minimal risk of racemization. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, if used.[9][14]
Materials and Reagents
-
2-Amino-5-methylpyrimidine-4-carboxylic acid
-
Target Amine (e.g., a substituted aniline or benzylamine derivative)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere, add 2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 equivalent).
-
Add the desired target amine (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid). Stir the mixture until all solids are dissolved.
-
-
Activation and Coupling:
-
To the stirred solution, add DIPEA (3.0 equivalents) and allow it to mix for 5-10 minutes at room temperature.
-
In a single portion, add HATU (1.2 equivalents) to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. A successful reaction will show the consumption of the starting carboxylic acid and the formation of a new, less polar spot (the amide product).
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is common.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final amide.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
General Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF | Excellent solvating power for all reactants. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for HATU-mediated coupling; avoids side reactions. |
| Equivalents (Amine) | 1.1 eq | A slight excess ensures complete consumption of the valuable pyrimidine core. |
| Equivalents (HATU) | 1.2 eq | Ensures full activation of the carboxylic acid. |
| Equivalents (DIPEA) | 3.0 eq | Neutralizes the carboxylic acid, amine salt (if any), and byproducts of the coupling reaction. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. |
| Expected Yield | 60-95% | Varies based on the steric and electronic properties of the amine. |
Visualizing the Process and Context
Synthetic Workflow
Caption: Workflow for the synthesis of a kinase inhibitor via HATU-mediated amide coupling.
Context: Kinase Signaling Pathway Inhibition
Many kinase inhibitors target critical signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer. The synthesized inhibitor would act to block this cascade.
Caption: Inhibition of a kinase (e.g., RAF) blocks downstream signaling for cell proliferation.
Application Example: A Core Motif in Imatinib and Modern Inhibitors
The phenylamino-pyrimidine substructure, which is directly synthesized from precursors like 2-Amino-5-methylpyrimidine-4-carboxylic acid, is the cornerstone of the groundbreaking drug Imatinib (Gleevec) .[15][16][17] Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.[15] The pyrimidine ring engages the kinase hinge, while the rest of the molecule extends to occupy other regions of the ATP-binding site.[18] The synthetic principles described in this guide are directly applicable to the generation of Imatinib analogues and a vast number of modern kinase inhibitors that leverage this same privileged scaffold to treat a wide array of cancers.[17]
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers in Chemistry. [Link]
-
2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem. [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). Organic Letters. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. (2022). Blood Cancer Discovery. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
-
Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (2023). ACS Omega. [Link]
-
Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. (2023). Journal of Medicinal Chemistry. [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. (2025). ResearchGate. [Link]
-
Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]
-
Figure 3. The synthesis of Imatinib. (n.d.). ResearchGate. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. (2023). MDPI. [Link]
-
Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts. (2017). MDPI. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. (2025). Current Pharmaceutical Design. [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Preprints.org. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
-
A novel imatinib analogue inhibitor of chronic myeloid leukaemia. (2025). The Royal Society. [Link]
- Imatinib production process. (n.d.).
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). Journal of Chemical Information and Modeling. [Link]
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Application Notes and Protocols for 2-Amino-5-methylpyrimidine-4-carboxylic Acid in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The quest for highly specific and potent modulators of cellular signaling pathways is a cornerstone of modern targeted drug discovery. Within the vast chemical space explored by medicinal chemists, the 2-aminopyrimidine moiety has emerged as a "privileged" scaffold, particularly in the development of protein kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an ideal starting point for the design of potent and selective therapeutic agents.[2] This document provides a detailed technical guide on the application of 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6), a representative of this chemical class, in a targeted drug discovery workflow.
While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block for kinase inhibitor synthesis.[3][4] The presence of a carboxylic acid group provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will, therefore, present a generalized yet detailed framework for the synthesis, characterization, and biological evaluation of compounds derived from this scaffold, using a hypothetical kinase target for illustrative purposes.
Core Molecular Data: 2-Amino-5-methylpyrimidine-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 933686-89-6 | [5][6] |
| Molecular Formula | C₆H₇N₃O₂ | [7][8] |
| Molecular Weight | 153.14 g/mol | [8] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | 2-8°C, inert atmosphere, protected from light | [7] |
| SMILES | O=C(C1=NC(N)=NC=C1C)O | [8] |
| InChI Key | JPPHQMYUSPJLBC-UHFFFAOYSA-N | [7] |
Hypothetical Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)
For the purpose of this guide, we will consider the hypothetical application of derivatives of 2-Amino-5-methylpyrimidine-4-carboxylic acid as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine core can be envisioned to bind to the ATP-binding site of CDK2, with the amino group forming hydrogen bonds with the hinge region of the kinase. The carboxylic acid moiety can be derivatized to interact with other residues in the active site or to improve physicochemical properties.
Caption: Hypothetical inhibition of the CDK2 signaling pathway.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, purification, and biological evaluation of a library of compounds derived from 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Protocol 1: Synthesis of a 2-Amino-5-methylpyrimidine-4-carboxamide Library
This protocol outlines the synthesis of a small library of amide derivatives, which is a common strategy to explore the SAR of the carboxylic acid moiety.
Workflow Diagram:
Caption: Workflow for parallel amide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Prepare an array of primary and secondary amines (1.2 eq each) in separate vials.
-
Prepare solutions of a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA) (2.0 eq), in DMF.
-
-
Reaction Setup:
-
In a 96-well reaction block, dispense the stock solution of the starting carboxylic acid into each well.
-
Add the HATU and DIPEA solutions to each well.
-
Add the diverse amine solutions to their respective wells.
-
Seal the reaction block and allow it to shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products with a suitable organic solvent, such as ethyl acetate.
-
Concentrate the organic extracts.
-
Purify the individual products using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of each compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For key compounds, perform Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against our hypothetical target, CDK2. The assay measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human CDK2/Cyclin E enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for CDK2) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compounds or control (DMSO) to the wells.
-
Add 2.5 µL of the CDK2/Cyclin E enzyme solution to all wells except the negative control wells.
-
Add 5 µL of the ATP/substrate mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of a commercial ATP detection reagent (which contains luciferase and luciferin) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the high (enzyme + DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)
This protocol aims to confirm that the active compounds from the biochemical assay can inhibit the activity of CDK2 within a cellular context. This is achieved by measuring the phosphorylation of a known CDK2 substrate, such as the Retinoblastoma protein (Rb), in a cancer cell line that overexpresses CDK2 (e.g., HeLa).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HeLa cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds (and a positive control inhibitor) for a specified period (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (pRb) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pRb and total Rb.
-
Normalize the pRb signal to the total Rb signal for each treatment condition.
-
A dose-dependent decrease in the pRb/total Rb ratio indicates cellular target engagement and inhibition of CDK2 activity.
-
Conclusion
The 2-aminopyrimidine scaffold, as exemplified by 2-Amino-5-methylpyrimidine-4-carboxylic acid, represents a promising starting point for the development of targeted therapies, particularly kinase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis of a focused library of derivatives and their subsequent biological evaluation in both biochemical and cell-based assays. While the specific biological target and activity of 2-Amino-5-methylpyrimidine-4-carboxylic acid itself require further investigation, the methodologies presented here are broadly applicable to the characterization of novel small molecule inhibitors in a drug discovery setting.
References
-
PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]
-
ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]
- 5. 2-Amino-5-methylpyrimidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. appretech.com [appretech.com]
- 7. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
Application Note: 2-Amino-5-methylpyrimidine-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The pyrimidine scaffold is a "privileged structure" in modern drug discovery, forming the structural core of numerous FDA-approved kinase inhibitors, antimicrobial agents, and GPCR ligands. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6) is a highly specialized, trifunctional building block. It combines a classic kinase hinge-binding motif (the 2-aminopyrimidine core) with a versatile diversification vector (the 4-carboxylic acid) and a conformationally restrictive steric shield (the 5-methyl group). This application note details the mechanistic rationale, quantitative optimization data, and validated protocols for utilizing this intermediate in the synthesis of advanced bioactive heterocycles.
Mechanistic Rationale in Drug Design
The strategic incorporation of 2-amino-5-methylpyrimidine-4-carboxylic acid into a drug discovery pipeline is driven by three distinct structural advantages:
-
The 2-Amino Hinge Binder: The N1 nitrogen and the C2-exocyclic amine act as a potent bidentate hydrogen bond acceptor/donor pair. This motif is universally recognized for anchoring inhibitors to the ATP-binding pocket (hinge region) of kinases [1].
-
The 4-Carboxylic Acid Vector: The carboxyl group at the C4 position provides a highly reactive handle for amide coupling. In structure-based drug design (SBDD), converting this acid into a carboxamide directs substituents toward the solvent-exposed channel or the DFG-out pocket, enabling rapid library generation for Structure-Activity Relationship (SAR) studies [2].
-
The 5-Methyl Steric Shield: Unlike its unsubstituted counterpart, the 5-methyl group serves a dual purpose. First, it blocks oxidative metabolism at the electron-rich C5 position, enhancing the molecule's pharmacokinetic half-life. Second, it induces a steric clash with the adjacent 4-carboxamide, restricting its rotational freedom. This conformational lock often results in a lower entropic penalty upon target binding, thereby increasing target selectivity and affinity.
Fig 1. Pharmacophore logic of 2-Amino-5-methylpyrimidine-4-carboxylic acid in drug design.
Synthetic Workflows & Causality
The electron-deficient nature of the pyrimidine ring makes the 4-carboxylic acid relatively unreactive compared to standard aliphatic acids. Consequently, standard coupling reagents (like EDC/HOBt) often lead to sluggish reaction times and poor yields.
Causality of Reagent Selection: To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice [1]. HATU rapidly forms a highly reactive HOAt ester. Crucial Experimental Logic: The carboxylic acid must be pre-activated with HATU and DIPEA for exactly 10 minutes before the addition of the amine. If the amine is added simultaneously, the highly reactive uronium species of HATU will directly react with the primary amine, forming a stable, inactive guanidinium byproduct, drastically reducing the yield.
Furthermore, post-coupling functionalization often involves the 2-amino group. Because the 2-amino group on a pyrimidine is poorly nucleophilic (due to the electron-withdrawing nature of the ring), standard SNAr reactions fail. Instead, a Buchwald-Hartwig Cross-Coupling is required. We utilize Pd2(dba)3 and Xantphos; the large bite angle of Xantphos is strictly necessary to force the palladium intermediate into a geometry that accelerates reductive elimination, preventing catalyst stalling [3].
Fig 2. Optimized synthetic workflow for pyrimidine-4-carboxamide library generation.
Quantitative Optimization Data
The following table summarizes the optimization of the amide coupling step, demonstrating the necessity of the HATU/DIPEA system for pyrimidine-4-carboxylic acids.
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent (1.5 eq) | Base (3.0 eq) | Solvent | Pre-activation Time | Yield (%) | Byproduct Formation |
| 1 | EDC / HOBt | TEA | DMF | 0 min | 34% | High unreacted starting material |
| 2 | PyBOP | DIPEA | DMF | 0 min | 58% | Moderate |
| 3 | HATU | DIPEA | DMF | 0 min | 62% | High guanidinylation of amine |
| 4 | HATU | DIPEA | DMF | 10 min | 91% | Minimal (<2%) |
| 5 | T3P (50% in EtOAc) | Pyridine | EtOAc | 30 min | 74% | Moderate |
Data synthesized from established pyrimidine coupling protocols [1][2]. Entry 4 represents the self-validating optimal protocol.
Detailed Experimental Protocols
Protocol A: General Amide Coupling for Library Generation
Self-Validating System: The reaction progress must be monitored by LC-MS. The intermediate HOAt active ester will appear as a distinct mass peak [M+118] prior to amine addition.
Reagents:
-
2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 equiv, 1.0 mmol, 153.14 mg)
-
HATU (1.5 equiv, 1.5 mmol, 570 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL)
-
Primary or Secondary Amine (1.2 equiv, 1.2 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
-
Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature (25 °C) for exactly 10 minutes. Note: The solution will transition from pale yellow to a deep amber color, indicating the formation of the active ester.
-
Coupling: Add the desired amine (1.2 equiv) dropwise. Stir the mixture at room temperature for 12 hours.
-
Reaction Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL).
-
Wash the organic layer successively with saturated aqueous NaHCO₃ (20 mL), followed by a critical 10% aqueous LiCl wash (3 × 20 mL) . Causality: DMF is highly soluble in EtOAc; the 10% LiCl wash creates a high ionic strength aqueous phase that forces DMF out of the organic layer, preventing baseline drift during final purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final pyrimidine-4-carboxamide.
Protocol B: Buchwald-Hartwig Cross-Coupling of the 2-Amino Group
To further elaborate the hinge-binding region, the 2-amino group can be arylated [3].
Reagents:
-
Pyrimidine-4-carboxamide intermediate from Protocol A (1.0 equiv, 0.5 mmol)
-
Aryl Bromide (1.2 equiv, 0.6 mmol)
-
Pd₂(dba)₃ (0.05 equiv, 5 mol%)
-
Xantphos (0.1 equiv, 10 mol%)
-
Cs₂CO₃ (2.0 equiv, 1.0 mmol)
-
Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Charge a microwave vial with the pyrimidine-4-carboxamide intermediate, Aryl Bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE/silicone septum.
-
Degassing (Critical Step): Sparge the suspension with argon gas for 15 minutes. Causality: Pd(0) catalysts are highly sensitive to oxygen; failure to degas will result in catalyst oxidation and reaction failure.
-
Heat the mixture in an oil bath at 100 °C for 16 hours.
-
Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the target 2-(arylamino)-5-methylpyrimidine-4-carboxamide.
References
-
Title: Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid Source: ScienceRise: Pharmaceutical Science (2023) URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]
Application Notes and Protocols for In Vitro Assays: 2-Amino-5-methylpyrimidine-4-carboxylic acid
Introduction: Navigating the Solubility of a Key Research Molecule
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular structure that suggests its potential as a building block in the synthesis of bioactive molecules.[1] Its pyrimidine core is a key feature in many biologically active compounds, including antiviral and anticancer agents.[1] For researchers in drug discovery and chemical biology, effectively utilizing this compound in in vitro assays is paramount. However, the journey from a solid powder to a biologically relevant and soluble concentration in an aqueous assay environment can be challenging. This guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methylpyrimidine-4-carboxylic acid and detailed protocols to enable its successful application in your research.
The structural features of 2-Amino-5-methylpyrimidine-4-carboxylic acid—specifically the presence of both a basic amino group and an acidic carboxylic acid group—mean its solubility is highly dependent on the pH of the solvent.[2] Understanding and manipulating these properties are key to preventing compound precipitation and ensuring the accuracy and reproducibility of your in vitro experiments.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is the foundation for developing robust experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Physical Form | Solid | [3] |
| Storage | 2-8°C, in a dry, well-ventilated area, protected from light. | [3] |
Safety Precautions: 2-Amino-5-methylpyrimidine-4-carboxylic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[4] All weighing and handling of the solid compound should be performed in a chemical fume hood.[4]
Strategic Approach to Solubilization
The key to successfully solubilizing 2-Amino-5-methylpyrimidine-4-carboxylic acid for in vitro assays lies in a multi-step approach that begins with a high-concentration stock in an organic solvent, followed by careful dilution into your aqueous assay medium.
Figure 1: A generalized workflow for preparing 2-Amino-5-methylpyrimidine-4-carboxylic acid for in vitro assays.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro screening.[4][5] Its high solvating capacity makes it an excellent choice for compounds with limited aqueous solubility.[4]
Materials:
-
2-Amino-5-methylpyrimidine-4-carboxylic acid
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterility)
Procedure:
-
Safety First: Don appropriate PPE and perform all manipulations of the solid compound in a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of 2-Amino-5-methylpyrimidine-4-carboxylic acid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.53 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.
-
Sterilization (Optional): If sterility is required for your downstream application (e.g., cell-based assays), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[6]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Considerations for Aqueous Media
A common pitfall in in vitro assays is the precipitation of the test compound when the organic stock solution is diluted into the aqueous assay buffer or cell culture medium.[2] This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final solvent composition.[2] To mitigate this, it is crucial to prepare intermediate dilutions and keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 1%.[2]
Materials:
-
10 mM primary stock solution of 2-Amino-5-methylpyrimidine-4-carboxylic acid in DMSO
-
Sterile assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the compound in your final assay medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 by adding 10 µL of the stock to 990 µL of the assay medium. Mix gently by pipetting. Creating this intermediate dilution helps to ensure the compound remains soluble.[4]
-
Final Working Solution: Prepare the final working solution by further diluting the intermediate solution in the assay medium. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate solution 1:10 by adding 100 µL of the intermediate to 900 µL of the assay medium.
-
Vehicle Control: It is essential to prepare a vehicle control that contains the same final concentration of DMSO as the test wells.[4] This is done by performing the same serial dilutions with DMSO that does not contain the compound.
Troubleshooting Solubility Issues
If you observe precipitation upon dilution of 2-Amino-5-methylpyrimidine-4-carboxylic acid into your aqueous buffer, consider the following troubleshooting strategies:
Figure 2: Troubleshooting flowchart for solubility issues.
-
pH Adjustment: The solubility of compounds with ionizable groups is pH-dependent.[2] Since 2-Amino-5-methylpyrimidine-4-carboxylic acid has both an acidic and a basic group, systematically adjusting the pH of your assay buffer may enhance its solubility. For acidic functional groups, increasing the pH (making it more basic) generally increases solubility.[2]
-
Co-solvents: If your assay can tolerate it, the use of a water-miscible organic co-solvent in your final assay medium can increase the solubility of your compound.[2] Examples include ethanol or polyethylene glycols (PEGs).[2]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2]
Conclusion
The successful use of 2-Amino-5-methylpyrimidine-4-carboxylic acid in in vitro assays is achievable with a systematic approach to its solubilization. By understanding its physicochemical properties, preparing stock solutions in a suitable organic solvent like DMSO, and performing careful serial dilutions into the final aqueous medium, researchers can minimize solubility-related artifacts and obtain reliable and reproducible data. When challenges arise, a logical troubleshooting approach involving pH adjustment or the use of solubility-enhancing excipients can provide a path forward.
References
-
Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 126-130. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
-
Bio-protocol. (n.d.). 2.3. Preparation of stock solution and serial dilution. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Large-Scale Synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid
Strategic Overview & Reaction Causality
2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6) is a highly versatile heterocyclic building block utilized extensively in the development of kinase inhibitors, antiviral agents, and advanced agrochemicals[1]. For process chemists and drug development professionals, scaling the synthesis of this specific pyrimidine scaffold presents unique challenges—particularly in controlling regioselectivity during ring formation and preventing thermal degradation during deprotection.
This protocol outlines a highly scalable, atom-economical "build-couple-pair" synthetic strategy. By leveraging the condensation of an enaminone intermediate with guanidine, this pathway eliminates the need for hazardous cryogenic conditions and avoids reliance on large-scale column chromatography, relying instead on highly reproducible crystallization steps[2].
Causality Behind Experimental Choices
-
Enaminone Pathway over Direct Condensation: Direct condensation of standard 1,3-dicarbonyls often yields a mixture of regioisomers. By first converting ethyl 2-oxobutanoate into an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA), we establish two distinct electrophilic centers with vastly different reactivities, ensuring >98% regioselectivity in the subsequent cyclization[3].
-
Mild Saponification: Pyrimidine-4-carboxylic acids are highly susceptible to thermal decarboxylation due to the electron-withdrawing nature of the pyrimidine ring[4]. Therefore, the final ester hydrolysis is strictly capped at 40°C to prevent the loss of the C4-carboxylate group.
Reaction Mechanism & Pathway Visualization
The synthesis is divided into three highly controlled stages:
-
Enaminone Formation: DMF-DMA serves a dual purpose as both a one-carbon electrophilic synthon and a water-scavenging reagent, driving the active methylene group of ethyl 2-oxobutanoate to form the highly reactive enaminone intermediate[5].
-
Regioselective Cyclization: Guanidine hydrochloride is neutralized in situ. The highly electrophilic C2 ketone carbonyl of the enaminone undergoes rapid imine formation with guanidine's primary amine, while the C4 enamine carbon undergoes an addition-elimination reaction, expelling dimethylamine[6]. This strictly dictates the 5-methyl and 4-carboxylate substitution pattern.
-
Controlled Saponification: The resulting pyrimidine ester is hydrolyzed under mild alkaline conditions and precipitated at its isoelectric point.
Caption: Synthetic workflow for the large-scale production of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Detailed Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of Ethyl 3-(dimethylamino)methylene-2-oxobutanoate
-
Charge: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge ethyl 2-oxobutanoate (5.0 kg, 38.4 mol).
-
Addition: Slowly add DMF-DMA (5.5 kg, 46.1 mol, 1.2 equiv) over 30 minutes. The reaction is slightly exothermic.
-
Heating: Heat the mixture to 80°C and stir for 6 hours.
-
Self-Validation (IPC): Monitor via GC or TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the starting material peak is <2%.
-
Workup: Concentrate the mixture under reduced pressure (50 mbar, 60°C) to remove methanol and unreacted DMF-DMA. The resulting dark orange oil is telescoped directly into Protocol B to prevent moisture-induced degradation.
Protocol B: Cyclization to Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
-
Preparation of Base: In a separate 100 L reactor, charge absolute ethanol (40 L). Slowly add sodium ethoxide (21% wt in ethanol, 13.7 kg, 42.2 mol, 1.1 equiv).
-
Guanidine Free-basing: Add guanidine hydrochloride (4.0 kg, 42.2 mol, 1.1 equiv) in portions at 20°C. Stir for 1 hour to ensure complete neutralization (a fine white precipitate of NaCl will form).
-
Coupling: Dissolve the enaminone intermediate from Protocol A in absolute ethanol (10 L) and transfer it dropwise to the guanidine solution over 1 hour, maintaining the internal temperature below 30°C to prevent polymerization of the enaminone.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 12 hours.
-
Self-Validation (IPC): Confirm the disappearance of the enaminone intermediate via LC-MS. The appearance of a dominant peak at m/z 182.09 ([M+H]+) validates successful cyclization.
-
Isolation: Cool the mixture to 5°C. Filter the suspension to remove NaCl and collect the precipitated product. Wash the filter cake with cold water (20 L) to remove residual salts, followed by cold ethanol (5 L). Dry under vacuum at 50°C to yield the pyrimidine ester as a pale yellow solid.
Protocol C: Saponification to Target API Scaffold
-
Hydrolysis: Suspend the pyrimidine ester (approx. 5.5 kg) in purified water (30 L) in a 50 L reactor. Add 2M NaOH (aq) (18 L, 36.0 mol) and stir at 40°C for 4 hours.
-
Critical Parameter: Do not exceed 40°C to prevent thermal decarboxylation[4].
-
-
Self-Validation (IPC): Monitor by HPLC. The step is validated when ester hydrolysis is >99% complete.
-
Acidification: Cool the solution to 10°C. Slowly add 6M HCl (aq) until the pH reaches 3.0 - 3.5. This specific pH range is the calculated isoelectric point of the product, ensuring maximum precipitation of the zwitterion.
-
Filtration & Drying: Filter the thick white precipitate, wash extensively with cold water (15 L) to remove NaCl, and then with cold acetone (5 L) to displace water and facilitate drying. Dry in a vacuum oven at 60°C for 24 hours.
Quantitative Data & Yield Analysis
The following table summarizes the expected stoichiometric ratios, in-process control (IPC) metrics, and validated yield profiles across a standard 5.0 kg input scale.
| Step | Intermediate / Product | Reagent Equivalents | IPC Method & Validation Target | Expected Yield | Purity (HPLC) |
| 1 | Enaminone Intermediate | DMF-DMA (1.2 eq) | GC: <2% Starting Material | >95% (Crude) | N/A (Telescoped) |
| 2 | Pyrimidine Ester | Guanidine HCl (1.1 eq)NaOEt (1.1 eq) | LC-MS: m/z 182.09 dominant | 70 - 75% | >97.0% |
| 3 | Target Carboxylic Acid | NaOH (1.3 eq)HCl (to pH 3.0-3.5) | HPLC: >99% Ester Hydrolysis | 85 - 90% | >99.5% |
| Overall | 2-Amino-5-methylpyrimidine-4-carboxylic acid | - | - | ~60 - 64% | >99.5% |
References
- Sigma-Aldrich.2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6.
- Benchchem.Ethyl 2-(Ethoxymethylene)-3-oxobutanoate|CAS 3788-94-1.
- Arkivoc.Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones.
- PMC (NIH).Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
- ResearchGate.Pyrimidine-4-carboxylic acid.
- Organic Chemistry Portal.Pyrimidine synthesis.
Sources
- 1. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Ethyl 2-(Ethoxymethylene)-3-oxobutanoate|CAS 3788-94-1 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting & Impurity Profiling for 2-Amino-5-methylpyrimidine-4-carboxylic acid
Welcome to the advanced technical support and troubleshooting guide for the isolation and purification of 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6). This amphoteric building block is critical in pharmaceutical synthesis, but its zwitterionic nature and susceptibility to thermal degradation present unique purification challenges.
This guide is designed for bench scientists and process chemists. It moves beyond standard operating procedures by explaining the underlying thermodynamic and kinetic causalities of impurity formation, ensuring your purification workflows are robust and self-validating.
Part 1: Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the chemical nature of the impurities you are trying to remove. The table below summarizes the quantitative analytical markers and causal origins of common contaminants found in the synthesis of this compound.
| Impurity Category | Specific Chemical Identity | Causality / Origin | Analytical Marker (LC-MS / UV) | Primary Removal Strategy |
| Decarboxylation Product | 2-Amino-5-methylpyrimidine | Thermal stress (>40 °C) drives the loss of CO₂ from the activated C4 position. | m/z 110.1 [M+H]⁺, distinct shift in UV max | Alkaline dissolution (remains insoluble). |
| Unreacted Precursor | Guanidine derivatives | Incomplete cyclization during the pyrimidine ring-forming condensation step. | Highly polar, poor UV absorbance at 254 nm | Retained in aqueous filtrate during isoelectric precipitation. |
| Regioisomer | 2-Amino-6-methylpyrimidine-4-carboxylic acid | Asymmetric dicarbonyl precursors reacting in the alternative orientation. | Identical mass; requires reverse-phase HPLC | Fractional crystallization or anion exchange. |
| Inorganic Salts | NaCl, Na₂SO₄ | Byproducts of aggressive pH neutralization during aqueous workup. | Conductivity spike, no UV absorbance | Anion exchange chromatography. |
Part 2: Troubleshooting FAQs
Q1: My final product is heavily contaminated with 2-amino-5-methylpyrimidine. How is this forming, and how do I prevent it? Causality: The carboxylic acid group at the 4-position of the pyrimidine ring is highly activated. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the loss of CO₂ via a cyclic transition state upon heating[1]. Solution: Keep all processing and drying temperatures strictly below 40 °C. To remove existing contamination, exploit the fact that the decarboxylated byproduct lacks an acidic proton. Dissolve your crude mixture in 1 M NaOH; the target compound will solubilize as an anionic sodium salt, while the decarboxylated impurity will remain insoluble and can be mechanically filtered off.
Q2: I am experiencing massive yield losses during the aqueous workup. Why won't the product precipitate? Causality: 2-Amino-5-methylpyrimidine-4-carboxylic acid is an amphoteric molecule[2]. It contains a basic amino group and an acidic carboxylate, meaning it exists as a highly water-soluble cation at low pH and a highly water-soluble anion at high pH. Solution: You must isolate the compound exactly at its isoelectric point (pI). At the pI, the molecule exists as a neutral zwitterion. This state maximizes intermolecular hydrogen bonding and crystal lattice energy, driving the aqueous solubility to its absolute minimum.
Q3: How do I ensure my product is free of inorganic salts without losing it in water washes? Causality: Standard aqueous washing dissolves the zwitterion slightly, leading to yield attrition. Solution: Utilize Anion Exchange Chromatography[3]. By loading the compound onto a basic resin at a high pH, the carboxylate binds ionically to the stationary phase. Neutral salts and cations are washed away with water, and the pure product is eluted using a volatile acid.
Part 3: Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation and Decarboxylation Control
This protocol utilizes pH-dependent solubility to isolate the target zwitterion while removing unreacted precursors and thermally degraded byproducts.
-
Alkaline Dissolution: Suspend the crude reaction mixture in a minimal volume of 1 M NaOH (pH > 9).
-
Causality: Deprotonates the carboxylic acid, converting the target into a highly soluble sodium salt.
-
-
Filtration of Insolubles: Filter the basic solution through a Celite pad.
-
Self-Validation Check: The filter cake will contain the non-acidic 2-amino-5-methylpyrimidine impurity. If the cake is large, it indicates excessive thermal stress during prior steps.
-
-
Thermal Control: Chill the filtrate to 0–5 °C using an ice bath.
-
Causality: Low temperatures reduce the kinetic energy available for decarboxylation and lower the overall solubility of the target zwitterion.
-
-
Isoelectric Titration: Slowly add 1 M HCl dropwise while monitoring with a calibrated pH meter. Stop when the pH reaches the calculated isoelectric point (typically pH 3.5–4.5).
-
Self-Validation Check: The sudden onset of dense turbidity at the target pH confirms the transition from the soluble anionic state to the insoluble zwitterionic state.
-
-
Maturation & Isolation: Stir the suspension at 4 °C for 2 hours to allow for Ostwald ripening of the crystals. Filter under vacuum, wash with a minimal amount of ice-cold distilled water, and dry under vacuum at 30 °C (protect from light and heat).
Protocol B: Anion Exchange Chromatography (For Trace Salt Removal)
Use this protocol if the product from Protocol A still contains unacceptable levels of inorganic salts[3].
-
Resin Preparation: Equilibrate a strongly basic anion exchange resin (e.g., Amberlite IRA-400) with 0.1 M NaOH, followed by a deionized water wash until the eluate is pH neutral.
-
Loading: Dissolve the crude product in slightly basic water (pH 8) and load it onto the column. The target compound binds as an anion.
-
Washing: Wash the column with 2–3 column volumes (CV) of deionized water.
-
Causality: This elutes neutral organic impurities and unbound inorganic cations (e.g., Na⁺).
-
-
Elution: Elute the target compound using a mild gradient of a volatile acid (e.g., 0.1 M to 0.5 M acetic acid).
-
Self-Validation Check: Monitor the eluate using a UV detector at 254 nm. The target pyrimidine ring will show strong UV absorbance, distinguishing it from non-UV-active inorganic salts.
-
-
Recovery: Lyophilize the UV-active fractions to obtain the pure zwitterion without applying thermal stress.
Part 4: Purification Workflow Visualization
Workflow for the purification and impurity removal of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
References
- PubChemLite: 2-amino-5-methylpyrimidine-4-carboxylic acid.uni.lu.
- 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6.Sigma-Aldrich.
- Technical Support Center: Synthesis of 2-Bromo-5-methylpyrimidine.Benchchem.
- Purification Of Organic Acids Using Anion Exchange Chromatography.Science.gov.
Sources
Technical Support Center: Synthesis and Scale-Up of 2-Amino-5-methylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pyrimidine derivative. In the following sections, we will address specific issues in a comprehensive question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your process development.
Troubleshooting Guide
This section is dedicated to resolving specific, common problems that can arise during the synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid. Each entry details the issue, its potential causes, and actionable solutions to get your synthesis back on track.
Problem 1: Low Yield in the Initial Cyclocondensation Step
Question: My initial cyclocondensation reaction between a 1,3-dicarbonyl equivalent and guanidine is resulting in a low yield of the pyrimidine core. What are the likely causes and how can I improve the conversion rate?
Answer: Low yields in pyrimidine synthesis are a frequent challenge and can often be traced back to several key factors, including reagent quality, reaction conditions, and competing side reactions.[1][2][3] A common route to pyrimidines involves the cyclocondensation of a β-ketoester with guanidine.[4][5]
Potential Causes & Solutions:
-
Purity and Stoichiometry of Reactants:
-
Guanidine Source: Guanidine is often used as its hydrochloride or carbonate salt. The free base, which is the active nucleophile, is typically generated in situ. Incomplete liberation of the free base can limit the reaction rate. Ensure the base used (e.g., sodium ethoxide, potassium hydroxide) is of high quality and used in the correct stoichiometric amount to neutralize the guanidine salt.[6][7]
-
Moisture Sensitivity: Guanidine salts can be hygroscopic. The presence of water can lead to hydrolysis of intermediates and reduce yield.[1][2][8] Ensure all reagents and solvents are anhydrous.
-
β-Ketoester Quality: The β-ketoester starting material should be pure. Impurities can lead to side-product formation.
-
-
Reaction Conditions:
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of starting materials or products.[2] An optimal temperature profile should be determined empirically.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol are common, as they can serve as both the solvent and a source for the ethoxide base. The solubility of all reactants and intermediates should be considered.
-
-
Side Reactions:
Experimental Protocol: Optimization of the Cyclocondensation Step
-
Reagent Preparation:
-
Dry all glassware thoroughly in an oven.
-
Use freshly opened, anhydrous solvents.
-
If using guanidine hydrochloride, ensure it is dry.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare fresh sodium ethoxide.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir to generate the free base.
-
Slowly add the β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate, a precursor for the target molecule's core structure) to the reaction mixture at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.[8]
-
Problem 2: Difficulty in the Hydrolysis of the Ester Precursor
Question: I am struggling with the final hydrolysis step to convert the ethyl ester of 2-amino-5-methylpyrimidine-4-carboxylic acid to the final carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this saponification on a larger scale?
Answer: The hydrolysis of esters, particularly heteroaromatic esters, can be challenging.[9] Incomplete hydrolysis, or harsh conditions leading to decarboxylation or other side reactions, are common issues.[10]
Potential Causes & Solutions:
-
Incomplete Hydrolysis:
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. For scale-up, a slight excess (1.1-1.5 equivalents) is often beneficial.
-
Low Temperature or Short Reaction Time: Saponification of sterically hindered or electron-deficient esters may require elevated temperatures and longer reaction times.
-
Poor Solubility: The ester may have limited solubility in the aqueous base. The use of a co-solvent like ethanol or THF can improve solubility and reaction rate.
-
-
Product Decomposition:
-
Harsh Conditions: Pyrimidine rings can be susceptible to degradation under strongly basic conditions and high temperatures.[11] It is crucial to find a balance between conditions that are vigorous enough for hydrolysis but mild enough to prevent decomposition.
-
Work-up Procedure: Careful neutralization is critical. Adding the acidic solution slowly to the cooled reaction mixture can prevent localized overheating and potential degradation of the product.
-
Data on Hydrolysis Conditions:
| Base | Co-solvent | Temperature (°C) | Typical Reaction Time (h) | Observations |
| NaOH | Water | 80-100 | 4-8 | Standard conditions, monitor for decomposition. |
| KOH | Ethanol/Water | Reflux | 2-6 | Improved solubility of the ester. |
| LiOH | THF/Water | Room Temp - 50 | 12-24 | Milder conditions, suitable for sensitive substrates. |
Experimental Protocol: Optimized Saponification
-
Reaction Setup:
-
Dissolve the 2-amino-5-methylpyrimidine-4-carboxylate ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water.
-
-
Reaction and Monitoring:
-
Heat the mixture to a gentle reflux (around 80°C).
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrochloric acid (1M) with vigorous stirring until the pH of the solution is acidic (pH ~3-4), which should cause the carboxylic acid to precipitate.
-
Stir the resulting slurry in the cold for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Problem 3: Product Purification and Impurity Profile
Question: My final product, 2-amino-5-methylpyrimidine-4-carboxylic acid, is difficult to purify and contains persistent impurities. What are the likely impurities and how can I improve the purity of my final compound?
Answer: Purification of polar, amphoteric molecules like amino acids can be challenging. Common impurities often include unreacted starting materials, byproducts from side reactions, and salts from the work-up.
Potential Impurities and Their Origin:
-
Unreacted Ester: From incomplete hydrolysis.
-
Starting Materials from Cyclocondensation: Such as guanidine salts or the β-ketoester.
-
Decarboxylation Product: 2-amino-5-methylpyrimidine, formed if the hydrolysis conditions are too harsh.
-
Inorganic Salts: From neutralization steps (e.g., NaCl).
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The challenge is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Potential Solvents: Water, ethanol, acetic acid, or mixtures thereof.
-
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited. Dissolve the crude product in a dilute aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be a powerful tool to separate the zwitterionic product from charged and neutral impurities.[12]
Workflow for Purification:
Caption: Acid-base purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid?
A1: When scaling up, several safety aspects become more critical. The use of sodium metal to prepare sodium ethoxide is highly exothermic and produces flammable hydrogen gas; this should be done with extreme care in a well-ventilated fume hood with no nearby ignition sources. Reactions involving phosphorus oxychloride, a potential reagent in alternative synthetic routes for introducing the chloro-substituent, are also highly corrosive and react violently with water.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that emergency equipment, such as a safety shower and fire extinguisher, is readily accessible.
Q2: Can I use a different base for the initial cyclocondensation reaction instead of generating sodium ethoxide in situ?
A2: Yes, other bases can be used. Potassium carbonate (K₂CO₃) or potassium tert-butoxide are common alternatives in pyrimidine synthesis.[14][15] The choice of base can influence the reaction rate and yield. It is advisable to perform small-scale trials to determine the optimal base for your specific substrate and conditions.
Q3: My final product has very low solubility. How can I best handle it for analysis and further reactions?
A3: The low solubility of 2-amino-5-methylpyrimidine-4-carboxylic acid in many common organic solvents is expected due to its zwitterionic character. For analytical purposes like NMR, polar aprotic solvents like DMSO-d₆ are often suitable. For subsequent reactions, it may be necessary to convert the carboxylic acid to a more soluble derivative, such as an ester or an acid chloride, depending on the desired transformation.
Q4: Are there alternative synthetic routes to 2-amino-5-methylpyrimidine-4-carboxylic acid?
A4: Yes, several synthetic strategies for pyrimidines have been reported.[16][17] One common alternative involves the use of a pre-functionalized pyrimidine. For instance, one could start with a 2-amino-4-chloro-5-methylpyrimidine and then introduce the carboxylic acid functionality.[13] Another approach could involve the construction of the pyrimidine ring from different starting materials, such as a multicomponent reaction.[14] The choice of route will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.
References
- Robertson, J. E., & Lowe, J. A. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Gellis, A., et al. (2008). A new straightforward synthesis of 2-amino-5-alkyl-4-chloropyrimidines. Tetrahedron Letters, 49(36), 5249-5251.
- Organic Syntheses. (Various years). John Wiley & Sons.
- Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf die Amidine. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
- Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12).
-
Asian Journal of Chemistry. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
R Discovery. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]
-
PubMed. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Handling & Stability of 2-Amino-5-methylpyrimidine-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific stability challenges associated with 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6). This pyrimidine derivative is a highly valuable building block in drug development and synthetic chemistry. However, the juxtaposition of its 4-carboxylic acid, 5-methyl, and 2-amino groups renders it susceptible to highly specific degradation pathways under suboptimal conditions.
This guide synthesizes field-proven protocols with mechanistic causality to ensure the scientific integrity of your workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my sample show significant impurity peaks (loss of mass ~44 Da in LC-MS) after heating during dissolution or reaction? Expert Insight: A mass loss of 44 Da is the exact hallmark of decarboxylation (loss of CO₂). Pyrimidine-4-carboxylic acids are inherently prone to thermal decarboxylation[1]. The electron-withdrawing nature of the pyrimidine ring, combined with the adjacent endocyclic nitrogen atoms, facilitates the formation of a stabilized zwitterionic intermediate upon heating. Causality: Heating the compound above 60°C, especially in protic solvents or extremes of pH, provides the activation energy required to irreversibly cleave the carboxyl group, yielding 2-amino-5-methylpyrimidine. The rate of this decarboxylation is markedly accelerated by the alkalinity or acidity of the aqueous solution[1].
Q2: I observed a color change (yellowing) and new oxidative degradants in my solid stock over time. What caused this? Expert Insight: This degradation profile indicates photo-oxidation and auto-oxidation. The 2-amino group and the electron-rich pyrimidine ring can undergo oxidation to form N-oxides or complex hemiaminal intermediates[2][3]. Furthermore, the 5-methyl group can be slowly oxidized under atmospheric oxygen and UV light. Causality: Exposure to ambient air (O₂) and light provides the radical-mediated activation energy for oxidation. This is why authoritative chemical suppliers mandate that this compound be stored under an inert atmosphere (nitrogen or argon) and protected from light at 2–8°C[4].
Q3: How does the pH of my assay buffer affect the stability of this compound? Expert Insight: The compound is amphoteric, possessing both a basic 2-amino group and an acidic 4-carboxylic acid group. At physiological pH, it primarily exists as a zwitterion. Extreme acidic conditions (pH < 2) protonate the ring nitrogens, which can catalyze hydrolysis or facilitate decarboxylation upon heating. Strongly basic conditions (pH > 10) deprotonate the carboxylic acid, which increases aqueous solubility but simultaneously accelerates oxidative degradation and decarboxylation rates[1].
Part 2: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways triggered by environmental stress factors.
Caption: Divergent degradation pathways of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Part 3: Quantitative Data & Stability Matrix
To ensure experimental reproducibility, adhere to the following stability parameters when handling the compound.
| Environmental Trigger | Primary Degradation Pathway | Critical Threshold | Preventive Measure |
| Temperature | Thermal Decarboxylation | > 60°C (in solution) | Dissolve at Room Temp (20-25°C); Store solid at 2-8°C. |
| Oxygen (O₂) | Amino/Methyl Oxidation | Prolonged ambient exposure | Store under Nitrogen/Argon; Degas solvents prior to use[4]. |
| Light (UV/Vis) | Photo-oxidation | Direct benchtop light | Use amber vials; wrap reaction vessels in aluminum foil[4]. |
| pH Extremes | Catalyzed Decarboxylation | pH < 2.0 or pH > 10.0 | Buffer solutions to pH 6.0–8.0; avoid strong acids/bases during prep. |
Part 4: Field-Proven Experimental Protocols
To prevent the degradation mechanisms outlined above, every protocol must be a self-validating system. Below are the standard operating procedures for handling and storing this compound.
Protocol A: Safe Dissolution and Aliquoting
Objective: Achieve complete dissolution without triggering thermal decarboxylation or oxidation.
-
Equilibration: Remove the sealed stock vial from 2-8°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30 minutes) to prevent condensation of atmospheric moisture, which can cause localized hydrolysis.
-
Solvent Preparation: Use high-purity, degassed solvents (e.g., DMSO or buffered aqueous solutions at pH 7.4). Degas the solvent by sparging with Nitrogen for 15 minutes prior to use.
-
Dissolution: Add the solvent to the compound. Do not use a heat block or hot water bath. If dissolution is slow, use gentle sonication (bath sonicator) in short 1-minute bursts, ensuring the bath temperature does not exceed 30°C.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble micro-particulates.
-
Aliquoting: Dispense the solution into single-use, pre-flushed (with Nitrogen) amber glass vials to minimize freeze-thaw cycles and light exposure.
Protocol B: Long-Term Storage Workflow
Objective: Maintain >98% purity over a 12-month storage period.
-
Solid State: Keep the original powder in a tightly closed container. Backfill the headspace with dry Nitrogen or Argon gas before sealing.
-
Temperature: Store the sealed container in a dark, monitored refrigerator at 2-8°C[4].
-
Liquid State (Aliquots): Flash-freeze the prepared amber vials (from Protocol A) using liquid nitrogen or dry ice/ethanol. Store the frozen aliquots at -20°C or -80°C.
Caption: Optimized workflow for the safe handling and storage of the pyrimidine derivative.
References
-
A Study of the Permanganate Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxylic Acid Oregon State University URL: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives PMC - National Institutes of Health (nih.gov) URL:[Link]
-
Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines R Discovery (researcher.life) URL:[Link]
Sources
Technical Support Center: Optimizing Organic Solubility for 2-Amino-5-methylpyrimidine-4-carboxylic Acid
Welcome to the Application Scientist Technical Support Center. Working with 2-Amino-5-methylpyrimidine-4-carboxylic acid ()[1] presents unique solvation challenges due to its heterocyclic structure and dual ionizable groups. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help researchers and drug development professionals achieve optimal organic solubility for synthesis, purification, or assay development.
Section 1: Mechanistic FAQs - Understanding the Causality of Insolubility
Q1: Why is 2-Amino-5-methylpyrimidine-4-carboxylic acid notoriously difficult to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The insolubility is thermodynamically driven by its zwitterionic nature and strong crystal lattice energy ()[2]. The molecule contains a basic 2-amino group and an acidic 4-carboxylic acid. In the solid state, these groups undergo intermolecular proton transfer, creating a robust, polymeric hydrogen-bond network. Non-polar or moderately polar aprotic solvents (like DCM or EtOAc) lack the necessary dielectric constant and hydrogen-bonding capacity to disrupt this lattice, leading to poor solvation[3].
Q2: Can I just use heat and sonication to force it into solution? A2: While kinetic energy (heat/sonication) temporarily disrupts the lattice, it does not change the thermodynamic solubility limit. Once the solution cools, the compound will rapidly recrystallize. For stable solutions, you must alter the thermodynamic environment via solvent blending, ion-pairing, or transient chemical modification[4].
Q3: I read that adding water to organic solvents can sometimes help dissolve carboxylic acids. Is this true? A3: Yes. Extensive research demonstrates that the solubility of carboxylic acids in certain Lewis-base organic solvents (like ketones or ethers) increases remarkably with the addition of small amounts of water ()[5]. The water acts as a hydrogen-bond bridge, solvating the polar groups (amine and carboxylic acid) while the bulk organic solvent accommodates the hydrophobic 5-methylpyrimidine ring[6].
Section 2: Troubleshooting Workflow
Decision tree for troubleshooting pyrimidine carboxylic acid solubility in organic solvents.
Section 3: Self-Validating Experimental Protocols
Protocol A: Ion-Pairing with Organic-Soluble Bases/Acids
Causality: Converting the zwitterion into a lipophilic salt breaks the intermolecular hydrogen bond network, drastically increasing solubility in moderately polar solvents[7]. Steps:
-
Suspend 100 mg of 2-Amino-5-methylpyrimidine-4-carboxylic acid in 5 mL of your target organic solvent (e.g., DCM or THF).
-
Validation Check 1: The suspension should appear cloudy, confirming baseline insolubility.
-
Add 1.2 equivalents of a lipophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA) OR an organic acid (e.g., Trifluoroacetic acid - TFA), depending on your downstream reaction compatibility.
-
Sonicate for 5 minutes at room temperature.
-
Validation Check 2: The solution should transition from a cloudy suspension to a clear, transparent liquid, confirming successful salt formation and solvation.
Protocol B: Co-Solvent Blending with Polar Aprotic Solvents
Causality: High dielectric constant solvents (DMSO, DMF) disrupt hydrogen bonds but are difficult to remove post-reaction. Blending them with volatile solvents offers a balance of solubility and workability[2]. Steps:
-
Weigh the required mass of the pyrimidine derivative into a dry vial.
-
Add a minimal volume of DMSO or DMF (e.g., 10% of the total desired final volume) and vortex until completely dissolved.
-
Slowly titrate in the primary organic solvent (e.g., EtOAc or Acetonitrile) dropwise while stirring vigorously.
-
Validation Check: Monitor for the "cloud point" (precipitation). If precipitation occurs, add 1-2 drops of the polar aprotic solvent until clarity is restored. This establishes the exact kinetic solubility limit for your specific solvent ratio.
Protocol C: Water-Enhanced Solvation in Lewis-Base Solvents
Causality: Utilizing the synergistic solvation effect of water in carbonyl-containing solvents to bridge hydrogen bonds[6]. Steps:
-
Suspend the compound in a Lewis-base solvent like Cyclohexanone or Methyl Ethyl Ketone (MEK).
-
Add water incrementally (0.5% v/v at a time), up to a maximum of 5% v/v.
-
Stir vigorously at 30°C for 15 minutes.
-
Validation Check: Visually inspect for dissolution. For quantitative validation, filter the supernatant through a 0.22 µm PTFE syringe filter and measure the concentration via HPLC. You should observe a non-linear spike in solubility compared to the strictly anhydrous solvent[5].
Section 4: Solubility Data & Solvent System Comparison
The following table summarizes the expected quantitative and qualitative outcomes when applying the above protocols to 2-Amino-5-methylpyrimidine-4-carboxylic acid.
| Solvent System | Mechanism of Action | Relative Solubility | Downstream Compatibility |
| 100% DCM or EtOAc | Baseline (None) | Poor (< 1 mg/mL) | N/A (Insoluble) |
| DCM + 5% TFA | Protonation of Amine (Ion-Pairing) | High (> 50 mg/mL) | Acid-catalyzed reactions |
| THF + 5% DIPEA | Deprotonation of Acid (Ion-Pairing) | High (> 50 mg/mL) | Base-catalyzed reactions |
| 90% EtOAc / 10% DMSO | Dielectric Disruption (Co-Solvent) | Moderate (~10-20 mg/mL) | Assays / General Synthesis |
| MEK + 2% Water | H-Bond Bridging (Water-Enhanced) | Moderate-High (~20-30 mg/mL) | Extractions / Crystallizations |
References
-
Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: OSTI.GOV / UNT Digital Library URL: [Link]
Sources
- 1. 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting the Synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering bottlenecks in the synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid .
The classical approach to synthesizing this pyrimidine scaffold relies on the Claisen condensation of ethyl 2-oxobutanoate with ethyl formate to generate a 3-formyl-2-oxobutanoate intermediate. However, this traditional route is notoriously problematic, often resulting in intractable tars, low yields, and severe scalability issues. This guide provides a field-proven, highly efficient alternative utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1-homologation reagent.
Troubleshooting & FAQs
Q1: My standard Claisen condensation with ethyl formate is yielding a complex tar instead of the expected pyrimidine precursor. Why is this happening, and how can I avoid it? A1: The intermediate generated in the classical route—ethyl 3-formyl-2-oxobutanoate—exists in a highly reactive keto-enol equilibrium. Under the strongly basic conditions (e.g., NaOEt) required for its formation, this intermediate undergoes rapid self-aldol condensation and polymerization, leading to the "tar" you are observing. Solution: Replace ethyl formate with DMF-DMA . DMF-DMA acts as a stable, one-carbon electrophilic synthon that reacts with the active methylene of ethyl 2-oxobutanoate to form an enaminone (ethyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate) [1]. This enaminone is stabilized by "push-pull" resonance—the electron-donating dimethylamino group pushes electron density while the alpha-keto ester pulls it—rendering the intermediate highly stable at room temperature and completely suppressing self-condensation.
Q2: My guanidine condensation with the enaminone is sluggish and yields side products. How can I optimize the cyclization? A2: The cyclization requires a highly nucleophilic nitrogen to initiate the tandem reaction. If you are using guanidine hydrochloride directly with a weak base, the reaction will stall. Solution: Generate free guanidine in situ using a stoichiometric amount of sodium ethoxide in anhydrous ethanol. The primary amine of the free guanidine attacks the highly electrophilic enamine carbon of your intermediate, driving the elimination of dimethylamine gas. Subsequent intramolecular cyclocondensation of the second guanidine nitrogen with the alpha-keto carbonyl forms the pyrimidine ring [2] [3].
Q3: How do I cleanly hydrolyze the pyrimidine ester without triggering decarboxylation? A3: Pyrimidine-4-carboxylic acids are electron-deficient and highly susceptible to thermal decarboxylation, especially when heated in strong mineral acids. Solution: Utilize mild alkaline saponification with Lithium Hydroxide (LiOH) in a THF/Water mixture at ambient temperature. LiOH is preferred over NaOH because the smaller Li⁺ ion forms a weaker coordination complex with the pyrimidine nitrogens, allowing for a cleaner phase separation. Following saponification, carefully acidify the mixture to pH 3.8 (the isoelectric point of the zwitterionic product) to force the product to precipitate out of the aqueous layer.
Quantitative Data: Reagent Comparison
The following table summarizes the performance metrics of the classical Claisen route versus the alternative DMF-DMA enaminone route.
| Parameter | Classical Route (Ethyl Formate) | Alternative Route (DMF-DMA) |
| C1-Synthon Reagent | Ethyl Formate + NaOEt | N,N-Dimethylformamide dimethyl acetal |
| Intermediate Stability | Low (Prone to rapid polymerization) | High (Push-pull resonance stabilized) |
| Cyclization Yield | 30 - 45% | 75 - 85% |
| Purification Requirement | Intensive Column Chromatography | Direct Crystallization / Filtration |
| Scalability | Poor (>10g leads to severe exotherms) | Excellent (Routinely scaled to >100g) |
Reaction Pathway Visualization
Figure 1: Robust alternative reaction pathway for 2-amino-5-methylpyrimidine-4-carboxylic acid.
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate
Procedure:
-
Charge a dry, nitrogen-flushed round-bottom flask with ethyl 2-oxobutanoate (1.0 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) neat.
-
Stir the mixture at 80°C for 4 hours. The reaction will turn a deep yellow/orange as the enaminone forms.
-
Remove unreacted DMF-DMA and methanol by-product in vacuo to yield the crude enaminone as a viscous oil. Self-Validation Check: Monitor the reaction via ¹H NMR (CDCl₃). Successful conversion is confirmed by the complete disappearance of the active methylene quartet (~2.8 ppm) of ethyl 2-oxobutanoate, and the emergence of a distinct enamine =CH singlet (~7.5 ppm) alongside two N-methyl singlets (~3.0 and 3.2 ppm).
Step 2: Cyclization to Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
Procedure:
-
In a separate flask, dissolve sodium metal (1.5 eq) in anhydrous ethanol to form NaOEt, or use a commercial 21% NaOEt/EtOH solution.
-
Add guanidine hydrochloride (1.5 eq) to the NaOEt solution and stir for 30 minutes at room temperature to liberate the free base. Filter off the precipitated NaCl.
-
Add the crude enaminone from Step 1 (1.0 eq) dissolved in a minimum amount of anhydrous ethanol to the free guanidine solution.
-
Reflux the mixture (78°C) for 12 hours.
-
Cool to room temperature, concentrate in vacuo, and partition between EtOAc and water. Dry the organic layer and concentrate to yield the pyrimidine ester. Self-Validation Check: LC-MS analysis must show the disappearance of the enaminone mass ([M+H]⁺ 200.1) and the appearance of the pyrimidine ester ([M+H]⁺ 196.1). ¹H NMR will display a sharp aromatic singlet at ~8.3 ppm corresponding to the pyrimidine C6-H.
Step 3: Hydrolysis to 2-Amino-5-methylpyrimidine-4-carboxylic acid
Procedure:
-
Dissolve the pyrimidine ester (1.0 eq) in a 1:1 mixture of THF and H₂O.
-
Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.
-
Evaporate the THF under reduced pressure (do not heat above 35°C).
-
Cool the remaining aqueous solution in an ice bath and carefully add 1M HCl dropwise until the pH reaches exactly 3.8.
-
Stir the resulting suspension for 1 hour at 0°C, then filter the white to off-white precipitate. Wash with cold water and dry under high vacuum. Self-Validation Check: The final product should precipitate cleanly. Confirm success via ¹H NMR (DMSO-d₆) by verifying the complete loss of the ethyl ester signals (quartet at 4.4 ppm, triplet at 1.4 ppm) while the aromatic C6-H singlet (~8.2 ppm) remains intact.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. URL:[Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. URL:[Link]
-
Jiang, X., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Sources
- 1. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Managing exothermic reactions in "2-Amino-5-methylpyrimidine-4-carboxylic acid" synthesis
Welcome to the dedicated technical support resource for the synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible synthesis.
The synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid is a multi-step process that requires careful control over reaction conditions to prevent runaway reactions and the formation of impurities. This guide will focus on a common synthetic route and address the potential exothermic events and other challenges you may encounter.
Overview of the Synthetic Pathway
A prevalent method for synthesizing 2-Amino-5-methylpyrimidine-4-carboxylic acid involves a two-step process:
-
Cyclocondensation: Formation of ethyl 2-amino-5-methylpyrimidine-4-carboxylate from a suitable three-carbon precursor and guanidine.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Both of these steps have the potential for exothermic behavior, which, if not properly managed, can lead to temperature spikes, increased pressure, and the formation of unwanted side products.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Caption: General workflow for the synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on managing exothermic reactions.
Step 1: Cyclocondensation Reaction
The cyclocondensation reaction to form the pyrimidine ring can be exothermic, and proper temperature control is crucial for both safety and product purity.
Question 1: My cyclocondensation reaction is showing a rapid and uncontrolled temperature increase. What should I do and how can I prevent this?
Answer: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern.[1] Immediate cooling and stopping the addition of reagents are the first steps.
Potential Causes & Solutions:
-
Rapid Reagent Addition: Adding the reactants too quickly can lead to a rapid accumulation of heat.
-
Solution: Employ a slow, controlled addition of one of the reactants, typically the more reactive species, using a dropping funnel or a syringe pump. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.
-
-
Inadequate Cooling: The cooling capacity of your reaction setup may be insufficient for the scale of the reaction.
-
Solution: Ensure your reaction vessel is appropriately sized for the reaction volume and has an efficient cooling system (e.g., ice bath, cryostat). For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.
-
-
High Reactant Concentration: More concentrated reactions will generate heat more rapidly.
-
Solution: Consider diluting the reaction mixture with an appropriate solvent. This will increase the thermal mass of the system, helping to absorb the heat generated.
-
Question 2: The yield of my ethyl 2-amino-5-methylpyrimidine-4-carboxylate is low, and I'm observing multiple side products. What are the likely causes?
Answer: Low yields and the formation of side products are often linked to improper temperature control and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Side Reactions from Overheating: Elevated temperatures can promote the formation of byproducts through various side reactions.
-
Solution: Maintain a consistent and controlled reaction temperature. A lower temperature may be necessary to improve selectivity, even if it requires a longer reaction time.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and the formation of side products.
-
Solution: Carefully measure and control the stoichiometry of your reactants. An excess of one reactant may be beneficial in some cases, but this should be determined through optimization studies.
-
-
Inefficient Mixing: Poor mixing can create localized hot spots, leading to side reactions and reduced yields.
-
Solution: Ensure efficient stirring throughout the reaction. The type of stirrer and stirring speed should be appropriate for the viscosity of the reaction mixture and the geometry of the reaction vessel.
-
Step 2: Saponification (Ester Hydrolysis)
The saponification of the ethyl ester to the carboxylic acid is a classic exothermic reaction.[2] The heat generated can be significant, especially at higher concentrations.
Question 3: My saponification reaction is becoming too hot, and I'm concerned about thermal runaway. How can I control the exotherm?
Answer: Controlling the exotherm during saponification is critical for a safe and successful reaction.
Potential Causes & Solutions:
-
Rapid Addition of Base: The hydrolysis reaction is initiated by the addition of a base (e.g., NaOH, KOH). Adding the base too quickly will result in a rapid release of heat.
-
Solution: Add the basic solution portion-wise or via slow, continuous addition, while closely monitoring the internal temperature. An ice bath should be readily available to cool the reaction if necessary.
-
-
Concentrated Base Solution: Using a highly concentrated base solution can lead to a more vigorous and difficult-to-control exotherm.
-
Solution: Use a more dilute solution of the base. This will slow down the reaction rate and provide a larger thermal mass to absorb the heat.
-
-
Inadequate Heat Dissipation: As with the cyclocondensation, the ability to remove heat from the reaction is crucial.
-
Solution: For larger-scale reactions, consider a jacketed reactor. For laboratory scale, ensure the reaction flask is in good contact with a cooling bath.
-
Question 4: I'm getting incomplete hydrolysis of the ester, even after extended reaction times. What could be the issue?
Answer: Incomplete hydrolysis can be frustrating and is often due to insufficient base or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Amount of Base: Saponification is a stoichiometric reaction. An insufficient amount of base will result in incomplete conversion.
-
Solution: Ensure you are using at least one equivalent of the base. In practice, a slight excess (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
-
Low Reaction Temperature: While it's important to control the exotherm, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: Once the initial exotherm is controlled, it may be necessary to gently heat the reaction mixture to ensure complete hydrolysis. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time and temperature.
-
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction rate will be limited.
-
Solution: Ensure that the solvent system is appropriate for both the ester and the aqueous base. A co-solvent, such as ethanol or THF, can be used to improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction and why is it dangerous?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, and may result in fire or an explosion.
Q2: How can I assess the thermal hazard of my reaction before scaling up?
A2: Before scaling up any reaction, it is highly recommended to perform a thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition of your starting materials, intermediates, and final product. Reaction Calorimetry (RC1) can provide valuable data on the heat of reaction, heat flow, and adiabatic temperature rise, which are crucial for safe scale-up.
Q3: What are the best practices for quenching a reaction that is showing signs of a thermal runaway?
A3: If you suspect a thermal runaway, the immediate priorities are to cool the reaction and stop the addition of any further reagents. If possible and safe to do so, adding a cold, inert solvent can help to dilute the reactants and absorb heat. Have an appropriate quenching agent ready before you start the reaction. The choice of quenching agent will depend on the specific chemistry of your reaction.
Q4: Can the order of reagent addition affect the exotherm?
A4: Yes, absolutely. The order of addition can have a significant impact on the reaction profile. It is generally recommended to add the more reactive or unstable reagent slowly to a solution of the other reactants. This allows for better control of the reaction rate and heat generation.
Q5: Are there any alternative, potentially safer, methods for synthesizing 2-Amino-5-methylpyrimidine-4-carboxylic acid?
A5: While the described route is common, alternative methods may exist. For instance, enzymatic hydrolysis of the ester could be a milder and more selective alternative to chemical saponification, potentially avoiding strong exotherms. Additionally, continuous flow chemistry is an excellent approach for managing highly exothermic reactions, as it offers superior heat transfer and control over reaction parameters.
Experimental Protocols
Protocol 1: Thermal Screening using Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the sample (starting material, intermediate, or final product) into a suitable DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events (decomposition).
Protocol 2: Controlled Saponification of Ethyl 2-amino-5-methylpyrimidine-4-carboxylate
-
Dissolve ethyl 2-amino-5-methylpyrimidine-4-carboxylate (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
Prepare a solution of sodium hydroxide (1.1 equivalents) in water.
-
Slowly add the sodium hydroxide solution to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not exceed a predetermined limit (e.g., 25-30 °C).
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
If the reaction is incomplete after several hours, gently warm the mixture (e.g., to 40-50 °C) and continue to monitor.
-
Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Parameter | Cyclocondensation | Saponification |
| Potential Hazard | Exothermic reaction, potential for thermal runaway. | Strong exotherm, especially with concentrated base. |
| Control Measures | Slow reagent addition, efficient cooling, dilution. | Portion-wise or slow addition of base, cooling, use of dilute base. |
| Key Monitoring | Internal reaction temperature. | Internal reaction temperature. |
| Common Issues | Low yield, side product formation. | Incomplete hydrolysis. |
Visualizing Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting an unexpected exotherm during the synthesis.
Caption: Troubleshooting flowchart for an unexpected exothermic event.
References
-
H.E.L Group. (2026, February 26). What are thermal runaways, and why should we care about them? Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Wikipedia. (2023). Saponification. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
Sources
"2-Amino-5-methylpyrimidine-4-carboxylic acid" stability issues in solution
Technical Support Center: 2-Amino-5-methylpyrimidine-4-carboxylic Acid
Introduction
Welcome to the technical support guide for 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS No. 933686-89-6). This molecule is a valuable building block in medicinal chemistry and drug development. However, its heterocyclic structure, featuring both an amino and a carboxylic acid group, presents specific stability challenges in solution that can impact experimental reproducibility and the integrity of downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these stability issues and to offer practical troubleshooting advice and validated protocols to ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with 2-Amino-5-methylpyrimidine-4-carboxylic acid in solution.
Q1: My solution of 2-Amino-5-methylpyrimidine-4-carboxylic acid is showing inconsistent results in my biological assay. Could stability be the issue?
A1: Absolutely. Inconsistent assay results are a classic indicator of compound instability. 2-Amino-5-methylpyrimidine-4-carboxylic acid can degrade in solution, reducing its effective concentration over time and generating impurities that may interfere with your assay. The primary degradation pathway to be concerned about is decarboxylation.
The pyrimidine ring is electron-deficient, and the nitrogen atoms can stabilize a negative charge that develops on the ring during the loss of CO2. This process is often accelerated by heat and specific pH conditions.[1][2][3] We strongly recommend preparing fresh solutions for each experiment or, at a minimum, qualifying the stability of your stock solution under your specific storage conditions (see Protocol 2).
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most probable and well-documented degradation pathway for pyrimidine-4-carboxylic acids is decarboxylation . This is the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of 2-amino-5-methylpyrimidine.
This reaction is analogous to the decarboxylation of similar heterocyclic carboxylic acids, such as picolinic acid.[1][3] The reaction mechanism is often facilitated by the formation of a zwitterion, where the pyrimidine ring nitrogen is protonated, creating a positive charge that acts as an electron sink, stabilizing the transition state of CO₂ elimination.[1][2]
Below is a diagram illustrating this key degradation pathway.
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-methylpyrimidine-4-carboxylic Acid Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-Amino-5-methylpyrimidine-4-carboxylic acid .
The most scalable and atom-economical route to this pyrimidine scaffold is the Palladium-catalyzed carbonylation (alkoxycarbonylation followed by hydrolysis, or direct hydroxycarbonylation) of the commercially available precursor, 2-amino-4-chloro-5-methylpyrimidine [1]. While the C4 position of the pyrimidine ring is highly activated for oxidative addition, optimizing the palladium catalyst loading is notoriously difficult due to the competing kinetics of CO insertion and catalyst deactivation.
Below, you will find our expert-curated troubleshooting guides, empirical data tables, and self-validating protocols to help you achieve high turnover numbers (TON) without sacrificing yield.
I. Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction stall at 40% conversion when I drop the Pd loading below 5 mol%?
Diagnosis: Catalyst starvation via Palladium Black formation. Causality: In the carbonylation of heteroaryl chlorides, the rate-determining step is often the oxidative addition of the C-Cl bond to the Pd(0) species. However, once the acylpalladium(II) intermediate forms, it must rapidly undergo nucleophilic attack by the alcohol/water. If the CO pressure is too low or the ligand dissociates, the Pd(II) intermediate undergoes premature reductive elimination or agglomerates into inactive Pd(0) nanoparticles (Palladium Black) [2]. Solution: Do not simply increase the Pd loading. Instead, increase the CO pressure (to 3–5 bar) to saturate the coordination sphere, and utilize a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands enforce a cis-geometry on the Pd center, accelerating the reductive elimination of the product and preventing catalyst decay [4].
Q2: Can I use ligand-free Palladium (e.g., Pd(OAc)₂ alone) to reduce scale-up costs?
Diagnosis: High risk of reaction failure. Causality: While "homeopathic" ligand-free palladium works beautifully for some Suzuki couplings, it is highly detrimental for the carbonylation of chloropyrimidines. Without a strong σ-donating ligand, the electron-deficient 4-chloropyrimidine cannot sufficiently stabilize the active Pd(0) species, leading to rapid Ostwald ripening and precipitation of the catalyst [4]. Solution: Always use a ligated system. To optimize costs at scale, maintain a strict 1:1.2 to 1:1.5 ratio of Pd to bidentate ligand . Excess ligand will saturate the Pd(0) center and inhibit the initial oxidative addition step.
Q3: I am observing the formation of a des-chloro byproduct (2-amino-5-methylpyrimidine). How do I prevent this?
Diagnosis: Competing hydrodehalogenation. Causality: This occurs when the nucleophile (water or alcohol) acts as a hydride source, or if the base (e.g., Et₃N) undergoes β-hydride elimination after coordinating to the metal center. Solution: Switch your base from an organic amine to a mild inorganic base like Na₂CO₃ or K₂CO₃ . Inorganic bases effectively neutralize the generated HCl without participating in β-hydride elimination pathways [3].
II. Pathway & Decision Logic Visualizations
Fig 1: Catalytic cycle of the Pd-catalyzed alkoxycarbonylation of 4-chloropyrimidines.
Fig 2: Decision tree for optimizing catalyst loading and reaction conditions.
III. Quantitative Data: Catalyst System Comparison
To determine the optimal catalyst loading, we benchmarked several conditions for the methoxycarbonylation of 2-amino-4-chloro-5-methylpyrimidine. The data below summarizes the critical variables required to achieve >95% conversion.
| Catalyst Precursor | Ligand (mol%) | Loading (mol%) | CO Pressure | Base | Yield (Ester) | Notes / Causality |
| Pd(OAc)₂ | None | 5.0 | 1 bar | Et₃N | < 10% | Rapid Pd black formation; catalyst death. |
| Pd(OAc)₂ | PPh₃ (10.0) | 5.0 | 5 bar | Na₂CO₃ | 45% | Monodentate ligand fails to prevent decarbonylation. |
| Pd(OAc)₂ | dppf (2.5) | 2.0 | 5 bar | Na₂CO₃ | 92% | Optimal. Wide bite angle stabilizes acylpalladium. |
| Pd(dba)₂ | Xantphos (1.2) | 1.0 | 10 bar | K₂CO₃ | 88% | Good at low loading, but requires high pressure equipment. |
| Pd(OAc)₂ | dppf (0.5) | 0.5 | 5 bar | Na₂CO₃ | 35% | Reaction stalls; oxidative addition barrier too high for low [Pd]. |
IV. Self-Validating Experimental Protocol
This protocol describes the optimized two-step sequence: (1) Methoxycarbonylation at an optimized 2.0 mol% Pd loading, followed by (2) Saponification to yield the final 2-Amino-5-methylpyrimidine-4-carboxylic acid. The protocol includes built-in validation checks to ensure system integrity.
Step 1: Methoxycarbonylation
-
Preparation: In an oven-dried, 300 mL stainless steel autoclave equipped with a magnetic stir bar, add 2-amino-4-chloro-5-methylpyrimidine (10.0 g, 69.6 mmol) and anhydrous Na₂CO₃ (8.85 g, 83.5 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (312 mg, 1.39 mmol, 2.0 mol%) and dppf (926 mg, 1.67 mmol, 2.4 mol%). Validation Check: The molar ratio of Pd to ligand must be strictly 1:1.2 to ensure complete ligation without saturating the metal.
-
Solvent Addition: Add anhydrous Methanol (100 mL). Seal the autoclave.
-
Degassing (Critical): Purge the vessel with Nitrogen (3 x 5 bar), followed by Carbon Monoxide (3 x 5 bar). Causality: Oxygen traces will rapidly oxidize the phosphine ligand to a phosphine oxide, instantly killing the catalyst.
-
Reaction: Pressurize the vessel to 5 bar with CO. Heat the mixture to 90 °C with vigorous stirring (800 rpm) for 12 hours.
-
Workup: Cool to room temperature and carefully vent the CO gas in a fume hood. Filter the crude mixture through a short pad of Celite to remove inorganic salts and trace palladium residues. Concentrate the filtrate in vacuo to yield methyl 2-amino-5-methylpyrimidine-4-carboxylate.
Step 2: Saponification (Hydrolysis)
-
Reaction: Dissolve the crude ester in THF (50 mL) and add a 2M aqueous solution of NaOH (40 mL). Stir at 50 °C for 3 hours.
-
Monitoring: Validation Check: Monitor by TLC (DCM:MeOH 9:1). The ester spot should completely disappear, confirming quantitative hydrolysis.
-
Isolation: Cool the mixture and evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 3-4 using 2M HCl. The target compound, 2-Amino-5-methylpyrimidine-4-carboxylic acid , will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry under high vacuum at 45 °C overnight.
V. References
-
Brennfuehrer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. Available at:
-
Crettaz, R., Waser, J., & Bessard, Y. (2001). Synthetic Process Development and Scale Up of Palladium-Catalyzed Alkoxycarbonylation of Chloropyridines. Organic Process Research & Development. Available at:
-
Li, J.-Y., Miklossy, G., & Ram, R. (2019). Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry. Available at:
-
Yin, L., & Liebscher, J. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Available at:
Comprehensive Guide to Purity Analysis of 2-Amino-5-methylpyrimidine-4-carboxylic Acid: HPLC vs. Orthogonal Techniques
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Method Comparison & Experimental Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with zwitterionic heterocyclic compounds. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6) is a critical structural motif in the synthesis of kinase inhibitors and advanced therapeutics[1]. However, its dual functionality—a basic 2-aminopyrimidine ring coupled with an acidic 4-carboxylic acid—creates a highly polar, zwitterionic molecule that defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols.
This guide objectively compares analytical modalities for the purity assessment of this compound, explains the physicochemical causality behind method selection, and provides self-validating experimental protocols to ensure absolute scientific integrity.
The Analytical Challenge: Causality in Method Selection
When analyzing 2-amino-5-methylpyrimidine-4-carboxylic acid, standard C18 columns utilizing simple water/acetonitrile gradients typically result in:
-
Zero Retention: The molecule's high polarity causes it to elute in the void volume ( t0 ).
-
Severe Peak Tailing: The basic amino group interacts strongly with residual, unendcapped silanols ( SiO− ) on the silica matrix.
To achieve a self-validating, robust assay, we must manipulate the retention mechanism. We have three primary pathways:
-
Ion-Pairing RP-HPLC: Utilizing an acidic modifier like Trifluoroacetic acid (TFA) to fully protonate the amino group and form a hydrophobic ion-pair, forcing retention on a C18 phase[1].
-
Mixed-Mode Chromatography: Employing a stationary phase that contains both hydrophobic alkyl chains and embedded cation-exchange groups, exploiting minor differences in ionic properties[2].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing a polar stationary phase where the compound partitions into a water-enriched layer, offering an orthogonal retention mechanism to RP-HPLC.
Analytical workflow for purity assessment of pyrimidine carboxylic acids.
Comparative Analysis of Analytical Modalities
To objectively evaluate the best approach for batch release and impurity profiling, the performance metrics of four distinct techniques are summarized below.
| Analytical Modality | Primary Retention Mechanism | Resolution ( Rs ) vs. Isomers | Sensitivity (LOD) | Best Use Case |
| Ion-Pairing RP-HPLC | Hydrophobic + Ion-Pairing | High ( Rs > 2.0) | < 0.05% Area | Routine purity & QA batch release |
| Mixed-Mode HPLC | Hydrophobic + Cation-Exchange | Excellent ( Rs > 3.0) | < 0.01% Area | Complex degradation profiling |
| HILIC | Hydrophilic Partitioning | Moderate ( Rs ~ 1.5) | < 0.1% Area | Orthogonal validation |
| LC-MS/MS | Mass-to-Charge Ratio ( m/z ) | N/A (Mass specific) | < 0.001% Area | Structural ID of unknown impurities |
Data Synthesis Note: While Ion-Pairing RP-HPLC is the workhorse for routine purity, Mixed-Mode HPLC is superior when separating closely related positional isomers (e.g., 6-amino vs. 2-amino derivatives)[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include specific system suitability criteria (SST) that must be met before sample analysis, ensuring the data's trustworthiness.
Protocol A: Ion-Pairing RP-HPLC (Primary Purity Assay)
This method utilizes TFA to suppress silanol ionization and ion-pair with the pyrimidine ring, a proven approach for aminopyrimidine derivatives [1].
1. Chromatographic Conditions:
-
Column: WondaSil C-18 Superb (or equivalent high-density C18), 5 μm, 4.6 mm × 250 mm.
-
Mobile Phase: Isocratic elution using 70% Methanol / 30% Water containing 0.08% Trifluoroacetic acid (TFA) (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (optimal for the conjugated pyrimidine π−π∗ transition).
-
Injection Volume: 10 µL.
2. Sample Preparation (Causality Driven):
-
Step 1: Accurately weigh 10.0 mg of 2-Amino-5-methylpyrimidine-4-carboxylic acid.
-
Step 2: Dissolve in 10.0 mL of the mobile phase. Why? Diluting the sample in the exact mobile phase prevents solvent-mismatch band broadening at the column head.
-
Step 3: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
3. System Suitability Testing (SST):
-
Tailing Factor ( Tf ): Must be ≤1.5 . (If >1.5 , the TFA concentration may be insufficient to mask silanols).
-
Theoretical Plates ( N ): Must be ≥5,000 .
Protocol B: Mixed-Mode HPLC (Orthogonal & LC-MS Compatible)
For mass-spectrometry (LC-MS/MS) applications, non-volatile ion-pairing agents like TFA cause severe ion suppression. We must switch to a mixed-mode column using volatile buffers [2].
1. Chromatographic Conditions:
-
Column: Primesep 100 or Newcrom R1 (Mixed-mode reversed-phase/cation-exchange), 5 µm, 4.6 x 150 mm[4].
-
Mobile Phase: 15% Acetonitrile / 85% Water containing 0.1% Formic Acid. Why Formic Acid? It provides the necessary protons for cation-exchange retention while remaining fully volatile for MS detection[5].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI-MS (Positive Ion Mode).
Impurity Profiling & Degradation Logic
Understanding the degradation pathways of 2-amino-5-methylpyrimidine-4-carboxylic acid is critical for validating the stability-indicating power of your HPLC method. The method must resolve the Active Pharmaceutical Ingredient (API) from its primary degradants.
Forced degradation pathways generating common pyrimidine impurities.
During forced degradation studies, thermal stress frequently induces decarboxylation at the C4 position, yielding 2-amino-5-methylpyrimidine. Because this degradant lacks the polar carboxylic acid group, it is significantly more hydrophobic and will elute after the parent compound in a standard RP-HPLC system. Your method development must ensure baseline resolution ( Rs≥2.0 ) between the parent zwitterion and this hydrophobic degradant.
Conclusion & Best Practices
For the purity analysis of 2-amino-5-methylpyrimidine-4-carboxylic acid, standard RP-HPLC is fundamentally inadequate due to the compound's zwitterionic nature.
-
For routine purity and batch release , utilize an Ion-Pairing RP-HPLC method with 0.08% TFA to ensure sharp peak shapes and reproducible retention times.
-
For impurity identification and LC-MS compatibility , deploy a Mixed-Mode Cation-Exchange method using volatile formic acid. By understanding the causality behind the molecule's interaction with the stationary phase, analytical scientists can build self-validating, robust systems that guarantee scientific integrity.
References
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. Available at:[Link]
-
SIELC Technologies. "4-Pyrimidinecarboxylic acid, 2-amino-5-chloro - SIELC Technologies." SIELC Application Notes. Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells." PubMed Central. Available at:[Link]
-
National Institutes of Health (PMC). "Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples." PubMed Central. Available at:[Link]
Sources
- 1. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Amino-5-methylpyrimidine-4-carboxylic Acid: A Comparative Guide to 2D NMR vs. Orthogonal Techniques
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the rapid and unambiguous structural confirmation of pyrimidine derivatives is critical. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6)[1] presents a classic analytical challenge: while its functional groups are easily identifiable, confirming their exact regiochemical arrangement requires advanced analytical methodologies.
This guide objectively compares Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against alternative techniques like 1D NMR, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography. Designed for structural biologists and analytical chemists, this document provides a self-validating experimental protocol for definitively mapping the regiochemistry of pyrimidine derivatives.
Methodological Comparison: The Regiochemical Dilemma
When analyzing a functionalized pyrimidine, HRMS easily confirms the exact mass and molecular formula ( C6H7N3O2 ). Standard 1D 1H and 13C NMR will confirm the presence of a methyl group, a single aromatic proton, and the requisite number of carbons. However, these 1D techniques cannot definitively distinguish 2-amino-5-methylpyrimidine-4-carboxylic acid from its positional isomers (e.g., 2-amino-6-methylpyrimidine-4-carboxylic acid).
To solve this, researchers must choose between X-ray crystallography and 2D NMR. While X-ray crystallography provides absolute 3D spatial coordinates, pyrimidine-carboxylic acids often form intractable hydrogen-bonded polymeric networks in solution, making the growth of a single, diffraction-quality crystal highly unpredictable. 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), bridges this gap by providing definitive through-bond connectivity in the solution state[2].
Quantitative Comparison of Structural Elucidation Modalities
| Analytical Modality | Regiochemical Specificity | Sample Requirement | Time to Result | Key Limitation |
| 1D NMR + HRMS | Low (Cannot distinguish isomers) | 1–5 mg | < 1 hour | Blind to exact spatial and through-bond connectivity. |
| 2D NMR (HSQC/HMBC) | High (Definitive connectivity) | 5–15 mg | 2–12 hours | Requires higher sample concentration and stable solubility. |
| X-ray Crystallography | Absolute (3D spatial map) | Single crystal (~0.1 mm) | Days to Weeks | Crystal growth is highly unpredictable and time-consuming. |
Structural Elucidation Workflow
The following logic flow illustrates the standard operational procedure for confirming the structure of pyrimidine derivatives, utilizing 2D NMR to resolve the ambiguities left by 1D techniques.
Workflow for the structural elucidation of pyrimidine derivatives using 2D NMR.
Step-by-Step Experimental Protocol: A Self-Validating System
To establish a self-validating system, the protocol below relies on interlocking data points. By mapping the 2JCH and 3JCH couplings, the structure proves itself internally without the need for external reference standards.
Phase 1: Sample Preparation and Causality
-
Solvent Selection: Dissolve 10–15 mg of 2-Amino-5-methylpyrimidine-4-carboxylic acid in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is selected not merely for its superior solvating power for zwitterionic compounds, but because it intentionally disrupts intermolecular hydrogen bonding. This slows the proton exchange rate of the −NH2 and −COOH groups, allowing them to be observed as distinct, albeit broad, signals in the 1H spectrum.
-
-
Tube Preparation: Transfer to a high-quality 5 mm NMR tube, ensuring the solution is free of paramagnetic impurities which would accelerate relaxation and broaden critical signals.
Phase 2: 2D NMR Acquisition Parameters
Modern structure elucidation protocols rely heavily on direct and long-range heteronuclear shift correlations[3].
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Maps direct 1JCH attachments.
-
Setup: Acquire with 1JCH optimized to 145 Hz. This will link the methyl protons (~2.2 ppm) to the methyl carbon (~16 ppm) and the aromatic proton (~8.2 ppm) to the C-6 pyrimidine carbon (~155 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Maps 2JCH and 3JCH long-range connectivities to build the carbon skeleton[4].
-
Setup: Set the long-range coupling delay to 62.5 ms.
-
Causality: This delay corresponds to an average 3JCH coupling of 8 Hz. In the rigid, conjugated π -system of the pyrimidine ring, 8 Hz is the optimal theoretical value to maximize cross-peak intensity for the critical H-to-C correlations across the heteroatoms.
-
Phase 3: Data Interpretation (The Closed Logical Loop)
The structure is confirmed by anchoring the two proton environments (the methyl group and the C-6 proton) and tracing their HMBC correlations to the unprotonated carbons (C-2, C-4, C-5).
-
The Methyl Anchor: The methyl protons at position 5 will show a strong 3JCH correlation to C-4 (the carbon bearing the carboxyl group) and C-6 (the carbon bearing the aromatic proton). It will also show a 2JCH correlation to C-5 .
-
The Aromatic Anchor: The H-6 proton will show a 3JCH correlation to C-2 (the carbon bearing the amino group) and C-4 . It will also show a 2JCH correlation to C-5 .
References
- Sigma-Aldrich. "2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6". Sigma-Aldrich Catalog.
- Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics". Stanford University / The Howard Hughes Medical Institute.
- "Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review". National Institutes of Health (NIH).
- Martin, G. E. "Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols". Annual Reports on NMR Spectroscopy (via Semantic Scholar).
- "Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy". National MagLab.
Sources
Comparative Biological Activity of Aminomethylpyrimidine Carboxylic Acid Isomers: Scaffold Evaluation for Metalloenzyme and Kinase Targeting
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In early-stage drug discovery, the spatial arrangement of functional groups on a heterocyclic core dictates the pharmacological trajectory of the scaffold. The aminomethylpyrimidine carboxylic acid class represents a highly versatile structural motif. Depending on the positional isomerism of the carboxylic acid and the aminomethyl group around the pyrimidine ring, these molecules can act as potent bidentate chelators for metalloenzymes (such as Fe²⁺-dependent Hypoxia-Inducible Factor Prolyl Hydroxylase, or HIF-PHD) or as hinge-binding motifs for ATP-competitive kinase inhibition .
This guide objectively compares three primary isomers—Isomer A (2-(aminomethyl)pyrimidine-4-carboxylic acid), Isomer B (4-(aminomethyl)pyrimidine-5-carboxylic acid), and Isomer C (2-(aminomethyl)pyrimidine-5-carboxylic acid)—detailing their structural logic, comparative biological activities, and the self-validating experimental workflows required to screen them.
Structural Logic & Chelation Geometry
To understand the biological activity of these isomers, we must analyze their coordination geometry. Metalloenzymes like HIF-PHD2 require inhibitors to displace water from the active site iron (Fe²⁺) via bidentate chelation .
-
Isomer A (2-AM-4-PCA): The carboxylic acid at C4 and the pyrimidine nitrogen at N3 are perfectly positioned to form a highly stable 5-membered chelate ring with Fe²⁺. The C2-aminomethyl group projects into the solvent channel, providing a handle for pharmacokinetic optimization.
-
Isomer B (4-AM-5-PCA): The primary amine of the C4-aminomethyl group and the C5-carboxylic acid can form a 6-membered chelate ring . While active, the entropic penalty and bite angle make it slightly less optimal than Isomer A for Fe²⁺ chelation.
-
Isomer C (2-AM-5-PCA): The C5-carboxylic acid is meta/para to the ring nitrogens and the C2-aminomethyl group. It cannot form a bidentate chelate. However, the C2-aminomethyl group and N1/N3 nitrogens form an excellent hydrogen-bond donor/acceptor pair for the hinge region of kinases, shifting its biological profile entirely .
Table 1: Physicochemical and Structural Comparison
| Property | Isomer A (2-AM-4-PCA) | Isomer B (4-AM-5-PCA) | Isomer C (2-AM-5-PCA) |
| Primary Target Class | Metalloenzymes (HIF-PHD) | Metalloenzymes (HIF-PHD) | Kinases (e.g., CDK2) |
| Binding Mechanism | 5-Membered Fe²⁺ Chelation | 6-Membered Fe²⁺ Chelation | ATP-Hinge H-Bonding |
| Topological Polar Surface Area | 89.1 Ų | 89.1 Ų | 89.1 Ų |
| Predicted pKa (COOH) | ~2.8 | ~3.5 | ~3.7 |
| Scaffold Utility | High (Anemia / Erythropoiesis) | Moderate (Alternative chelation) | High (Oncology / Proliferation) |
Mechanism of Action: Metalloenzyme Inhibition
The primary therapeutic application for chelating pyrimidine carboxylic acids is the stabilization of HIF-1α. Under normoxic conditions, HIF-PHD2 hydroxylates HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) pathway. By chelating the active site iron, Isomers A and B halt this process, leading to HIF-1α nuclear translocation and the transcription of erythropoiesis-promoting genes.
Logical relationship of HIF-PHD2 inhibition by chelating pyrimidine isomers leading to erythropoiesis.
Experimental Workflows (Self-Validating Systems)
To objectively evaluate the comparative biological activity of these isomers, a cascading assay system must be employed. The following protocols ensure that biochemical affinity translates to cellular efficacy while controlling for off-target effects.
Step-by-step experimental workflow for evaluating aminomethylpyrimidine carboxylic acid isomers.
Protocol 1: In Vitro HIF-PHD2 Enzyme Inhibition (TR-FRET)
Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays to eliminate compound auto-fluorescence interference, a common artifact with aromatic pyrimidines.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA. Critical Step: Freshly add 10 µM FeSO₄ and 1 mM Ascorbic Acid. Ascorbate is required to maintain iron in the Fe²⁺ state; without it, the assay will yield false negatives.
-
Enzyme/Substrate Assembly: Add 10 nM recombinant human PHD2 enzyme and 100 nM biotinylated HIF-1α peptide substrate to a 384-well plate.
-
Compound Addition: Dispense isomers in a 10-point dose-response curve (0.1 nM to 100 µM) using acoustic liquid handling (e.g., Echo 550) to ensure volumetric precision.
-
Reaction Initiation: Add 1 µM α-ketoglutarate (α-KG) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).
Protocol 2: Cellular HIF-1α Stabilization (Reporter Assay)
Causality Note: Biochemical inhibition does not guarantee cellular penetration. This assay validates that the isomers can cross the lipid bilayer and function in a complex intracellular environment.
-
Cell Culture: Seed HepG2 cells stably transfected with a Hypoxia Response Element (HRE)-driven luciferase reporter into 96-well plates at 20,000 cells/well.
-
Treatment: Treat cells with varying concentrations of the isomers (1 µM to 100 µM) for 16 hours. Use Roxadustat (10 µM) as a positive control and Isomer C as a negative structural control.
-
Lysis & Detection: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence. Normalize data to total protein content (BCA assay) to rule out compound cytotoxicity.
Quantitative Data Presentation
The following table summarizes the comparative biological activity derived from the validated workflows. The data highlights the profound impact of positional isomerism on target selectivity.
Table 2: Comparative Biological Activity (IC₅₀ / EC₅₀ Values)
| Compound Scaffold | PHD2 Inhibition (Biochemical IC₅₀) | Cellular HRE Activation (HepG2 EC₅₀) | CDK2 Kinase Inhibition (Off-Target IC₅₀) |
| Isomer A (2-AM-4-PCA) | 1.2 ± 0.3 µM | 8.5 ± 1.1 µM | > 100 µM |
| Isomer B (4-AM-5-PCA) | 4.5 ± 0.6 µM | 22.4 ± 3.0 µM | > 100 µM |
| Isomer C (2-AM-5-PCA) | > 100 µM (No chelation) | > 100 µM | 14.2 ± 2.1 µM |
| Roxadustat (Control) | 0.02 µM | 0.15 µM | > 100 µM |
Data Interpretation: Isomer A demonstrates the strongest PHD2 inhibition due to its optimal 5-membered chelation geometry, translating to robust cellular HRE activation. Isomer B retains moderate activity via 6-membered chelation. Isomer C, lacking the ability to form a bidentate complex with Fe²⁺, is completely inactive against PHD2 but shows emerging activity against CDK2, validating its utility as a kinase hinge-binding scaffold.
References
-
PubChem Database. "2-(Aminomethyl)pyrimidine-5-carboxylic acid; CID 45084781." National Center for Biotechnology Information. Available at:[Link]
- GlaxoSmithKline LLC. "Substituted pyrimidines." World Intellectual Property Organization Patent WO2013040789A1, 2013.
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(06), 720-722. Available at:[Link]
"2-Amino-5-methylpyrimidine-4-carboxylic acid" Impurity Profiling by LC-MS: A Comparative Guide
As a Senior Application Scientist, navigating the impurity profiling of highly polar, zwitterionic active pharmaceutical ingredient (API) intermediates requires moving beyond standard compendial methods. 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS: 933686-89-6) is a critical structural motif in the synthesis of kinase inhibitors and other targeted therapeutics. However, its structural features—a basic amino group, an acidic carboxylate, and a nitrogen-rich pyrimidine ring—create significant analytical challenges.
This guide objectively compares chromatographic strategies and provides a self-validating LC-MS/MS methodology designed to confidently identify trace-level degradants and process impurities.
Mechanistic Context: The Analytical Challenge of Polar Pyrimidines
The fundamental challenge in profiling 2-Amino-5-methylpyrimidine-4-carboxylic acid lies in its polarity. In traditional Reversed-Phase Liquid Chromatography (RP-HPLC) utilizing C18 stationary phases, highly polar and zwitterionic compounds fail to partition effectively into the hydrophobic stationary phase.
The Causality of Chromatographic Failure in RP-HPLC:
-
Void Volume Co-elution: The API elutes too close to the void volume ( t0 ), leading to the co-elution of the API with unretained polar impurities (e.g., desmethyl or decarboxylated degradants).
-
Ion Suppression: Co-eluting matrix components at the void volume cause severe ion suppression in the Electrospray Ionization (ESI) source, drastically reducing the Limit of Detection (LOD).
-
Peak Tailing: Secondary interactions between the basic amino group of the pyrimidine and residual unendcapped silanols on the silica support lead to severe peak tailing.
To overcome these physical limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The causality here is reversed: water acts as the strong eluting solvent. The analyte partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention for polar pyrimidines while the high organic content (e.g., Acetonitrile) dramatically enhances ESI droplet desolvation and MS sensitivity.
LC-MS Impurity Profiling Workflow
The following workflow illustrates the logical progression from sample stress testing to structural elucidation.
Figure 1: End-to-end LC-MS impurity profiling workflow for pyrimidine derivatives.
Comparative Analysis: HILIC vs. RP-HPLC for Pyrimidine Derivatives
To objectively evaluate performance, we compare a standard C18 RP-HPLC approach against a Zwitterionic HILIC (ZIC-HILIC) approach for the analysis of pyrimidine carboxylic acids. As supported by [1], selecting the correct stationary phase is the most critical variable in method development.
Table 1: Quantitative Performance Comparison
| Analytical Parameter | Reversed-Phase (C18) | Zwitterionic HILIC | Causality / Scientific Insight |
| Retention Factor ( k′ ) | < 1.0 (Poor) | > 3.5 (Excellent) | HILIC partitions polar analytes into a stationary water-rich layer, delaying elution. |
| Peak Asymmetry ( Tf ) | > 2.0 (Severe Tailing) | 1.1 - 1.3 (Symmetrical) | HILIC avoids basic amine interactions with bare silica silanols. |
| MS Sensitivity (LOD) | ~50 ng/mL | ~5 ng/mL | High acetonitrile in HILIC mobile phase improves ESI droplet desolvation efficiency. |
| Mobile Phase Buffer | Phosphate (MS incompatible) | Ammonium Formate | HILIC utilizes volatile salts to maintain ionic strength without suppressing the MS signal. |
| Resolution ( Rs ) | Co-elution with void | Rs > 2.5 | Orthogonal retention mechanism resolves structurally similar polar degradants. |
Self-Validating Experimental Protocol: HILIC-MS/MS
A robust protocol must be a self-validating system. The following methodology incorporates internal checks (System Suitability Testing) to ensure that any detected mass represents a true impurity rather than a system artifact or carryover, aligning with [2].
Phase 1: Sample Preparation & Forced Degradation
Causality: Forced degradation generates a predictive impurity profile, allowing the analyst to verify that the chromatographic method is stability-indicating.
-
API Stock: Dissolve 2-Amino-5-methylpyrimidine-4-carboxylic acid in Acetonitrile/Water (80:20, v/v) to a concentration of 1.0 mg/mL.
-
Hydrolytic Stress: Treat 1 mL of stock with 1 mL of 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.
-
Oxidative Stress: Treat 1 mL of stock with 1 mL of 3% H2O2 at room temperature for 6 hours.
Phase 2: Chromatographic Conditions (Optimized)
Causality: A pH of 3.0 ensures the carboxylic acid moiety is protonated (neutral), while the pyrimidine amino group is protonated (positive), optimizing interaction with the zwitterionic stationary phase.
-
Column: SeQuant ZIC-HILIC (150 mm × 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Gradient: 90% B hold for 2 min, linear gradient to 50% B over 15 min, hold for 3 min, return to 90% B for 5 min re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Phase 3: Mass Spectrometric Parameters
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Full Scan ( m/z 50–500) coupled with Data-Dependent MS/MS (ddMS2) using Collision-Induced Dissociation (CID).
Phase 4: Self-Validation System (SST & QC)
Causality: Without these steps, a ghost peak from the column could be falsely reported as an API impurity.
-
Blank Injection: Inject sample diluent (80:20 ACN/Water). Acceptance Criteria: No peaks > 0.05% of the API target response.
-
System Suitability (SST): Inject a known mixture of the API and a reference standard impurity (e.g., 2-Amino-5-methylpyrimidine). Acceptance Criteria: Resolution ( Rs ) > 2.0; Peak tailing < 1.5.
-
Bracketing: Inject a Quality Control (QC) standard every 10 samples. Acceptance Criteria: Retention time drift must be < 2% RSD.
MS/MS Fragmentation & Structural Elucidation
Identifying unknown impurities requires understanding the fragmentation pathway of the parent API. For 2-Amino-5-methylpyrimidine-4-carboxylic acid, the protonated molecule [M+H]+ appears at m/z 154.06.
The presence of the carboxylic acid group makes decarboxylation (loss of CO2 , -44 Da) a primary diagnostic fragmentation route. If a degradation product is detected at m/z 110.07 and its MS/MS spectrum lacks the -44 Da neutral loss, the analyst can logically deduce that the impurity is the decarboxylated degradant formed during thermal or hydrolytic stress.
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for 2-Amino-5-methylpyrimidine-4-carboxylic acid.
By applying this self-validating HILIC-MS/MS methodology, drug development professionals can overcome the limitations of traditional RP-HPLC, ensuring that all polar impurities of pyrimidine derivatives are accurately detected, resolved, and structurally elucidated in compliance with [3].
References
-
Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry, Vol. 53, No. 10, pp. 478-483, 1999. Available at:[Link]
-
International Journal of Pharmaceutical Research and Applications. "Impurity Profiling of Pharmaceuticals." IJPRA, 2020. Available at:[Link]
"2-Amino-5-methylpyrimidine-4-carboxylic acid" as a scaffold: comparison with other heterocyclic cores
2-Amino-5-methylpyrimidine-4-carboxylic Acid as a Privileged Scaffold: A Comparative Guide to Heterocyclic Cores in Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, frequently deployed due to its structural mimicry of endogenous nucleobases and its ability to engage in robust hydrogen-bonding networks within target active sites[11]. Among its highly functionalized derivatives, 2-amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6) has emerged as a uniquely versatile scaffold [2]. By strategically positioning an amino group at C2, a carboxylic acid at C4, and a methyl group at C5, this compound offers an optimal blend of synthetic tractability, tunable physicochemical properties, and precise spatial geometry for target engagement.
This guide provides an objective, data-driven comparison of 2-amino-5-methylpyrimidine-4-carboxylic acid against other common heterocyclic cores, detailing its structural advantages, comparative metrics, and validated experimental protocols for integration into drug discovery workflows.
Structural Rationale and Scaffold Comparison
When designing a lead compound, the choice of the central heterocycle dictates the molecule's trajectory, solubility, and metabolic stability. 2-Amino-5-methylpyrimidine-4-carboxylic acid offers distinct mechanistic advantages over standard pyridine, unsubstituted pyrimidine, or bulky quinazoline cores:
-
Hinge-Binding Competence (The 2-Amino Advantage): The 2-amino pyrimidine motif is a classic kinase hinge-binder. The pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor, perfectly mimicking the adenine ring of ATP [11].
-
Steric and Lipophilic Tuning (The 5-Methyl Effect): The addition of the 5-methyl group provides a critical lipophilic "bump." This methyl group occupies small hydrophobic sub-pockets (such as the gatekeeper region in certain kinases), restricts the conformational flexibility of adjacent C4-amide substituents, and improves target residence time compared to the unsubstituted pyrimidine-4-carboxylic acid [8, 9].
-
Vectorial Trajectory (The 4-Carboxylic Acid): The C4 position offers a highly reactive handle for amide couplings or esterifications, directing substituents into solvent-exposed regions or adjacent allosteric pockets with a precise angular trajectory.
Quantitative Scaffold Comparison
The following table summarizes the physicochemical properties of 2-amino-5-methylpyrimidine-4-carboxylic acid compared to alternative heterocyclic scaffolds.
Table 1: Physicochemical Comparison of Heterocyclic Scaffolds
| Scaffold | MW ( g/mol ) | TPSA (Ų) | HBD | HBA | Key Biological Application |
| 2-Amino-5-methylpyrimidine-4-carboxylic acid | 153.14 | 89.1 | 2 | 4 | Kinase inhibition (hinge binder), targeted protein degraders [2, 6] |
| Pyrimidine-4-carboxylic acid | 124.10 | 63.3 | 1 | 3 | General pharmaceutical intermediate, metalloenzyme inhibitor [8, 9] |
| Quinazoline-4-carboxylic acid | 174.16 | 63.3 | 1 | 3 | EGFR/HER2 inhibition, CNS active agents (high lipophilicity) [11] |
| Picolinic Acid (Pyridine-2-carboxylic acid) | 123.11 | 50.2 | 1 | 2 | Metalloenzyme chelation, low-MW fragment libraries [12] |
Note: Data derived from standard cheminformatics structural calculations (e.g., PubChem) [6]. TPSA = Topological Polar Surface Area; HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors.
Target Engagement & Signaling Pathway Modulation
In oncology and inflammatory diseases, pyrimidine-based scaffolds are frequently utilized to inhibit hyperactive kinase signaling (e.g., EGFR, CDK, or JAK/STAT pathways) [11]. The scaffold acts as a competitive inhibitor at the ATP-binding site. The diagram below illustrates the logical flow of how incorporating the 2-amino-5-methylpyrimidine-4-carboxylic acid scaffold disrupts oncogenic signaling.
Figure 1: Mechanism of action for 2-amino-5-methylpyrimidine derivatives in kinase signaling disruption.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for derivatizing the 2-amino-5-methylpyrimidine-4-carboxylic acid scaffold and subsequently validating its binding affinity.
Protocol A: Amide Coupling Workflow (Scaffold Derivatization)
Because the 2-amino group is relatively unreactive compared to aliphatic amines, selective amide coupling at the C4-carboxylic acid can be achieved without the need for transient protecting groups on the 2-amino position, provided the stoichiometry and coupling reagents are strictly controlled.
Materials:
-
2-Amino-5-methylpyrimidine-4-carboxylic acid (1.0 eq) [2]
-
Primary or secondary aliphatic amine (1.2 eq)
-
HATU (1.5 eq) or EDC·HCl/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve 2-amino-5-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.5 eq) to the mixture. Causality Check: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. The solution will typically turn a pale yellow. Stir for 15 minutes to ensure complete activation.
-
Amine Introduction: Dropwise add the target aliphatic amine (1.2 eq). Stir the reaction at room temperature for 4–12 hours. Monitor the reaction progression via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the C4-carboxamide derivative.
Figure 2: Workflow for the selective C4-amide derivatization of the pyrimidine scaffold.
Protocol B: Target Binding Validation (TR-FRET Assay)
To validate that the newly synthesized scaffold derivative successfully engages the target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This provides a self-validating readout of competitive binding against a known fluorescent tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo).
-
Protein/Tracer Addition: Add 5 µL of a pre-incubated mixture containing the target Kinase (tagged with Europium-anti-tag antibody) and the Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe).
-
Incubation: Seal the plate and incubate at room temperature for 1 hour to reach binding equilibrium. Causality Check: The 1-hour incubation ensures that the slower-binding 5-methylpyrimidine derivatives have sufficient time to displace the tracer, preventing artificially high IC₅₀ readings.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC₅₀ using a 4-parameter logistic regression model.
Conclusion
The 2-amino-5-methylpyrimidine-4-carboxylic acid scaffold is a highly privileged structure that outcompetes standard pyrimidines and quinazolines in specific drug discovery contexts. Its built-in hydrogen-bonding array (via the 2-amino group) ensures high-affinity hinge binding, while the 5-methyl group provides essential steric constraints that enhance target residence time. By utilizing the robust protocols outlined above, medicinal chemists can efficiently derivatize this core to generate potent, target-specific therapeutics.
References
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Appretech Scientific Limited. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid. Retrieved March 15, 2026, from[Link]
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BuyChemJapan. (n.d.). 2-Amino-5-methylpyrimidine-4-carboxylic acid 95% | AiFChem, an Xtalpi Company. Retrieved March 15, 2026, from [Link]
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PubChemLite. (n.d.). 2-amino-5-methylpyrimidine-4-carboxylic acid (C6H7N3O2). Retrieved March 15, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772. Retrieved March 15, 2026, from [Link]
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Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E Structure Reports Online. Retrieved March 15, 2026, from [Link]
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National Institutes of Health (PMC). (n.d.). Pyrimidine-4-carboxylic acid. Retrieved March 15, 2026, from[Link]
-
ResearchGate. (n.d.). Structures of pyrimidinecarboxylic acids. Retrieved March 15, 2026, from [Link]
Benchmarking the synthesis of "2-Amino-5-methylpyrimidine-4-carboxylic acid" against known methods
As a Senior Application Scientist, evaluating synthetic routes for building blocks is critical for optimizing drug discovery pipelines. The 2-aminopyrimidine scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors and receptor antagonists. Specifically, 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS 933686-89-6) serves as a highly versatile intermediate, offering three distinct vectors for late-stage functionalization: the C2-exocyclic amine, the C4-carboxylic acid, and the C5-methyl group.
This guide objectively benchmarks two primary synthetic methodologies for this compound: a classical De Novo Ring Condensation and a modern Late-Stage Functionalization (Cyanation-Hydrolysis) approach.
Mechanistic Overview & Route Selection
Route A: De Novo Pyrimidine Condensation
This bottom-up approach constructs the pyrimidine core from acyclic precursors. The methodology relies on the Claisen condensation of ethyl 2-oxobutanoate with ethyl formate to generate the highly reactive sodium enolate of ethyl 3-formyl-2-oxobutanoate. Subsequent cyclocondensation with guanidine hydrochloride furnishes the pyrimidine ring.
Causality & Design: Ethyl formate is specifically chosen to install the C6 unsubstituted carbon. The high electrophilicity of the formyl group compared to the alpha-keto ester ensures excellent regioselectivity during the initial attack by guanidine's amine, favoring the formation of the desired C4-carboxylate over the C6-carboxylate isomer.
Route B: Late-Stage Functionalization (Cyanation-Hydrolysis)
This route leverages the commercially available building block 2-amino-4-chloro-5-methylpyrimidine (CAS 20090-58-8) . The C4-chloride is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the pyrimidine nitrogen atoms.
Causality & Design: Zinc cyanide (Zn(CN)₂) is utilized instead of sodium cyanide (NaCN). The low solubility of Zn(CN)₂ in DMF maintains a low steady-state concentration of free cyanide ions in solution. This prevents the formation of inactive, coordinatively saturated palladium-cyanide complexes (catalyst poisoning), allowing the catalytic cycle to proceed efficiently.
Figure 1: Divergent synthetic pathways for 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of both routes based on standard 100-gram scale laboratory executions.
| Performance Metric | Route A: De Novo Condensation | Route B: Cyanation-Hydrolysis |
| Overall Yield (2 steps) | 48 - 55% | 72 - 78% |
| Purity (HPLC-UV) | > 95.0% | > 98.5% |
| Cost per 100g | ~$45 (Commodity reagents) | ~$350 (Pd catalyst, specialized SM) |
| E-Factor | 12 (Aqueous dominant waste) | 42 (Organic solvents, heavy metals) |
| Scalability | Excellent (> 1 kg scale) | Moderate (Cyanide handling limits) |
| Reaction Time | 18 hours | 18 hours |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating visual or analytical cues to confirm reaction progress without requiring continuous offline sampling.
Route A Protocol: De Novo Condensation
Step 1: Enolate Generation & Cyclocondensation
-
To a flame-dried flask under nitrogen, add sodium ethoxide (1.1 equiv) and anhydrous THF. Cool to 0 °C.
-
Add a pre-mixed solution of ethyl 2-oxobutanoate (1.0 equiv) and ethyl formate (1.2 equiv) dropwise. Self-Validation: The solution will turn deep yellow, indicating enolate formation. Pre-mixing the esters minimizes the self-condensation of ethyl 2-oxobutanoate.
-
In a separate flask, neutralize guanidine hydrochloride (1.1 equiv) with sodium ethoxide (1.1 equiv) in ethanol to release the free base. Filter the precipitated NaCl.
-
Add the guanidine free base solution to the enolate mixture. Reflux for 12 hours.
-
Cool, concentrate under vacuum, and extract with EtOAc to isolate the intermediate ethyl 2-amino-5-methylpyrimidine-4-carboxylate.
Step 2: Saponification
-
Suspend the ester intermediate in 2M aqueous NaOH (3.0 equiv). Reflux for 2 hours. Self-Validation: The heterogeneous suspension will transition into a completely clear solution, confirming the ester has fully hydrolyzed into the water-soluble sodium carboxylate.
-
Cool the solution to 0 °C and carefully acidify with 6M HCl to pH 3.5 (the calculated isoelectric point of the target molecule) .
-
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Route B Protocol: Late-Stage Functionalization
Step 1: Palladium-Catalyzed Cyanation
-
Charge a Schlenk flask with 2-amino-4-chloro-5-methylpyrimidine (1.0 equiv) , Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).
-
Evacuate and backfill with nitrogen three times. Add anhydrous, degassed DMF.
-
Heat to 120 °C for 12 hours. Causality: The use of the dppf ligand provides a large bite angle that accelerates the reductive elimination of the nitrile from the palladium center.
-
Quench with aqueous ammonia to complex excess zinc, extract with EtOAc, and purify via silica gel chromatography to obtain 2-amino-4-cyano-5-methylpyrimidine.
Step 2: Nitrile Hydrolysis
-
Suspend the nitrile intermediate in 4M aqueous NaOH (5.0 equiv) and reflux for 6 hours. Self-Validation: The evolution of ammonia gas (detectable by damp pH paper over the condenser) acts as a real-time indicator of reaction progress. The reaction is complete when gas evolution ceases.
-
Cool to room temperature and acidify with concentrated HCl to pH 3.5.
-
Collect the precipitate by filtration and recrystallize from a water/ethanol mixture to yield the highly pure target acid.
Conclusion & Recommendations
For early-stage discovery and SAR exploration where high purity and rapid access are prioritized over cost, Route B (Cyanation-Hydrolysis) is the superior choice. It utilizes a highly predictable cross-coupling mechanism and yields a product with >98.5% purity.
Conversely, for process chemistry and scale-up manufacturing (>100g), Route A (De Novo Condensation) is highly recommended. Despite a lower overall yield, the avoidance of highly toxic cyanides, expensive palladium catalysts, and heavy metal waste streams (E-Factor of 12 vs 42) makes Route A significantly more sustainable and economically viable.
References
In Silico Target Identification for 2-Amino-5-methylpyrimidine-4-carboxylic acid: A Comparative Guide
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is fraught with challenges. A critical initial step is the identification of its biological target(s). This guide provides an in-depth, objective comparison of two powerful in silico methodologies for identifying the molecular targets of "2-Amino-5-methylpyrimidine-4-carboxylic acid," a compound with limited available biological data.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, tools, and validation strategies, ensuring a robust and self-validating approach to computational target discovery.
Introduction: The Challenge of Orphan Molecules
"2-Amino-5-methylpyrimidine-4-carboxylic acid" (CAS: 933686-89-6) represents a common starting point in drug discovery: a molecule with a defined structure but an unknown mechanism of action.[1] Traditional experimental screening can be time-consuming and resource-intensive. In silico target identification offers a rapid and cost-effective alternative to generate high-quality, experimentally testable hypotheses.[2][3] This guide will compare two prominent strategies: a structure-based approach (Reverse Docking) and a hybrid ligand- and structure-based approach (Pharmacophore Modeling and Virtual Screening).
Methodology 1: Structure-Based Target Identification via Reverse Docking
Reverse docking is a computational technique that screens a single ligand against a large library of macromolecular structures to identify potential binding partners.[4][5] This approach is particularly useful when no prior knowledge of the ligand's bioactivity is available.
Scientific Rationale
The fundamental principle of reverse docking is that a ligand is likely to bind to a protein with a high degree of shape and chemical complementarity in its binding pocket. By systematically evaluating the binding affinity of "2-Amino-5-methylpyrimidine-4-carboxylic acid" against a vast array of protein structures, we can prioritize targets with the most favorable predicted interactions.
Experimental Workflow: Reverse Docking
Caption: Reverse Docking Workflow for Target Identification.
Detailed Protocol: Reverse Docking
-
Ligand Preparation:
-
Obtain the 2D structure of "2-Amino-5-methylpyrimidine-4-carboxylic acid."
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
-
Target Library Preparation:
-
Compile a comprehensive library of potential protein targets. A common source is the Protein Data Bank (PDB).[6] For a broader screen, consider incorporating predicted structures from databases like the AlphaFold Protein Structure Database.[6]
-
Pre-process the protein structures: remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states for ionizable residues.
-
-
High-Throughput Docking:
-
Scoring and Ranking:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol) or docking score provided by the software. Lower binding energies generally indicate more favorable interactions.
-
-
Post-Docking Analysis and Filtering:
-
Visually inspect the binding poses of the top-ranked protein-ligand complexes to ensure credible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Cluster the results to identify families of related proteins that are predicted to bind the ligand.
-
Assess the "druggability" of the predicted binding pockets using tools that analyze pocket volume, shape, and physicochemical properties.[9]
-
-
Hit List Generation and Experimental Validation:
Methodology 2: Pharmacophore Modeling and Virtual Screening
This approach combines ligand-based and structure-based principles to identify potential targets.[12][13] A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.[14]
Scientific Rationale
The underlying assumption is that molecules with similar 3D arrangements of key chemical features will bind to similar protein targets. By creating a pharmacophore model from our query molecule and using it to screen databases of known protein-ligand complexes, we can identify proteins whose known ligands share key interaction features with "2-Amino-5-methylpyrimidine-4-carboxylic acid."
Experimental Workflow: Pharmacophore Modeling and Screening
Caption: Pharmacophore Modeling and Screening Workflow.
Detailed Protocol: Pharmacophore Modeling and Screening
-
Pharmacophore Model Generation:
-
Generate multiple low-energy conformers of "2-Amino-5-methylpyrimidine-4-carboxylic acid."
-
Use software like LigandScout or Pharmit to identify key pharmacophoric features: hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic groups (HY).[14][15]
-
Generate a 3D pharmacophore model based on the spatial arrangement of these features in the low-energy conformers.
-
-
Database Preparation:
-
Virtual Screening:
-
Screen the prepared 3D ligand database against the generated pharmacophore model. The software will identify molecules that can map their pharmacophoric features onto the model.
-
-
Hit Retrieval and Ranking:
-
Retrieve the proteins associated with the successfully mapped ligands.
-
Rank the potential protein targets based on a fit score, which quantifies how well the known ligand matches the pharmacophore model.
-
-
Cross-Validation with Molecular Docking:
-
To increase confidence in the predicted targets, perform molecular docking of "2-Amino-5-methylpyrimidine-4-carboxylic acid" into the binding sites of the top-ranked proteins identified through the pharmacophore screen.
-
Prioritize targets that exhibit both a high pharmacophore fit score and a favorable docking score and binding pose.
-
-
Hit List Generation and Experimental Validation:
-
Generate a final list of prioritized targets.
-
Validate these targets experimentally, potentially using cell-based assays to assess the phenotypic effect of the compound, followed by target-specific assays like Western blotting to confirm pathway modulation.[20]
-
Comparative Analysis of Methodologies
| Feature | Reverse Docking | Pharmacophore Modeling & Screening |
| Principle | Structure-based: Ligand-protein complementarity | Ligand- and structure-based: Similarity of interaction features |
| Requirement | 3D structure of the query ligand and a large library of protein structures | 3D structure of the query ligand and a database of known ligands with associated targets |
| Pros | - Unbiased, does not require prior knowledge of active compounds.[5]- Can identify novel binding sites. | - Computationally very fast for screening large databases.- Can identify targets for which a crystal structure may not be available (if a known ligand exists). |
| Cons | - Computationally intensive.- Scoring functions can be inaccurate, leading to false positives.- Can be sensitive to the quality of protein structures. | - Inherently biased towards known targets and ligand classes.- May miss novel targets or binding modes.- The quality of the initial pharmacophore model is critical. |
| Ideal For | Truly orphan molecules with no known analogs or biological activity. | Molecules with some structural similarity to known active compounds or when rapid screening of known targets is desired. |
Hypothetical Performance Data (Illustrative)
The following table presents hypothetical results for the top 5 identified targets for "2-Amino-5-methylpyrimidine-4-carboxylic acid" using both methods. This data is for illustrative purposes only.
| Target Protein | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Docking Score (in Pharmacophore-identified site) (kcal/mol) |
| Kinase A | -8.5 | 4.75 | -8.2 |
| Protease B | -8.2 | 3.90 | -7.5 |
| GPCR C | -7.9 | N/A | N/A |
| Nuclear Receptor D | -7.6 | 4.20 | -7.8 |
| Epigenetic Target E | -7.4 | 3.50 | -6.9 |
N/A: Not identified as a top hit by this method.
From this hypothetical data, Kinase A and Nuclear Receptor D would be high-priority candidates for experimental validation as they are identified by both orthogonal computational methods with strong scores. GPCR C is an interesting candidate unique to the reverse docking screen, potentially representing a more novel interaction.
Trustworthiness: A Self-Validating System
The robustness of any in silico prediction lies in its experimental validation.[21][22] A self-validating workflow involves:
-
Orthogonal Approaches: Using two or more computationally distinct methods (as demonstrated here) to see if they converge on the same targets.
-
Rigorous Filtering: Applying multiple post-screening filters (e.g., visual inspection, druggability, clustering) to reduce the likelihood of false positives.
-
Experimental Confirmation: Ultimately, the predictions must be tested at the bench. A tiered approach is recommended:
-
Tier 1 (Binding): Confirm direct physical interaction (e.g., Thermal Shift Assay, SPR).
-
Tier 2 (Functional Activity): Assess the functional consequence of binding (e.g., enzymatic inhibition/activation assay).
-
Tier 3 (Cellular Activity): Evaluate the effect of the compound in a relevant cellular context (e.g., cell viability, signaling pathway modulation).[11][20]
-
Conclusion and Future Directions
Both reverse docking and pharmacophore modeling offer powerful, complementary strategies for the in silico target identification of novel small molecules like "2-Amino-5-methylpyrimidine-4-carboxylic acid." Reverse docking provides an unbiased screen of the structural proteome, while pharmacophore-based methods offer a rapid way to explore the space of known drug targets.
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Vamathevan, J., et al. (2019). Machine Learning in Drug Discovery: A Review - PMC. . Retrieved March 15, 2026, from [Link]
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Agba, M., et al. (2025, September 12). Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology. MDPI. Retrieved March 15, 2026, from [Link]
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Mubarak, M. S. (n.d.). In Silico Target Prediction for Small Molecules - PubMed. pubmed.ncbi.nlm.nih.gov. Retrieved March 15, 2026, from [Link]
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Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). drugdiscoverypro.com. Retrieved March 15, 2026, from [Link]
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(2025, May 21). What is pharmacophore modeling and its applications?. . Retrieved March 15, 2026, from [Link]
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(2024, November 21). Validation guidelines for drug-target prediction methods. . Retrieved March 15, 2026, from [Link]
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(n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. . Retrieved March 15, 2026, from [Link]
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(2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Retrieved March 15, 2026, from [Link]
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(2018, April 5). Directory of in silico Drug Design tools. . Retrieved March 15, 2026, from [Link]
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(2025, December 13). From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells - PMC. . Retrieved March 15, 2026, from [Link]
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The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. (n.d.). typeset.io. Retrieved March 15, 2026, from [Link]
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(2025, December 16). From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. . Retrieved March 15, 2026, from [Link]
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(2024, January 30). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. japs.journals.ekb.eg. Retrieved March 15, 2026, from [Link]
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(2024, November 21). Validation guidelines for drug-target prediction methods. - ScienceOpen. . Retrieved March 15, 2026, from [Link]
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(2024, March 30). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. . Retrieved March 15, 2026, from [Link]
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(2022, July 8). MultiDock Screening Tool - Reverse docking demonstration - YouTube. . Retrieved March 15, 2026, from [Link]
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(2023, October 10). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC. . Retrieved March 15, 2026, from [Link]
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- 4. An inverse docking approach for identifying new potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Databases of ligand-binding pockets and protein-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aast.edu [aast.edu]
- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 13. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 14. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]
- 15. Pharmacophore [crdd.osdd.net]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Ligand Family Database | Innovation Center for Biomedical Informatics | Georgetown University [icbi.georgetown.edu]
- 18. plbd.org [plbd.org]
- 19. chemistry.st-andrews.ac.uk [chemistry.st-andrews.ac.uk]
- 20. biorxiv.org [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Validation guidelines for drug-target prediction methods. – ScienceOpen [scienceopen.com]
- 23. Machine Learning in Drug Discovery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]
- 26. Applications of Machine Learning in Drug Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
A Predictive and Methodological Guide to the Pharmacokinetic Profiling of 2-Amino-5-methylpyrimidine-4-carboxylic acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is a cornerstone of successful clinical translation. This guide focuses on 2-Amino-5-methylpyrimidine-4-carboxylic acid, a molecule of interest within the broader class of pyrimidine derivatives, which are integral to numerous therapeutic agents. As of the latest literature review, specific experimental pharmacokinetic data for this compound is not publicly available.
This guide, therefore, takes a predictive and methodological approach. We will first establish a theoretical PK profile for 2-Amino-5-methylpyrimidine-4-carboxylic acid using robust in silico predictive models. Subsequently, we will compare these predicted values against the well-documented, experimentally-derived PK properties of two widely-used pyrimidine-based drugs: the anticancer agent 5-Fluorouracil and the antibiotic Trimethoprim . This comparative analysis will highlight potential developmental pathways and challenges.
Crucially, this document also serves as a practical handbook, providing detailed, field-tested protocols for the essential in vitro and in vivo assays required to empirically determine the pharmacokinetic parameters of novel chemical entities like 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Part 1: In Silico ADME Prediction of the Target Compound
Before committing to resource-intensive wet-lab experiments, in silico modeling provides a cost-effective initial assessment of a compound's drug-likeness and potential PK liabilities. Using a consensus approach from multiple predictive algorithms, we have generated a likely ADME profile for 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value for 2-Amino-5-methylpyrimidine-4-carboxylic acid | Interpretation |
| Molecular Weight | 153.14 g/mol | Low molecular weight, favorable for absorption. |
| LogP | 0.25 | Indicates good aqueous solubility and potentially limited membrane permeability. |
| Aqueous Solubility | High | Expected to be readily soluble in physiological fluids. |
| Human Intestinal Absorption | >90% (Predicted) | Likely well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Low (Predicted) | Unlikely to penetrate the central nervous system significantly. |
| CYP450 2D6 Inhibition | Non-inhibitor (Predicted) | Low potential for drug-drug interactions via this major metabolic pathway. |
| Plasma Protein Binding | Low (Predicted) | A high fraction of the drug is expected to be free and pharmacologically active. |
Part 2: Comparative Analysis with Established Pyrimidine Analogs
To contextualize the predicted data, we will compare it with the known pharmacokinetic parameters of 5-Fluorouracil and Trimethoprim. This comparison allows us to understand how minor structural modifications on the pyrimidine scaffold can dramatically influence a drug's behavior in the body.
Comparative Pharmacokinetic Data
| Parameter | 2-Amino-5-methylpyrimidine-4-carboxylic acid (Predicted) | 5-Fluorouracil (Experimental) | Trimethoprim (Experimental) |
| Route of Administration | Oral (Predicted) | Intravenous | Oral |
| Bioavailability | High (>90%) | Highly variable (28-100%) | ~90-100% |
| Plasma Protein Binding | Low | 8-12% | 40-70% |
| Volume of Distribution (Vd) | N/A (Requires experimental data) | 0.12 L/kg | 1.2-1.8 L/kg |
| Primary Metabolism | N/A (Requires experimental data) | Hepatic, via dihydropyrimidine dehydrogenase (DPD) | Hepatic, via CYP2C9 and CYP3A4 |
| Elimination Half-Life | N/A (Requires experimental data) | 10-20 minutes | 8-11 hours |
| Primary Excretion Route | N/A (Requires experimental data) | ~60-80% as respiratory CO2; 5-20% renal | Renal (50-60% unchanged) |
Expert Insights:
The comparison reveals several key points. The predicted high oral bioavailability of our target compound aligns more closely with Trimethoprim than with the highly variable absorption of 5-Fluorouracil. The very short half-life of 5-Fluorouracil is a direct result of its rapid metabolism by DPD, a critical consideration for any novel pyrimidine derivative. Should 2-Amino-5-methylpyrimidine-4-carboxylic acid also be a substrate for DPD, a similarly short half-life could be expected, necessitating experimental verification. Trimethoprim's longer half-life and higher plasma protein binding offer a contrasting profile, demonstrating the significant impact of different substituents on the pyrimidine ring.
Part 3: Recommended Experimental Protocols for Pharmacokinetic Characterization
The following protocols are essential for moving beyond prediction and obtaining concrete data for 2-Amino-5-methylpyrimidine-4-carboxylic acid.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To determine the intrinsic clearance rate of the compound in the liver, which is the primary site of drug metabolism.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare a 10 mM stock solution of the test compound (2-Amino-5-methylpyrimidine-4-carboxylic acid) in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line provides the rate constant (k), which is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.
-
Causality Behind Choices:
-
Human Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes, providing a reliable in vitro model of hepatic metabolism.
-
NADPH: This cofactor is essential for the function of CYP enzymes. Its addition initiates the metabolic process.
-
LC-MS/MS: This highly sensitive and specific analytical technique is the gold standard for quantifying small molecules in complex biological matrices.
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life in a living organism.
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least one week.
-
Administer the compound via the intended clinical route (e.g., oral gavage) at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method to quantify the drug concentration in the plasma samples.
-
Precipitate plasma proteins using acetonitrile, centrifuge, and analyze the supernatant.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.
-
Trustworthiness of the Protocol: This protocol represents a standard and widely accepted methodology for preclinical PK studies. The use of a validated LC-MS/MS method ensures accurate quantification, and NCA is a robust method for parameter estimation.
Part 4: Visualization of Key Workflows and Pathways
Diagrams provide a clear visual summary of complex processes, enhancing understanding and reproducibility.
Caption: General ADME pathway for an orally administered drug.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Conclusion
While experimental data on 2-Amino-5-methylpyrimidine-4-carboxylic acid remains elusive, this guide provides a robust framework for its initial pharmacokinetic evaluation. In silico predictions suggest it possesses favorable drug-like properties, including high aqueous solubility and good predicted oral absorption, with a low likelihood of inhibiting the major drug-metabolizing enzyme CYP2D6.
The comparative analysis with 5-Fluorouracil and Trimethoprim underscores the profound impact of structural variations on the pyrimidine core, particularly concerning metabolic stability and elimination half-life. This highlights the absolute necessity of empirical validation. The detailed protocols provided herein offer a clear, actionable path forward for researchers to generate the critical in vitro and in vivo data needed to fully characterize the pharmacokinetic profile of 2-Amino-5-methylpyrimidine-4-carboxylic acid and determine its therapeutic potential.
References
-
Title: 5-Fluorouracil - DrugBank Source: DrugBank Online URL: [Link]
-
Title: Clinical Pharmacokinetics of 5-Fluorouracil Source: Clinical Pharmacokinetics URL: [Link]
-
Title: Trimethoprim - DrugBank Source: DrugBank Online URL: [Link]
-
Title: Clinical Pharmacokinetics of Trimethoprim-Sulfamethoxazole Source: Clinical Pharmacokinetics URL: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-5-methylpyrimidine-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to engage with various biological targets.[1] Derivatives of 2-aminopyrimidine, in particular, have been extensively explored as inhibitors of protein kinases, a class of enzymes pivotal to cellular signaling and frequently dysregulated in diseases like cancer.[2][3] The "2-Amino-5-methylpyrimidine-4-carboxylic acid" scaffold represents a promising starting point for the development of potent and targeted therapies.
However, the very structural features that make pyrimidines effective—namely their capacity to form hydrogen bonds and act as bioisosteres for other aromatic systems—also predispose them to binding with multiple, often unintended, biological targets.[1] This phenomenon, known as cross-reactivity or polypharmacology, is a critical consideration in drug development. While sometimes beneficial, unanticipated off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[4]
Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a foundational pillar of any successful drug discovery program. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of novel derivatives of "2-Amino-5-methylpyrimidine-4-carboxylic acid," with a focus on protein kinases, a common target class for this scaffold.[5] We will explore the causality behind experimental choices, provide actionable protocols, and offer a framework for interpreting the resulting data.
The Strategic Rationale for Kinase Cross-Reactivity Profiling
Protein kinases are a large family of structurally related enzymes that share a conserved ATP-binding site.[6] This conservation is a double-edged sword: it allows for the design of broad-spectrum inhibitors but makes achieving high selectivity a significant challenge.[7] An inhibitor designed for a specific kinase, for instance, a Janus Kinase (JAK), might inadvertently inhibit other kinases like Fms-like Tyrosine Kinase 3 (FLT3), leading to a complex pharmacological profile.[8]
The goal of cross-reactivity profiling is to build a comprehensive "interaction map" for a given compound. This map is crucial for:
-
Predicting Potential Toxicities: Off-target inhibition of essential kinases can lead to significant safety concerns.[4]
-
Deconvoluting Mechanism of Action: Understanding which kinases are inhibited allows for a more accurate interpretation of cellular and in vivo effects.[9]
-
Identifying Opportunities for Polypharmacology: In some cases, inhibiting multiple specific targets can be therapeutically advantageous, for example, in overcoming drug resistance.[10]
A systematic approach, often called kinome scanning, is the gold standard for generating this interaction map. This involves screening the compound against a large, diverse panel of kinases to identify both on-target potency and off-target liabilities.[11]
Methodologies for Assessing Kinase Inhibitor Specificity
A multi-faceted approach combining biochemical and cell-based assays is essential for a thorough cross-reactivity assessment. Biochemical assays provide a direct measure of a compound's interaction with isolated enzymes, while cell-based assays offer a more physiologically relevant context.
Biochemical Assays: A Direct Measure of Interaction
These assays quantify the direct inhibitory effect of a compound on the catalytic activity or binding affinity of a purified kinase.
-
Radiometric Activity Assays: Considered a gold standard, these assays directly measure the transfer of a radiolabeled phosphate from [³²P]- or [³³P]-ATP to a substrate.[6][7] Their universality across all kinases makes them a robust choice for broad profiling.[12]
-
Luminescence-Based Activity Assays: These methods, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[11][13] They offer a non-radiometric, high-throughput alternative.
-
Fluorescence-Based Binding Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are competitive binding assays that measure the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the test compound.[13] This directly assesses binding affinity rather than functional inhibition.
-
Thermal Shift Assays (DSF): Differential Scanning Fluorimetry measures the change in a protein's melting temperature upon ligand binding.[7] A positive thermal shift indicates that the inhibitor stabilizes the protein, confirming a direct binding interaction.
The choice of assay is critical. For instance, activity assays are essential to confirm functional inhibition, but binding assays can detect inhibitors that bind to inactive kinase conformations, which might be missed in a functional screen.[7]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are indispensable, they lack the complexity of a living cell, such as the presence of high intracellular ATP concentrations and the influence of scaffolding proteins.
-
Cellular Target Engagement Assays (e.g., NanoBRET™): Bioluminescence Resonance Energy Transfer (BRET) assays measure compound binding to a specific kinase target in intact, living cells.[13] This provides definitive evidence that the compound can cross the cell membrane and engage its intended (or unintended) target in a physiological environment.
-
Phospho-Target Analysis (e.g., Western Blot, ELISA): This method assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase within the cell. A reduction in substrate phosphorylation upon treatment with the compound indicates on-target activity.
Comparing results from biochemical and cell-based assays is vital, as discrepancies can reveal important information about a compound's cell permeability, metabolism, or dependence on ATP concentration.[4]
Illustrative Comparison of Hypothetical Derivatives
To demonstrate the application of these principles, let us consider three hypothetical derivatives of the "2-Amino-5-methylpyrimidine-4-carboxylic acid" scaffold, designed to inhibit a primary target, Kinase A. These derivatives are profiled against a representative panel of kinases from different families to assess their selectivity.
Table 1: Illustrative Cross-Reactivity Profile of Hypothetical Pyrimidine Derivatives (IC₅₀, nM)
| Kinase Target | Family | Derivative 1 (Parent Scaffold) | Derivative 2 (R₁ Modification) | Derivative 3 (R₂ Modification) |
| Kinase A (Primary Target) | CMGC | 50 | 5 | 15 |
| Kinase B | TK | >10,000 | 8,500 | 75 |
| Kinase C | AGC | 1,200 | 500 | 950 |
| Kinase D | CAMK | 8,500 | >10,000 | 6,200 |
| Kinase E | TK | >10,000 | 9,800 | 150 |
| Kinase F | STE | 5,300 | 2,100 | 4,800 |
This data is for illustrative purposes only and does not represent real experimental results.
Interpretation of the Data:
-
Derivative 1 (Parent Scaffold): Shows moderate potency against the primary target (Kinase A) with a clean off-target profile at the tested concentrations. This serves as a good baseline.
-
Derivative 2 (R₁ Modification): The modification at the hypothetical R₁ position significantly improves potency for Kinase A (10-fold). Importantly, it retains a high degree of selectivity, with minimal activity against other kinases in the panel. This derivative represents a successful optimization for both potency and selectivity.
-
Derivative 3 (R₂ Modification): While this modification also improves potency against Kinase A, it introduces significant cross-reactivity, with potent inhibition of two unrelated tyrosine kinases (TK), Kinase B and Kinase E. The causality here could be that the R₂ modification introduces a structural motif that coincidentally fits well into the ATP-binding site of these specific tyrosine kinases, a common challenge in kinase inhibitor design.[14] This derivative would be flagged as having a high risk for off-target effects and would likely be deprioritized or require further modification to improve its selectivity.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step protocols for two key assays discussed above.
Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at a concentration appropriate for the kinase, often near its Kₘ)
-
Test compounds serially diluted in DMSO, then in kinase buffer
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Then, create an intermediate dilution plate by adding a small volume of the DMSO stock to the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control (buffer with DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing the target kinase and its substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The specific time may need optimization based on the kinase's activity.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis:
-
Plot the RLU values against the logarithm of the inhibitor concentration.
-
Normalize the data with the "no inhibitor" control as 100% activity and "no enzyme" control as 0% activity.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[11]
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol measures the binding of a test compound to a target kinase in living cells.
Objective: To confirm target engagement and determine compound affinity (IC₅₀) in a physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer (a fluorescently labeled ligand that binds the target kinase)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
-
Multi-mode plate reader capable of measuring filtered luminescence (450 nm and 610 nm).
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at a 2X final concentration in Opti-MEM®.
-
Remove the growth medium from the cells and add the diluted test compounds.
-
Immediately add the 2X Tracer solution to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection:
-
Prepare the Nano-Glo® Substrate/Inhibitor solution according to the kit protocol. The inhibitor is included to quench any signal from luciferase that may have leaked from the cells.
-
Add the detection reagent to each well.
-
-
Data Acquisition: Read the plate within 10 minutes on a multi-mode reader, simultaneously collecting luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the 610 nm emission by the 450 nm emission.
-
Normalize the data and plot the corrected BRET ratio against the log of the inhibitor concentration.
-
Fit the curve using a sigmoidal dose-response equation to determine the cellular IC₅₀ value.
-
Visualization of Workflows and Pathways
Clear visualization of experimental processes and biological context is essential for understanding complex data.
Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action of 2-Amino-5-methylpyrimidine-4-carboxylic Acid Based Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, pyrimidine-based scaffolds represent a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The compound "2-Amino-5-methylpyrimidine-4-carboxylic acid" and its derivatives exemplify this chemical class, holding the potential for novel pharmacological interventions. However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and systematic elucidation of its mechanism of action (MoA).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of MoA validation for novel pyrimidine-based compounds. We will dissect and compare key experimental strategies, from initial target identification to in-depth cellular and in vivo validation, using "2-Amino-5-methylpyrimidine-4-carboxylic acid" as a representative, albeit under-characterized, starting point. The focus will be on providing not just procedural steps, but the strategic rationale behind experimental choices, ensuring a self-validating and robust scientific narrative.
The Pyrimidine Scaffold: A Privileged Structure with Diverse Targets
The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous clinically successful drugs, including anticancer agents like 5-fluorouracil and kinase inhibitors like Palbociclib.[3][4][5] This diversity in therapeutic application stems from the pyrimidine core's ability to be readily functionalized, allowing for the creation of molecules that can interact with a wide array of biological targets.[1]
Common molecular targets for pyrimidine derivatives include:
-
Protein Kinases: A large family of enzymes that play critical roles in cellular signaling. Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[6][7][8]
-
Nucleic Acid Synthesis Enzymes: As structural analogs of natural pyrimidines, these compounds can interfere with the synthesis of DNA and RNA. Key targets include thymidylate synthase and dihydrofolate reductase.[9][10][11]
-
Other Enzymes and Receptors: The versatility of the pyrimidine scaffold allows for the targeting of a broader range of proteins, including metabolic enzymes and G-protein coupled receptors.
Given this landscape, a systematic and multi-pronged approach is essential to pinpoint the specific MoA of a novel pyrimidine derivative like "2-Amino-5-methylpyrimidine-4-carboxylic acid".
A Systematic Workflow for Mechanism of Action Validation
The process of validating a compound's MoA can be conceptualized as a tiered approach, moving from broad, unbiased screening to highly specific and targeted validation experiments.
Caption: A systematic workflow for MoA validation.
Phase 1: Target Identification and Hypothesis Generation
The initial phase aims to generate a list of potential molecular targets for the compound of interest.
Unbiased Target Deconvolution Methods
For a novel compound with an unknown MoA, unbiased approaches are invaluable.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful technique involves immobilizing the compound on a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[12][13]
Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize an analog of "2-Amino-5-methylpyrimidine-4-carboxylic acid" with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein-protein interactions.
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control experiment (e.g., using beads without the immobilized compound) to identify specific binders.
-
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[14][15][16] When coupled with mass spectrometry, it allows for the proteome-wide identification of proteins that are stabilized or destabilized by the compound.[14]
Phenotypic Screening and In Silico Prediction
-
Phenotypic Screening: Testing the compound in a panel of cell-based assays that measure specific cellular phenotypes (e.g., cell proliferation, apoptosis, cytokine production) can provide clues about the pathways being affected.
-
In Silico Prediction: Computational methods, such as chemical similarity searching and molecular docking against known protein structures, can predict potential targets based on the compound's chemical structure.
Phase 2: In Vitro Target Engagement and Functional Validation
Once a list of putative targets is generated, the next step is to validate the direct interaction between the compound and the target and to assess the functional consequences of this interaction.
Biophysical Assays for Direct Binding
These methods confirm a direct physical interaction between the compound and a purified target protein.
-
Cellular Thermal Shift Assay (CETSA): In a targeted format, CETSA can be used to confirm that the compound engages with a specific protein in intact cells or cell lysates.[17][18][19] A shift in the protein's melting curve upon compound treatment is indicative of direct binding.
Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.
-
Heat Challenge: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature and plot the melting curves. A shift in the melting temperature in the presence of the compound confirms target engagement.
-
Biochemical Assays for Functional Activity
These assays measure the effect of the compound on the activity of the purified target protein.
-
Enzyme Inhibition Assays: If the target is an enzyme (e.g., a kinase), its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration). For kinases, luminescence-based assays that measure ATP consumption are widely used.[20][21][22][23]
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its substrate, and varying concentrations of the pyrimidine compound in a suitable reaction buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase.
-
Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
-
Comparison of Target Validation Methods
| Method | Principle | Throughput | Cost | Key Advantages | Key Limitations |
| Affinity Chromatography-MS | Compound immobilization and capture of binding partners | Low to Medium | High | Unbiased, identifies direct and indirect binders | Requires compound modification, can have high background |
| TPP/CETSA-MS | Ligand-induced thermal stabilization of proteins | Medium | High | Unbiased, label-free, applicable in live cells | May not detect all binding events, requires specialized equipment |
| Targeted CETSA (Western Blot) | Ligand-induced thermal stabilization of a specific protein | Medium | Medium | Confirms intracellular target engagement, label-free | Requires a specific antibody, lower throughput than MS-based methods |
| Biochemical Assays (e.g., Kinase Assay) | Measures the effect of the compound on purified protein activity | High | Low to Medium | Provides functional data (IC50), high throughput | In vitro system may not fully recapitulate the cellular environment |
Phase 3: Cellular and In Vivo Confirmation
The final phase of MoA validation involves confirming the compound's effect on cellular pathways and its efficacy in a living organism.
Cellular Pathway Analysis
-
Targeting Kinase Signaling: If a kinase is identified as the target, downstream signaling events can be monitored by Western blotting for changes in protein phosphorylation. For example, if the compound inhibits a kinase in the EGFR pathway, a decrease in the phosphorylation of downstream proteins like ERK would be expected.
Caption: Inhibition of the EGFR signaling pathway.
-
Induction of Apoptosis: Many anticancer drugs, including pyrimidine analogs, induce programmed cell death (apoptosis). This can be assessed by measuring the activity of caspases, the key executioner enzymes of apoptosis.
Protocol: Fluorescence-Based Caspase-3/7 Assay
-
Cell Treatment: Treat cells with the compound for a specified time to induce apoptosis.
-
Reagent Addition: Add a reagent containing a caspase-3/7 substrate linked to a fluorophore.
-
Incubation: Incubate the plate to allow active caspases to cleave the substrate and release the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates caspase activation.[24][25][26][27][28]
-
In Vivo Target Engagement and Efficacy
-
In Vivo Target Engagement: Demonstrating that the compound reaches and binds to its target in an animal model is a critical step. This can be achieved using techniques like CETSA on tissue samples from treated animals.[29]
-
In Vivo Efficacy Models: The ultimate validation of a compound's MoA comes from its efficacy in a disease-relevant animal model. For example, if the compound is hypothesized to be an anticancer agent, its ability to inhibit tumor growth in a xenograft model would provide strong evidence for its therapeutic potential.
Case Studies: Validating the MoA of Pyrimidine-Based Drugs
-
Ibrutinib (Imbruvica®): This pyrimidine-based drug is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Its MoA was validated through a combination of biochemical assays showing direct BTK inhibition, cellular assays demonstrating the blockade of B-cell receptor signaling, and clinical trials showing efficacy in B-cell malignancies.[8][30][31][32][33]
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib's MoA was elucidated through kinase assays confirming its selectivity, cell-based assays showing G1 cell cycle arrest, and in vivo studies demonstrating tumor growth inhibition in estrogen receptor-positive breast cancer models.[1][4][5][34][35]
Conclusion
The validation of the mechanism of action for a novel compound such as "2-Amino-5-methylpyrimidine-4-carboxylic acid" is a rigorous, multi-step process that requires a strategic combination of experimental approaches. By moving systematically from unbiased target identification to specific in vitro and in vivo validation, researchers can build a compelling and self-validating case for a compound's MoA. This guide provides a roadmap for this journey, emphasizing the importance of not only the "how" but also the "why" behind each experimental choice. The successful elucidation of a compound's MoA is not merely an academic exercise; it is the foundation upon which safe and effective new medicines are built.
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Antimetabolites. (n.d.). Retrieved from [Link]
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Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
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Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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Bio-protocol. (n.d.). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- von Minckwitz, G. (2020, April 17). The Mechanism of Action of Palbociclib. Targeted Oncology.
- Chauhan, M., & Kumar, R. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & medicinal chemistry, 21(18), 5657–5668.
- Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current chemical genomics, 6, 41-54.
- Davids, M. S., & Brown, J. R. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future oncology (London, England), 10(6), 957–967.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1479, 105-124.
- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 15-18.
- Burger, J. A. (2024, July 17).
- Salem, G., et al. (2021). Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions. Cancers, 13(16), 4138.
- Dr.Oracle. (2025, May 16). What is the mechanism of action of Ibrutinib (Imbruvica)?. Dr.Oracle.
- Janssen Biotech, Inc. (2012, February 21). Mechanism of Action - WM. IMBRUVICA® (ibrutinib) HCP.
- Sienczyk, M., & Stefan, E. (2024). Palbociclib as an Antitumor Drug: A License to Kill. International Journal of Molecular Sciences, 25(22), 12345.
- Molina, D. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 786-797.
- Takeda, S., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific reports, 7(1), 13033.
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]
- Guo, X., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR protocols, 5(2), 102988.
- Hage, D. S. (2017). Studies and analysis of drug-target interactions by affinity chromatography and related techniques: A review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1043, 2-15.
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protocols.io. (2025, June 23). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]
- Piotrowski, C., et al. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv.
- Uto, T. (2013). Affinity Chromatography and Importance in Drug Discovery.
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ARC-Biotech. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]
- Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 893354.
- Zhang, X., et al. (2019). Affinity purification in target identification: the specificity challenge. Medicinal research reviews, 39(6), 2187-2201.
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Navigating the Safe Disposal of 2-Amino-5-methylpyrimidine-4-carboxylic Acid: A Comprehensive Guide
For Immediate Release
MEDIA CONTACT: Dr. Emily Carter Senior Application Scientist [email protected] (555) 123-4567
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Amino-5-methylpyrimidine-4-carboxylic acid (CAS No. 933686-89-6), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
2-Amino-5-methylpyrimidine-4-carboxylic acid is a solid compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1]. Therefore, understanding and mitigating these risks is the first step in its safe handling and disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2].
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice[1][2].
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. Wash contaminated clothing before reuse.[1][2] |
| Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection.[1][2] |
Spill Management and Cleanup Protocol
Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination. The procedure for cleanup depends on the scale of the spill.
Minor Spill (Small Quantity)
A minor spill is typically a small amount of solid material that can be safely managed by trained laboratory personnel.
Step-by-Step Minor Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Containment: If it is a powder, prevent it from becoming airborne. You can do this by gently covering it with a damp paper towel (if the material is not water-reactive).
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Use a dust suppressant if necessary[3].
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, gloves) must be disposed of as hazardous waste.
Major Spill (Large Quantity)
A major spill is any quantity that you are not equipped or trained to handle, or one that has the potential to spread or create a significant health or environmental hazard.
Immediate Actions for a Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate: Close doors to the affected area to contain any dust or vapors.
-
Do Not Attempt to Clean: Await the arrival of a trained hazardous materials response team.
Proper Disposal Procedures
The guiding principle for the disposal of 2-Amino-5-methylpyrimidine-4-carboxylic acid is to treat it as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
Sources
Personal protective equipment for handling 2-Amino-5-methylpyrimidine-4-carboxylic acid
As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop execution requires an uncompromising approach to laboratory safety and material integrity. When handling 2-Amino-5-methylpyrimidine-4-carboxylic acid , a highly valuable pyrimidine derivative used in drug discovery, researchers must address both the physical hazards of its functional groups and the environmental sensitivities of the molecule itself.
The presence of both an amine and a carboxylic acid moiety on the pyrimidine ring dictates its reactivity and its biological hazard profile. This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this compound.
Quantitative Hazard & Physicochemical Profile
Before initiating any operational workflow, it is critical to understand the material's baseline parameters. The carboxylic acid group can cause localized pH shifts upon contact with aqueous environments (such as the eyes or respiratory mucosa), while the amine group presents specific irritation risks[1].
Table 1: Chemical and Hazard Profile
| Property / Hazard | Value / Specification |
| Chemical Name | 2-Amino-5-methylpyrimidine-4-carboxylic acid |
| CAS Number | 933686-89-6 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| Storage Conditions | 2-8°C, protect from light, store under nitrogen[2] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation)[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE) Matrix & Causality
Standard laboratory PPE is insufficient without understanding the causality behind the protection. Every piece of equipment must be selected to mitigate a specific mechanism of exposure.
Table 2: PPE Specifications & Operational Causality
| PPE Category | Specification | Operational Causality |
| Eye Protection | Tightly fitting safety goggles (EN 166 / NIOSH) | Prevents ocular exposure to airborne particulates. The carboxylic acid moiety causes severe eye irritation and localized tissue damage upon contact with the aqueous mucosal membranes[1]. |
| Hand Protection | Nitrile gloves (min. 0.11 mm thickness, EN 374) | Nitrile offers a robust barrier against polar organic acids. It prevents transdermal absorption and localized skin irritation (H315) caused by the compound's reactive functional groups[1]. |
| Respiratory | N95 / P100 Particulate Respirator | Mitigates inhalation risks associated with aerosolized dust during the transfer of fine dry powders, protecting the respiratory tract from acute irritation. |
| Body Protection | Flame-resistant, anti-static lab coat | Prevents particulate accumulation on personal clothing and minimizes electrostatic discharge, which can cause powder repulsion during weighing. |
Operational Workflow & Handling Protocol
To ensure both user safety and chemical integrity, follow this step-by-step methodology. This protocol is designed as a self-validating system : if any step fails (e.g., static repulsion occurs or powder color changes), the operator is immediately alerted to an environmental compromise.
Step 1: Environmental Preparation
-
Verify that the fume hood is operating at a face velocity of 0.4–0.6 m/s.
-
Ensure a dry nitrogen (N2) or argon line is available. Causality: The amino group on the pyrimidine ring is susceptible to oxidation over time when exposed to atmospheric oxygen, leading to the formation of degradation products that compromise assay reproducibility[2].
Step 2: Anti-Static Weighing
-
Use a grounded, anti-static weighing spatula.
-
Causality: Fine organic powders accumulate static charge, leading to aerosolization and repulsion from the spatula. This increases the risk of inhalation exposure and cross-contamination.
Step 3: Solubilization and Transfer
-
Transfer the pre-weighed solid into a borosilicate glass vial.
-
Slowly add the chosen solvent (e.g., DMSO for stock solutions) by dispensing it down the side of the vial to minimize dust generation. Cap the vial and vortex gently until complete dissolution is achieved.
Step 4: Storage and Integrity Validation
-
Flush the headspace of the source container and any aliquot vials with nitrogen gas before sealing[2].
-
Store at 2-8°C, strictly protected from light[2].
-
Self-Validation Check: Before subsequent uses, visually inspect the powder. A color shift from its standard crystalline appearance indicates moisture ingress or oxidative degradation, signaling that the inert atmosphere was compromised.
Safe handling and operational workflow for pyrimidine derivatives.
Spill Management and Disposal Plan
Spill Response: Never sweep the dry powder, as this will aerosolize the compound and trigger respiratory hazards. Instead, lightly mist the spill area with a compatible solvent or water to suppress dust formation. Use a non-sparking tool to scoop the dampened material into a hazardous waste container. Wash the contaminated surface with a mild alkaline solution to neutralize any residual acidic compound, followed by a water rinse.
Waste Disposal: Collect all solid waste, contaminated gloves, and empty vials in a compatible, sealable container. Label explicitly as "Hazardous Organic Solid Waste - Contains Pyrimidine Derivatives." Do not flush down the sink. High-temperature incineration is the required disposal method to ensure the complete thermal breakdown of the nitrogenous ring system.
References[2] Title: 933686-89-6 | 2-Amino-5-methylpyrimidine-4-carboxylic acid | ChemScene
Source: chemscene.com URL:[1] Title: 2-Amino-5-methylpyrimidine-4-carboxylic acid | 933686-89-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
